molecular formula C10H6FNO3 B057010 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 117685-48-0

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B057010
CAS No.: 117685-48-0
M. Wt: 207.16 g/mol
InChI Key: KCEJQAATYWQMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a critical synthetic intermediate in the development of fluoroquinolone antibiotics. This high-purity compound serves as the core scaffold for constructing a wide range of potent antibacterial agents. Its structural features, particularly the C-6 fluorine and the C-3 carboxylic acid groups, are essential for enhancing DNA gyrase inhibitory activity and bacterial cell penetration, which are key to the broad-spectrum efficacy of second-generation and subsequent quinolones. Key Applications & Research Value: Antimicrobial Agent Development: This compound is a fundamental building block for synthesizing advanced fluoroquinolones like norfloxacin, ciprofloxacin, and pefloxacin. Researchers utilize it to create novel derivatives with C-7 piperazine and N-1 ethyl or cyclopropyl substitutions to explore and enhance antibacterial and antifungal potency . Structure-Activity Relationship (SAR) Studies: The core quinoline structure is ideal for investigating how modifications at key positions influence a compound's ability to inhibit bacterial DNA gyrase (topoisomerase II), its pharmacokinetic properties, and its overall spectrum of activity against Gram-positive and Gram-negative microorganisms . Versatile Chemical Synthesis: This intermediate is efficiently synthesized via the Gould-Jacobs reaction, starting from fluoroaniline precursors and proceeding through cyclization and hydrolysis steps to yield the final product, making it a reliable starting point for complex synthetic routes . Researchers in medicinal chemistry and pharmaceutical development will find this compound essential for designing new quinolone-based therapies and studying their mechanisms of action. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEJQAATYWQMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117685-48-0
Record name 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Cornerstone of Modern Antibiotics

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid stands as a pivotal molecule in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] This class of synthetic broad-spectrum antibacterial agents has been a mainstay in the treatment of a wide array of bacterial infections for decades. The introduction of a fluorine atom at the C-6 position of the quinolone ring was a watershed moment in the development of these drugs, significantly enhancing their potency and spectrum of activity compared to their non-fluorinated predecessors like nalidixic acid.[2]

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, a detailed synthetic pathway via the Gould-Jacobs reaction, and the established mechanism of action of its therapeutically vital derivatives. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and the evaluation of the antimicrobial efficacy of its downstream products, offering a comprehensive resource for laboratory application. While this compound is principally valued as a synthetic precursor, we will also touch upon the broader biological potential of the quinoline-3-carboxylic acid scaffold.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation development of its derivatives.

PropertyValueSource(s)
CAS Number 343-10-2[5][6]
Molecular Formula C₁₀H₆FNO₃[5][7]
Molecular Weight 207.16 g/mol [5]
Melting Point 248-249 °C (decomposes)[5]
Boiling Point 387.8 ± 42.0 °C (Predicted)[5]
Appearance White to off-white powder/solid[7]
Purity Typically ≥95%[6][8]
Storage Sealed in a dry environment at room temperature.[5][9]
IUPAC Name 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[6][8]
InChI Key KCEJQAATYWQMMQ-UHFFFAOYSA-N[6][8]

Synthesis via the Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction is the cornerstone for the synthesis of 4-hydroxyquinolines and remains the most reliable method for preparing this compound.[10] The reaction proceeds in a series of steps: condensation of an aniline with an ethoxymethylenemalonate, thermal cyclization, and subsequent hydrolysis of the resulting ester.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification (Hydrolysis) cluster_3 Step 4: Acidification A 4-Fluoroaniline C Heat (100-130°C) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Diethyl 2-((4-fluorophenyl)aminomethylene)malonate C->D Ethanol byproduct removed E High-boiling solvent (e.g., Diphenyl ether) F Heat (approx. 250°C) D->F E->F G Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate F->G Electrocyclization H Aqueous NaOH I Reflux G->I H->I J Sodium 6-fluoro-4-hydroxyquinoline-3-carboxylate I->J K Acid (e.g., HCl) J->K L This compound (Product) K->L Precipitation

Caption: Gould-Jacobs synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Step 1: Condensation of 4-Fluoroaniline and DEEM

  • In a round-bottom flask equipped with a condenser and a distillation head, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 120-130°C with stirring for approximately 2 hours.

  • During this time, ethanol, a byproduct of the condensation, will begin to distill off. Its removal helps drive the reaction to completion.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool slightly. The resulting intermediate, diethyl 2-((4-fluorophenyl)aminomethylene)malonate, can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C. This high temperature is crucial for the intramolecular electrocyclization that forms the quinoline ring.

  • Maintain this temperature for 30-60 minutes. The product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate from the hot solution.

  • Allow the mixture to cool to room temperature, then add a non-polar solvent like hexane to dilute the diphenyl ether and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.

Step 3: Saponification (Hydrolysis)

  • Suspend the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting ester.

  • Cool the resulting solution of sodium 6-fluoro-4-hydroxyquinoline-3-carboxylate to room temperature.

Step 4: Acidification

  • While stirring, slowly add concentrated hydrochloric acid to the solution from Step 3 until the pH is acidic (pH 2-3).

  • The final product, this compound, will precipitate out of the solution as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Mechanism of Action of Fluoroquinolone Derivatives

While this compound is primarily a synthetic intermediate, the fluoroquinolone antibiotics derived from it have a well-established and potent mechanism of action. They are bactericidal agents that disrupt DNA replication and repair processes in susceptible bacteria.

The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is critical for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

Fluoroquinolones bind to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands. The accumulation of these stalled enzyme-DNA complexes leads to the fragmentation of the bacterial chromosome, triggering a cascade of events that ultimately results in cell death. The 3-carboxylic acid and 4-oxo groups of the quinolone core are essential for this activity.

Signaling Pathway of Fluoroquinolone Action

cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action cluster_inhibition Fluoroquinolone Inhibition cluster_outcome Cellular Outcome ReplicationFork Replication Fork SupercoiledDNA Positively Supercoiled DNA ReplicationFork->SupercoiledDNA Torsional Stress DNAGyrase DNA Gyrase SupercoiledDNA->DNAGyrase RelaxedDNA Relaxed DNA GyraseComplex Gyrase-DNA Complex DNAGyrase->GyraseComplex Binds DNA GyraseComplex->RelaxedDNA Introduces negative supercoils TernaryComplex Stable Ternary Complex (Fluoroquinolone-Gyrase-DNA) GyraseComplex->TernaryComplex Blocks re-ligation Fluoroquinolone Fluoroquinolone (derived from Topic Compound) Fluoroquinolone->TernaryComplex DSBs Double-Strand Breaks TernaryComplex->DSBs Chromosome Fragmentation CellDeath Bacterial Cell Death DSBs->CellDeath Inhibition of DNA Synthesis

Caption: Mechanism of action of fluoroquinolones on bacterial DNA gyrase.

Biological Activity and Applications

The primary application of this compound is as a building block for the synthesis of fluoroquinolone antibiotics.[1] There is limited evidence in the public domain to suggest that this specific molecule possesses significant intrinsic antimicrobial activity. Its value lies in providing the core chemical scaffold that, upon further modification (typically at the N-1 and C-7 positions), yields highly potent antibacterial agents.

However, the broader class of quinoline-3-carboxylic acid derivatives has been investigated for a range of other biological activities, including:

  • Anti-inflammatory properties [3]

  • Antiproliferative activity against various cancer cell lines [3]

  • Inhibition of protein kinase CK2 [11]

These findings suggest that while the primary role of the title compound is in antibiotic development, its core structure may be a valuable starting point for derivatization to explore other therapeutic areas.

Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the efficacy of fluoroquinolone derivatives synthesized from this compound, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay. The broth microdilution method is a standardized and widely used technique for this purpose.

Workflow for Broth Microdilution MIC Assay

A Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) C Inoculate wells with standardized bacterial suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate plate (e.g., 37°C for 18-24h) C->D E Assess Bacterial Growth (Visually or with plate reader) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test fluoroquinolone derivative

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

Day 1: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

Day 2: Plate Preparation and Inoculation

  • Prepare a stock solution of the test fluoroquinolone derivative in a suitable solvent (e.g., DMSO), and then dilute it in CAMHB to twice the highest desired final concentration.

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the 2x antibiotic stock solution to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the positive control (no antibiotic), and the twelfth column as the negative control (no bacteria).

  • Within 15-30 minutes of preparing the working inoculum, add 100 µL of the inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of sterile CAMHB to the twelfth column (negative control).

Day 3: Incubation and Interpretation

  • Cover the plate and incubate at 37°C for 16-24 hours in ambient air.

  • After incubation, examine the plate for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9] The positive control well should show distinct turbidity, and the negative control well should be clear.

Conclusion

This compound is a compound of significant industrial and academic importance, serving as an indispensable precursor for a multitude of fluoroquinolone antibiotics. Its synthesis, primarily through the robust Gould-Jacobs reaction, provides a versatile platform for the development of new antibacterial agents. While the compound itself is not noted for intrinsic biological activity, the derivatives accessible from this scaffold are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, forming the basis of their powerful bactericidal effects. The protocols and data presented in this guide offer a comprehensive framework for the synthesis and evaluation of this important chemical entity and its derivatives, empowering researchers in the ongoing quest for novel anti-infective therapies.

References

A Technical Guide to the Spectral Analysis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic compound, belonging to the quinolone family, a class of molecules renowned for their significant pharmacological activities. As a structural analogue of many antibacterial agents, understanding its molecular architecture and physicochemical properties is paramount for the rational design and development of new therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development.

The structural integrity and purity of synthesized active pharmaceutical ingredients are rigorously established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule. In this guide, we will delve into the theoretical underpinnings and practical application of NMR, IR, and MS in the characterization of this compound, explaining the causality behind the observed spectral features.

Molecular Structure

The foundational step in spectral analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid quinoline core, substituted with a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. The presence of these functional groups, along with the aromatic system, gives rise to a unique spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The aromatic protons of the quinoline ring system are expected to appear in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing fluorine atom and the carboxylic acid group further influences the chemical shifts. The acidic protons of the hydroxyl and carboxylic acid groups are expected to be significantly deshielded and may appear as broad signals.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8s-
H-5~8.26ddJ(H-F) = 10, J(H-H) = 5
H-7~7.46mJ(H-F) = 10, J(H-H) = 5
H-8~7.58mJ(H-H) = 8, J(H-F) = 5
COOH~13.6br s-
OHVariablebr s-

Note: The predicted chemical shifts are based on available literature data for this compound and similar structures. The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.

Interpretation:

  • The downfield chemical shift of the aromatic protons is characteristic of the quinoline ring system.

  • The observed multiplicities and coupling constants arise from spin-spin coupling between neighboring protons and through-space coupling with the fluorine atom. For instance, the proton at C-5 (H-5) is expected to show coupling to the fluorine at C-6 and the proton at C-7. Similarly, H-7 will couple with the fluorine and H-8, and H-8 will couple with H-7 and the fluorine.

  • The very downfield and broad signal around 13.6 ppm is indicative of the carboxylic acid proton, which is involved in hydrogen bonding.

  • The hydroxyl proton signal is often broad and its position can vary; it may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms. The carbonyl carbon of the carboxylic acid and the carbons of the quinoline ring are expected to appear in the downfield region. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~110
C-4~175
C-4a~140
C-5~125 (d, J(C-F) ≈ 25 Hz)
C-6~160 (d, J(C-F) ≈ 250 Hz)
C-7~115 (d, J(C-F) ≈ 20 Hz)
C-8~120
C-8a~128
COOH~170

Note: These are predicted chemical shifts based on analogous structures and established principles of ¹³C NMR spectroscopy. Experimental verification is recommended.

Interpretation:

  • The carbon atoms of the aromatic quinoline ring are observed between approximately 110 and 160 ppm.

  • The C-4 carbon, bearing the hydroxyl group, and the C-6 carbon, bonded to the electronegative fluorine atom, are expected to be significantly deshielded.

  • The direct coupling between the C-6 carbon and the fluorine atom (¹J(C-F)) is expected to be large (around 250 Hz), resulting in a doublet.

  • Two- and three-bond couplings between other carbons and the fluorine atom (²J(C-F) and ³J(C-F)) will also be observed as smaller doublets.

  • The carbonyl carbon of the carboxylic acid is expected to appear at a very downfield chemical shift, typically around 170 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in less polar solvents).

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. The solution should be clear and free of any particulate matter.[1]

  • Instrumental Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking (¹H NMR) phase->integrate for ¹H assign Structure Correlation & Peak Assignment phase->assign for ¹³C integrate->assign

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, and the frequencies of these absorptions are characteristic of specific bonds.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
O-H stretch (phenol)~3400Broad, Medium
C-H stretch (aromatic)3100-3000Medium
C=O stretch (carboxylic acid)~1706Strong
C=C stretch (aromatic)1620-1450Medium to Weak
C-F stretch1250-1000Strong
C-O stretch1320-1210Strong
O-H bend1440-1395 and 950-910Medium, Broad

Interpretation:

  • The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption that often extends from 2500 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding between the carboxylic acid molecules.

  • The strong, sharp absorption around 1706 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid group.

  • The presence of the aromatic quinoline ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1620-1450 cm⁻¹ region.

  • A strong absorption band in the 1250-1000 cm⁻¹ region is expected for the C-F stretching vibration.

  • The C-O stretching of the carboxylic acid and the phenolic hydroxyl group will also give rise to strong absorptions in the fingerprint region.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumental Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

Ionm/z (Predicted)Interpretation
[M+H]⁺208.04Protonated molecular ion
[M-H₂O+H]⁺190.03Loss of water from the carboxylic acid
[M-CO₂H]⁺162.04Loss of the carboxylic acid group
[M-CO-H₂O+H]⁺162.04Sequential loss of water and carbon monoxide

Note: These are predicted fragmentation patterns based on the general behavior of fluoroquinolones and carboxylic acids in electrospray ionization (ESI) mass spectrometry.[2][3]

Interpretation and Fragmentation Pathway:

Under electrospray ionization in positive ion mode (ESI+), the molecule is expected to be protonated to form the [M+H]⁺ ion, which would have an m/z of approximately 208.04. Subsequent fragmentation (MS/MS) of this parent ion can provide valuable structural information.

Common fragmentation pathways for quinolone carboxylic acids include the loss of water (H₂O) and the loss of the carboxylic acid group (•COOH or CO₂ + H•).[2] The loss of water is a common fragmentation for carboxylic acids. The loss of the entire carboxylic acid group would result in a fragment with m/z 162.04. Another potential fragmentation is the loss of carbon monoxide (CO) from the quinolone ring system, which is a characteristic fragmentation for some heterocyclic compounds.

Fragmentation_Pathway M [M+H]⁺ m/z = 208.04 M_H2O [M-H₂O+H]⁺ m/z = 190.03 M->M_H2O - H₂O M_COOH [M-CO₂H]⁺ m/z = 162.04 M->M_COOH - •COOH M_CO_H2O [M-CO-H₂O+H]⁺ m/z = 162.04 M_H2O->M_CO_H2O - CO

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Instrumental Parameters (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow: 5-12 L/min.

    • Drying Gas Temperature: 250-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Scan Range: m/z 50-500.

    • For MS/MS analysis, the [M+H]⁺ ion (m/z 208) would be selected as the precursor ion for collision-induced dissociation (CID).

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust framework for its structural elucidation and characterization. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, with the fluorine atom providing an additional layer of structural information through C-F and H-F coupling. IR spectroscopy confirms the presence of key functional groups, notably the carboxylic acid and the quinoline core. Mass spectrometry provides the molecular weight and a predictable fragmentation pattern that further corroborates the proposed structure.

This technical guide, by integrating experimental data with established spectroscopic principles, serves as a practical resource for scientists engaged in the synthesis, analysis, and development of quinolone-based compounds. The provided methodologies offer a starting point for the reliable and reproducible spectral characterization of this important molecule and its analogues.

References

An In-Depth Technical Guide to the Biological Activity of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a pivotal molecule in medicinal chemistry. We will delve into its established role as a synthetic precursor, explore its potential intrinsic biological activities, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.

Introduction: A Cornerstone of Fluoroquinolone Antibiotics

This compound is a heterocyclic organic compound that forms the core scaffold of one of the most successful classes of antibacterial agents: the fluoroquinolones. The introduction of a fluorine atom at the C-6 position of the quinolone ring was a significant breakthrough, enhancing the antibacterial spectrum and potency of these drugs.[1] This molecule is a key intermediate in the synthesis of numerous clinically important fluoroquinolones.[1]

The general synthetic pathway to fluoroquinolones involves the modification of the carboxylic acid and the nitrogen at position 1 of the quinoline ring of this compound. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug substance.

Beyond a Precursor: Investigating Intrinsic Biological Activity

While the primary significance of this compound lies in its role as a synthetic intermediate, the inherent biological activity of this core structure is a compelling area of research. The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[2] Understanding the intrinsic activity of this foundational molecule can provide valuable insights for the design of novel therapeutic agents beyond the realm of antibiotics.

Potential as an Enzyme Inhibitor

Studies on related 4-hydroxyquinoline-3-carboxylic acids have indicated their potential to inhibit dehydrogenase enzymes, which are crucial for cellular respiration.[3] Specifically, these compounds have been shown to inhibit cytoplasmic malate dehydrogenase, lactate dehydrogenase, and mitochondrial malate dehydrogenase.[3] This suggests that this compound could also modulate cellular metabolic pathways, a mechanism that is of significant interest in cancer research.

Cytotoxic Potential

The evaluation of the cytotoxic effects of this compound against various cancer cell lines is a logical step in exploring its non-antibacterial therapeutic potential. Many quinoline derivatives have demonstrated potent anticancer activity.[4] Standard cytotoxicity assays can elucidate the concentration-dependent effects of this compound on cell viability and proliferation.

Antimicrobial Screening

Although it is a precursor to potent antibiotics, the intrinsic antimicrobial activity of this compound is not extensively documented. A thorough screening against a panel of clinically relevant bacterial and fungal strains is warranted to establish its baseline antimicrobial profile.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the biological evaluation of this compound. These protocols are designed to be self-validating and provide a solid foundation for further investigation.

General Laboratory Practices
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.[5] Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium.

  • Controls: Always include appropriate positive and negative controls in each assay. For enzyme inhibition assays, a known inhibitor of the target enzyme should be used as a positive control. For cytotoxicity assays, a standard anticancer drug like doxorubicin is a suitable positive control.[5] The vehicle (e.g., DMSO) should be used as a negative control.

Dehydrogenase Enzyme Inhibition Assay

This protocol is adapted from studies on similar 4-hydroxyquinoline-3-carboxylic acids.[3]

Objective: To determine the inhibitory effect of this compound on dehydrogenase activity.

Materials:

  • Purified dehydrogenase enzyme (e.g., malate dehydrogenase, lactate dehydrogenase)

  • Substrate for the enzyme (e.g., malate, lactate)

  • NAD+ or NADH (depending on the direction of the reaction)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 10 mM stock solution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 5 µL of diluted test compound or control.

    • 85 µL of assay buffer containing the enzyme and NAD+/NADH.

  • Initiation of Reaction: Add 10 µL of the substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the change in absorbance at 340 nm, which corresponds to the conversion of NAD+ to NADH or vice versa.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Diagram of Dehydrogenase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound prep_reagents Prepare enzyme, substrate, and cofactor solutions setup Add compound and enzyme to 96-well plate prep_reagents->setup initiate Add substrate to initiate reaction setup->initiate incubate Incubate at 37°C initiate->incubate measure Measure absorbance at 340 nm incubate->measure calculate Calculate % inhibition measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Workflow for the dehydrogenase enzyme inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][6]

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)[5]

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin[5]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO)[4]

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][5]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add to the respective wells. Incubate for 48-72 hours.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Diagram of MTT Assay Workflow:

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay Assay and Measurement seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of test compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution and incubate for 4h incubate_48_72h->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Objective: To determine the MIC of this compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[7]

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.[7]

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Table 1: Example Data Presentation for MIC Assay

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Pseudomonas aeruginosaData to be determined
Candida albicansData to be determined

Concluding Remarks and Future Directions

This compound is a molecule of immense importance in the synthesis of fluoroquinolone antibiotics. While its role as a precursor is well-established, its intrinsic biological activities remain a largely unexplored frontier. The experimental protocols detailed in this guide provide a robust framework for investigating its potential as an enzyme inhibitor, a cytotoxic agent, and an antimicrobial compound in its own right. Such studies will not only enhance our fundamental understanding of this key chemical entity but may also open new avenues for the development of novel therapeutic agents. The 4-quinolone-3-carboxylic acid scaffold continues to be a source of inspiration for medicinal chemists, and a thorough characterization of this core building block is a critical step in unlocking its full therapeutic potential.

References

A Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: The Cornerstone Precursor for Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, a critical starting material in the synthesis of numerous fluoroquinolone antibiotics. We will dissect its synthesis, characterization, and subsequent transformation into potent therapeutic agents, offering field-proven insights for researchers, chemists, and professionals in drug development.

The Strategic Importance of the Fluoroquinolone Scaffold

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that have become indispensable in modern medicine. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The central pharmacophore of these drugs is the 4-quinolone-3-carboxylic acid motif, a bicyclic structure that has proven to be a "privileged scaffold" in medicinal chemistry, lending itself to a wide array of biological activities beyond its antibacterial origins, including antitumor and anti-HIV applications.[1][2]

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a watershed moment in the development of these antibiotics.[3] This strategic modification dramatically enhances the molecule's cell penetration and its binding affinity for DNA gyrase, leading to a significant boost in antibacterial potency. Consequently, this compound emerges not merely as an intermediate, but as the foundational building block for a majority of clinically significant fluoroquinolones like Ciprofloxacin, Norfloxacin, and others.

Synthesis of the Core: The Gould-Jacobs Reaction

The most reliable and historically significant route to this compound is the Gould-Jacobs reaction, first reported in 1939.[4][5][6] This multi-step process remains a cornerstone of quinoline synthesis due to its versatility and robustness.

Mechanism and Rationale

The reaction proceeds through three primary stages:

  • Condensation: The synthesis begins with the nucleophilic substitution of an appropriately substituted aniline (4-fluoroaniline) with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a stable anilidomethylenemalonate intermediate.[4][7]

  • Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[4][8] The causality for the extreme temperatures (often >250 °C) lies in the high activation energy required for this ring-closing reaction. The use of high-boiling, inert solvents like diphenyl ether or Dowtherm A is a field-proven technique to achieve these temperatures uniformly and maximize yield, preventing decomposition that can occur with direct, uneven heating.[9]

  • Saponification: The resulting ethyl ester is hydrolyzed, typically using an aqueous base like sodium hydroxide, to yield the carboxylate salt. Subsequent acidification precipitates the final product, this compound.[4][7]

Modern adaptations of this protocol often employ microwave irradiation, which can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields by providing efficient and rapid heating.[4][10]

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B Nucleophilic Substitution (-EtOH) C Ethyl 6-fluoro-4-hydroxy quinoline-3-carboxylate B->C Thermal Electrocyclization (>250°C) D 6-Fluoro-4-hydroxyquinoline -3-carboxylic acid C->D 1. NaOH, H₂O 2. HCl (aq)

Figure 1: Gould-Jacobs Reaction Mechanism
Validated Experimental Protocol: Classical Thermal Synthesis

This protocol describes a self-validating system for the synthesis, with checkpoints for monitoring progress.

Workflow Overview

protocol_workflow start Start step1 Step 1: Condensation (4-fluoroaniline + DEEM) Heat at 110-130°C start->step1 step2 Monitor by TLC for intermediate formation step1->step2 step3 Step 2: Cyclization Add Dowtherm A, heat to 250°C step2->step3 Intermediate formed step4 Monitor by TLC for product formation step3->step4 step5 Step 3: Saponification Cool, add NaOH(aq), reflux step4->step5 Product formed step6 Step 4: Isolation Cool, acidify with HCl step5->step6 step7 Filter and wash precipitate step6->step7 end Dry Product step7->end

Figure 2: Experimental Synthesis Workflow

Methodology:

  • Condensation:

    • In a round-bottom flask equipped with a condenser and a distillation head, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 110-130 °C for 1-2 hours. Ethanol will begin to distill off as the reaction proceeds.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Apply a vacuum to remove the final traces of ethanol. The product at this stage is the crude anilidomethylenemalonate intermediate.

  • Thermal Cyclization:

    • Allow the reaction mixture to cool slightly. Add a high-boiling solvent (e.g., Dowtherm A) in sufficient quantity to ensure good stirring (approx. 3-4 mL per gram of intermediate).

    • Heat the mixture to ~250 °C in an oil bath or using a heating mantle. Maintain this temperature for 20-30 minutes.

    • Monitor the cyclization by TLC. The intermediate spot should be replaced by a new, more polar spot corresponding to the quinolone ester.

  • Saponification and Isolation:

    • Cool the reaction mixture to below 100 °C. Carefully and slowly, add a 10% aqueous solution of sodium hydroxide (2.5 eq).

    • Heat the resulting biphasic mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester.

    • Cool the mixture to room temperature. Transfer to a separatory funnel and wash with a nonpolar solvent (e.g., diethyl ether or toluene) to remove the high-boiling solvent.

    • Chill the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A thick precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water and then with a small amount of cold ethanol or acetone.

    • Dry the solid under vacuum to yield this compound.

Physicochemical Properties and Analytical Characterization

Accurate characterization of the precursor is paramount for ensuring the quality and yield of subsequent synthetic steps.

Key Properties
PropertyValueReference(s)
CAS Number 343-10-2[11]
Molecular Formula C₁₀H₆FNO₃[11]
Molecular Weight 207.16 g/mol [11]
Appearance White to off-white solid[12]
Boiling Point 362.7 °C at 760 mmHg
Purity Typically >98%
Standard Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation. The spectra will show characteristic signals for the aromatic protons, the carboxylic acid proton, and the fluorine atom.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (m/z 207.03 for the exact mass).[11]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, including the broad O-H stretch of the carboxylic acid, the C=O stretches of the acid and quinolone ketone, and the C-F bond vibration.[3]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product and for monitoring reaction progress.[10][13]

From Precursor to Potent Antibiotic: The Synthesis of Ciprofloxacin

The true value of this compound is realized in its conversion to clinically vital fluoroquinolones. The synthesis of Ciprofloxacin serves as an exemplary case study. The core strategy involves functionalizing the N-1 and C-7 positions.

Synthetic Pathway Overview

cipro_synthesis precursor 6-Fluoro-4-hydroxyquinoline -3-carboxylic acid intermediate1 N-Cyclopropyl Intermediate precursor->intermediate1 N-Alkylation (e.g., with cyclopropyl bromide) intermediate2 7-Chloro-1-cyclopropyl-6-fluoro- 1,4-dihydro-4-oxo-quinoline- 3-carboxylic acid (Q-Acid) intermediate1->intermediate2 C-7 Chlorination cipro Ciprofloxacin intermediate2->cipro SNAr with Piperazine (Solvent, Heat)

Figure 3: Synthetic Route from Precursor to Ciprofloxacin

Key Transformations:

  • N-Alkylation and C-7 Activation: The initial precursor undergoes several transformations, often starting with the introduction of the cyclopropyl group at the N-1 position. Crucially, the C-7 position must be activated for nucleophilic attack. This is typically achieved by converting a substituent at the C-7 position (often introduced from a 3-chloro-4-fluoroaniline starting material in the Gould-Jacobs step) into a good leaving group, most commonly chlorine, to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, often referred to as "Q-Acid".[14][15]

  • Nucleophilic Aromatic Substitution (SNAr): This is the final key step where the desired side chain, which dictates the antibacterial spectrum and pharmacokinetic properties, is installed. For Ciprofloxacin, Q-Acid is reacted with piperazine.[13] The reaction is typically conducted in a polar aprotic solvent like DMSO or a high-boiling solvent such as n-butanol at elevated temperatures to drive the substitution to completion.[13][15]

  • Isolation and Purification: After the reaction, the Ciprofloxacin base is isolated, often by adjusting the pH of the reaction mixture.[13] It can then be converted into a more stable and soluble salt, such as the hydrochloride monohydrate, for pharmaceutical formulation.[14]

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed chemical scaffold. Its synthesis via the robust Gould-Jacobs reaction provides a reliable supply of the essential core needed for the production of life-saving fluoroquinolone antibiotics. The principles of its synthesis and derivatization underscore the logic of medicinal chemistry: strategic functionalization of a core structure to optimize biological activity.

Beyond its established role in antibacterial drug development, the 4-quinolone-3-carboxylic acid motif continues to be a fertile ground for innovation. Researchers are actively exploring its potential in developing novel anticancer agents, antivirals, and modulators of cellular targets like cannabinoid receptors.[1][16][17] The future will likely see new generations of therapeutics emerging from this remarkable precursor, reaffirming its status as a cornerstone of modern pharmaceutical synthesis.

References

Discovery and history of fluoroquinolone synthons

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Fluoroquinolone Cores

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the foundational synthons that constitute the fluoroquinolone class of antibiotics. We will trace the historical arc from an accidental discovery to the rational design of highly potent antibacterial agents, focusing on the core chemical strategies and synthetic building blocks that have defined this critical area of medicinal chemistry. This document is intended for researchers and professionals in drug development who require a deep, mechanistic understanding of fluoroquinolone synthesis.

The Genesis: From Serendipity to a Scaffold

The story of the quinolones begins not with a targeted search, but with a fortuitous observation. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[1] This molecule, while not the intended product, exhibited modest antibacterial activity.[1] Subsequent structural modification led to the creation of nalidixic acid, the first synthetic quinolone antibiotic, which was introduced clinically in 1967.[2][3][4]

Nalidixic acid, technically a naphthyridone, was effective primarily against Gram-negative bacteria and found its niche in treating urinary tract infections.[2][5][6] Its mechanism of action, the inhibition of bacterial DNA gyrase, was a novel target that set the stage for future development.[2][6] However, its limited spectrum and modest potency meant the full potential of the quinolone scaffold was yet to be unlocked.

The Fluorine Revolution

The pivotal breakthrough came in the 1970s with the strategic incorporation of a fluorine atom at the C-6 position of the quinolone ring. This single atomic substitution dramatically enhanced the molecule's properties, leading to the creation of the fluoroquinolones .[5] The introduction of fluorine led to:

  • Increased Potency: Significantly improved inhibition of DNA gyrase.

  • Expanded Spectrum: Broader activity against both Gram-negative and Gram-positive bacteria.[4][7]

  • Improved Pharmacokinetics: Better tissue penetration and bioavailability.[8]

Norfloxacin, patented in 1978, was the first of this new generation to see wide clinical use, marking the true beginning of the fluoroquinolone era.[5][9] This success spurred decades of research into modifying the core fluoroquinolone structure, leading to a classification of the drugs into generations based on their antimicrobial spectrum.[4][10]

Table 1: Evolution of Quinolone Antibiotics
GenerationKey Example(s)Core Structural ModificationsImpact on Antibacterial Spectrum
First Nalidixic AcidNaphthyridone core, no C-6 fluorine.Primarily Gram-negative coverage (e.g., E. coli).[2][5]
Second Norfloxacin, CiprofloxacinC-6 Fluoro group , N-1 ethyl or cyclopropyl, C-7 piperazinyl ring.Expanded Gram-negative and some Gram-positive activity.[4]
Third LevofloxacinChiral (S-enantiomer of ofloxacin), modifications to C-7 and N-1 substituents.Enhanced Gram-positive and atypical pathogen coverage.[11][12]
Fourth MoxifloxacinC-8 methoxy group, bulky C-7 side chain.Broad-spectrum coverage, including anaerobic bacteria.[4][13]

The Architectural Core: Synthesis of the 4-Quinolone Ring System

The bicyclic 4-quinolone-3-carboxylic acid core is the defining synthon of the entire class. The structural requirements for significant antibacterial activity are the 4-pyridone ring fused to an aromatic ring and a carboxylic acid group at the C-3 position.[14] The most established and historically significant method for constructing this core is the Gould-Jacobs reaction .[15][16]

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

First reported in 1939, the Gould-Jacobs reaction is a thermal cyclization process that builds the quinolone backbone from an aniline precursor.[15][17] Its reliability has made it a mainstay in medicinal chemistry for synthesizing 4-hydroxyquinoline derivatives, which are tautomers of the 4-quinolone structure.[16][18]

The reaction proceeds in two primary stages:

  • Condensation: An aniline (or aniline derivative) undergoes a nucleophilic substitution reaction with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM). This forms an anilidomethylenemalonic ester intermediate.[15][16]

  • Thermal Cyclization: The intermediate is heated to high temperatures (often >250 °C) in a high-boiling solvent like diphenyl ether.[15][18] This induces a 6-electron electrocyclization, forming the quinoline ring system.[15] Subsequent hydrolysis (saponification) of the ester and decarboxylation yields the final 4-hydroxyquinoline core.[16]

The causality behind using extremely high temperatures is the significant activation energy required for the intramolecular cyclization. Modern adaptations often employ microwave irradiation, which can dramatically reduce reaction times and improve yields by efficiently delivering the required energy.[15]

Diagram 1: The Gould-Jacobs Reaction Mechanism

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Hydrolysis Aniline Aniline DEEM Diethyl Ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate - EtOH DEEM->Intermediate Cyclized 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized Heat (>250°C) 6π electrocyclization Intermediate->Cyclized Final 4-Hydroxyquinoline (4-Quinolone Tautomer) Cyclized->Final 1. Saponification (NaOH) 2. Decarboxylation (Heat)

Caption: Key stages of the Gould-Jacobs reaction for quinolone core synthesis.

Experimental Protocol: Gould-Jacobs Synthesis (Conventional Heating)

This protocol describes a representative synthesis of the quinolone core using traditional high-temperature methods.[15]

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

  • Reaction flask equipped with a reflux condenser and heating mantle

  • Cyclohexane (or other non-polar solvent for precipitation)

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve the anilidomethylenemalonate intermediate in the high-boiling solvent (e.g., diphenyl ether).

  • Heating: Heat the mixture to reflux, typically between 250-260 °C. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.

  • Precipitation: Add a non-polar solvent such as cyclohexane to the cooled mixture. This will cause the crude product to precipitate out of the high-boiling solvent.

  • Purification: Filter the solid product. Wash the collected solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent.

  • Drying: Dry the purified product under vacuum to yield the 4-quinolone core.

Key Synthons and Their Assembly: A Case Study of Ciprofloxacin

Ciprofloxacin is arguably the most recognized fluoroquinolone, exemplifying the successful combination of core synthons to produce a potent, broad-spectrum antibiotic.[19] Its synthesis showcases the key building blocks: the fluorinated quinolone core, the N-1 cyclopropyl group, and the C-7 piperazine ring.

A widely utilized synthetic route starts from 2,4-dichloro-5-fluoro benzoyl chloride .[20] This approach is efficient and has been adapted for continuous flow processes, reducing waste and improving yield.[19][21]

Diagram 2: Retrosynthetic Analysis of Ciprofloxacin

Cipro_Retro Cipro Ciprofloxacin Core Quinolone Intermediate (Ester form) Cipro->Core SNAr Piperazine Piperazine (C-7 Synthon) Cipro->Piperazine Acylated Acylated Enamine Core->Acylated Intramolecular Cyclization Benzoyl 2,4-dichloro-5-fluoro benzoyl chloride Acylated->Benzoyl C-Acylation Enamine Cyclopropyl Enamine Acylated->Enamine Cyclopropylamine Cyclopropylamine (N-1 Synthon) Enamine->Cyclopropylamine Nucleophilic Displacement VinylEther Vinyl Ether Enamine->VinylEther

Caption: Breaking down Ciprofloxacin into its primary synthetic precursors.

Experimental Protocol: A Streamlined Ciprofloxacin Synthesis

The following protocol is a representative, multi-step synthesis that illustrates the assembly of key synthons.[19][20][22]

Materials:

  • 2,4-dichloro-5-fluoro benzoyl chloride

  • 3-dimethylamino-acrylic acid methyl ester

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • Piperazine

  • Solvents: Toluene, N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA), Hydrochloric Acid (HCl)

Procedure:

Step 1: Acylation and Enamine Formation

  • To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15 °C.

  • After stirring, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene while maintaining the temperature.

  • Stir at room temperature, then slowly raise the temperature to 80-85 °C and maintain for several hours to complete the acylation.

Step 2: Cyclopropylamine Addition and Ring Closure

  • Cool the reaction mixture from Step 1 to room temperature.

  • Add cyclopropylamine to the mixture and stir for approximately 1 hour.

  • Add potassium carbonate and DMF to the mixture.

  • Heat the mixture to 120-125 °C, collecting the toluene that distills off. Stir for several hours until TLC indicates the completion of the ring closure.

  • Cool the reaction mass and quench into ice water to precipitate the quinolone intermediate: methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

  • Filter and wash the solid to obtain the purified core synthon.

Step 3: Piperazine Coupling (Nucleophilic Aromatic Substitution)

  • Dissolve the quinolone intermediate from Step 2 in DMSO in a round-bottom flask.

  • Add an excess of piperazine to the mixture.

  • Heat the reaction to approximately 90-120 °C. The causality here is that the C-7 chloro group is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinolone system. The piperazine acts as the nucleophile.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[20]

Step 4: Hydrolysis and Isolation

  • Cool the reaction mixture to room temperature.

  • Add 4 N HCl to adjust the pH to approximately 7. This protonates the piperazine nitrogen and neutralizes the reaction mixture, causing the final product to precipitate.[20]

  • Cool the mixture further (e.g., 4 °C) to maximize precipitation.

  • Filter, wash, and dry the solid to yield Ciprofloxacin.

Conclusion and Future Perspectives

The journey from nalidixic acid to modern, broad-spectrum fluoroquinolones is a testament to the power of medicinal chemistry and the principles of rational drug design. The core synthons—the 4-quinolone ring and its key substituents at the N-1 and C-7 positions—remain the fundamental building blocks for this entire class of antibiotics. While the Gould-Jacobs reaction provided the initial blueprint for constructing the core, modern synthetic chemistry has introduced more efficient, high-yield, and environmentally conscious methods, including streamlined multi-step, one-pot reactions and continuous flow processes.[21][23] Understanding the history and the fundamental chemistry of these synthons is not merely an academic exercise; it provides the essential knowledge base for developing the next generation of antibacterial agents to combat the growing challenge of antibiotic resistance.

References

Navigating the Solubility Landscape of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic compound, forming the structural backbone of numerous therapeutic agents. Its efficacy and bioavailability are intrinsically linked to its solubility characteristics. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, catering to researchers, scientists, and drug development professionals. This document delves into the physicochemical properties of the molecule, theoretical solubility considerations, standardized experimental protocols for solubility determination, and the influence of environmental factors. By synthesizing theoretical principles with practical methodologies, this guide aims to empower researchers to navigate the challenges associated with the formulation and delivery of quinoline-based therapeutics.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from administration to its target site is a complex process, with solubility being a primary gatekeeper. For active pharmaceutical ingredients (APIs) like this compound, poor solubility can lead to low bioavailability, erratic absorption, and ultimately, diminished therapeutic effect. Understanding and characterizing the solubility of this compound in various organic solvents is paramount during pre-formulation studies, enabling the rational design of dosage forms and delivery systems. This guide provides a foundational understanding of the factors governing the solubility of this important quinoline derivative.

Quinoline and its derivatives are integral to a wide array of pharmaceuticals, including anticancer, antiseptic, and antimalarial drugs.[1][2][3] The solubility behavior of these compounds is a critical determinant of their absorption and distribution in the body.[1][2][3]

Physicochemical Properties of this compound

The inherent solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. For this compound, these properties provide the basis for understanding its interactions with various solvents.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃Staigent Technologies[4]
Molecular Weight 207.16 g/mol Staigent Technologies[4]
CAS Number 343-10-2VSNCHEM[5], ChemicalBook[6]
Physical Form SolidSigma-Aldrich
Melting Point Data not readily available
pKa Data not readily available
LogP (predicted) Data not readily available

The structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and a fluorine atom on the quinoline core, suggests a molecule with both hydrogen bond donor and acceptor capabilities. The presence of the polar functional groups indicates a potential for solubility in polar organic solvents. Conversely, the aromatic quinoline ring system contributes to its lipophilicity, suggesting some solubility in less polar organic solvents. The overall solubility will be a balance of these competing factors.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given organic solvent will depend on the interplay of intermolecular forces between the solute and the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups of the molecule. Therefore, moderate to good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid and the hydroxyl group. High solubility is often observed for compounds with multiple hydrogen bond donors in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the functional groups, the solubility of this compound is expected to be low in nonpolar solvents.

The ionizable nature of the carboxylic acid group means that the pH of the microenvironment can significantly influence solubility, even in organic solvent systems that may contain traces of water.[1][2][3][7][8]

Standardized Protocol for Experimental Solubility Determination

In the absence of readily available solubility data, a standardized experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9]

Experimental Workflow

Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours mix->agitate equilibrate Allow to stand for equilibrium to be reached agitate->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate dilute Dilute supernatant to a known concentration separate->dilute quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility (e.g., mg/mL) quantify->calculate

Caption: A stepwise workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Pipette a precise volume of the desired organic solvent (e.g., methanol, ethanol, DMSO, DMF, acetone) into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C) to simulate physiological conditions.

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solids settle.

    • To completely separate the saturated solution from the excess solid, centrifuge the vials or filter the suspension through a chemically inert filter (e.g., PTFE).

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the specific organic solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Factors Influencing Solubility

Temperature

For most solid solutes dissolving in liquid solvents, the solubility increases with temperature. This is because the dissolution process is often endothermic. The effect of temperature on the solubility of quinolone compounds has been previously described.[7][8] Therefore, it is crucial to control and report the temperature at which solubility measurements are conducted.

pH

The presence of the ionizable carboxylic acid group makes the solubility of this compound highly dependent on pH, particularly in solvent systems that can support ionization (e.g., mixtures of organic solvents and aqueous buffers). In acidic conditions, the carboxylic acid will be protonated and less polar, potentially leading to lower solubility in polar solvents. Conversely, in neutral or basic conditions, the carboxylic acid will be deprotonated to the more polar carboxylate, which could enhance solubility in polar solvents. The influence of pH on the solubility of quinoline derivatives is a well-documented phenomenon.[1][2][3][7][8]

Predictive Approaches to Solubility

In the early stages of drug discovery, where the supply of a new compound may be limited, predictive models can provide a valuable estimation of solubility. The General Solubility Equation (GSE) is a widely used model that predicts aqueous solubility based on the compound's octanol-water partition coefficient (LogP) and melting point (MP). While developed for aqueous solubility, the principles can offer qualitative insights into solubility in organic solvents.

General Solubility Equation: LogS = 0.5 - 0.01(MP - 25) - LogP

Where:

  • LogS is the logarithm of the molar solubility.

  • MP is the melting point in degrees Celsius.

  • LogP is the octanol-water partition coefficient.

A higher melting point suggests stronger crystal lattice energy that needs to be overcome for dissolution, thus indicating lower solubility. A higher LogP value indicates greater lipophilicity and generally lower solubility in polar solvents.

Conclusion

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, a comprehensive understanding of its physicochemical properties and the theoretical principles of solubility allows for a rational approach to its handling and formulation. This guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to determine the solubility of this compound in their solvents of interest. Such empirical data is indispensable for the successful development of effective drug delivery systems for this important class of therapeutic agents.

References

"6-Fluoro-4-hydroxyquinoline-3-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure is a core component of modern fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The strategic placement of a fluorine atom at the C-6 position of the quinolone ring is a common feature that significantly enhances the potency and pharmacokinetic profile of these drugs. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, a validated synthesis protocol, key applications, and analytical methodologies for its characterization. It is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this important synthetic intermediate.

Core Molecular Profile

This compound is an organic compound featuring a fluorinated quinoline scaffold. The presence of both a hydroxyl group and a carboxylic acid group allows for versatile chemical modifications and contributes to its physicochemical properties. The molecule exists in equilibrium with its keto tautomer, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a characteristic feature of 4-hydroxyquinolines.[1]

Table 1: Key Identifiers and Properties

ParameterValueSource(s)
IUPAC Name This compoundN/A
Synonym 6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid[2]
CAS Number 343-10-2[3][4][5]
Molecular Formula C₁₀H₆FNO₃[3][5]
Molecular Weight 207.16 g/mol [3][4][5]
Exact Mass 207.03317 g/mol [5]
Elemental Analysis C: 57.98%; H: 2.92%; F: 9.17%; N: 6.76%; O: 23.17%[5]

Synthesis and Mechanistic Insights

The most established and reliable method for synthesizing this compound is a modified Gould-Jacobs reaction. This multi-step process begins with a commercially available fluoroaniline and builds the quinoline ring system through a condensation reaction followed by a high-temperature thermal cyclization.

Gould-Jacobs Synthesis Workflow

The reaction proceeds in three main stages:

  • Condensation: 4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. The reaction is driven forward by the removal of ethanol.

  • Cyclization: The intermediate undergoes thermal cyclization at high temperatures (approx. 250°C) in a high-boiling solvent like diphenyl ether. This intramolecular electrophilic substitution forms the quinoline ring, yielding the ethyl ester of the target molecule.

  • Hydrolysis: The resulting ester is saponified using a strong base, such as sodium hydroxide, followed by acidic workup to yield the final carboxylic acid product.

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 4-Fluoroaniline C Intermediate Malonate (6a) A->C 100°C -EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (7a) C->D Diphenyl Ether 250°C (Reflux) E Final Product: This compound (8a) D->E 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Gould-Jacobs reaction pathway for synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from the methodology described by Diaz et al.

Step 1: Synthesis of Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate

  • Combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.

  • Heat the mixture to 100°C.

  • To drive the reaction to completion, pass a light stream of nitrogen gas over the reaction surface to facilitate the removal of the ethanol byproduct.

  • Monitor the reaction by TLC. Upon completion, the resulting crystalline white solid can be used in the next step without further purification. The reported yield is typically high (approx. 92%).

Step 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Add the malonate intermediate from the previous step to a flask containing diphenyl ether.

  • Heat the mixture to reflux at 250°C. The high temperature is critical for overcoming the activation energy of the intramolecular Friedel-Crafts type acylation. Diphenyl ether is chosen for its high boiling point and stability.

  • Maintain reflux until cyclization is complete (monitor by TLC).

  • Cool the mixture and wash the resulting solid precipitate with hexane to remove the diphenyl ether solvent. The product is a white solid.

Step 3: Hydrolysis to this compound

  • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux until the hydrolysis is complete (the solid ester dissolves as its sodium salt).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with 10% hydrochloric acid until a white precipitate forms.

  • Isolate the final product by vacuum filtration, wash with water, and dry.

Applications in Medicinal Chemistry

The primary and most significant application of this compound is its role as a key precursor in the synthesis of fluoroquinolone antibiotics.[6] The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore responsible for inhibiting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

The C-6 fluorine atom is a critical structural feature in second, third, and fourth-generation quinolones (e.g., Ciprofloxacin, Levofloxacin).[6] Its electron-withdrawing nature enhances the potency of the drug, improves cell penetration, and favorably modulates its pharmacokinetic properties.

AppWorkflow A 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid (Core Precursor) B Multi-step Chemical Modification A->B C Introduction of N-1 substituent (e.g., ethyl, cyclopropyl) B->C D Activation and substitution at C-7 (e.g., piperazine ring) B->D E Final Fluoroquinolone API (e.g., Norfloxacin, Ciprofloxacin) C->E D->E

Caption: Synthetic logic from precursor to antibiotic.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. The techniques used are standard for organic molecule characterization.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on the quinoline ring and the vinyl proton, as well as exchangeable protons for the carboxylic acid and hydroxyl/amine groups. The specific shifts and coupling constants will be influenced by the solvent.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, from carboxylic acid), C=O stretching (from the keto tautomer and carboxylic acid), and C-F stretching.
Mass Spectrometry The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 207).
HPLC/LC-MS These are the methods of choice for purity assessment and are widely used for analyzing fluoroquinolones and their precursors. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with an acid modifier (e.g., formic acid) is a typical starting point.

Safety and Handling

  • Hazard Classification: Assumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Rinse mouth and seek medical attention.

    • Inhalation: Move to fresh air.

References

Methodological & Application

Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Fluoroquinolone Scaffold

The 4-quinolone-3-carboxylic acid motif is a privileged structure in medicinal chemistry, forming the core of a vast class of synthetic antibacterial agents known as fluoroquinolones. The introduction of a fluorine atom at the C-6 position of the quinolone ring has been a critical advancement, significantly enhancing the antibacterial spectrum and potency of these drugs. This compound serves as a fundamental building block for the synthesis of numerous clinically important fluoroquinolone antibiotics. Its robust and efficient synthesis is, therefore, a cornerstone of medicinal chemistry research and pharmaceutical development.

Guiding Principles: The Gould-Jacobs Reaction

The most reliable and widely adopted synthetic route to 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][2] This venerable yet powerful reaction involves a three-step sequence:

  • Condensation: An aniline derivative, in this case, 4-fluoroaniline, undergoes a nucleophilic addition-elimination reaction with diethyl ethoxymethylenemalonate (DEEM). This step forms a stable anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclization, to form the quinoline ring system. This is the key bond-forming step that constructs the heterocyclic core.

  • Hydrolysis: The resulting ethyl ester at the 3-position is saponified, typically under alkaline conditions, to yield the final carboxylic acid.

This protocol will detail a classical thermal approach to the Gould-Jacobs reaction, which is known for its reliability and scalability.

Experimental Workflow Diagram

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Alkaline Hydrolysis 4-Fluoroaniline 4-Fluoroaniline Intermediate_A Diethyl (4-fluoroanilino)methylenemalonate 4-Fluoroaniline->Intermediate_A + DEEM 140°C, 1 hr DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate_A Intermediate_A_2 Diethyl (4-fluoroanilino)methylenemalonate Intermediate_B Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate_A_2->Intermediate_B Diphenyl Ether Reflux (250-260°C), 15 min Intermediate_B_2 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Final_Product This compound Intermediate_B_2->Final_Product 1. NaOH (aq), Reflux 2. HCl (aq), Acidification

Caption: Synthetic pathway for this compound.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
4-Fluoroaniline371-40-4C₆H₆FN111.12Purity ≥99%, handle with care (toxic, corrosive)
Diethyl ethoxymethylenemalonate (DEEM)87-13-8C₁₀H₁₆O₅216.23Purity ≥98%, irritant
Diphenyl ether101-84-8C₁₂H₁₀O170.21High boiling point solvent (B.P. 259 °C)
Diethyl ether60-29-7C₄H₁₀O74.12Anhydrous, for washing
Sodium hydroxide (NaOH)1310-73-2NaOH40.00Pellets or solution
Hydrochloric acid (HCl)7647-01-0HCl36.46Concentrated (37%) or 2M solution

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This part of the protocol details the condensation and thermal cyclization steps.

Step 1: Condensation of 4-Fluoroaniline and DEEM

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (66.6 g, 0.6 mol).

  • Under a nitrogen atmosphere, add diethyl ethoxymethylenemalonate (129.79 g, 0.6 mol) to the flask.

  • Heat the reaction mixture to 140°C with constant stirring. The ethanol generated during the reaction will begin to distill off. Maintain this temperature for approximately 1 hour.

  • Causality Check: The removal of ethanol drives the equilibrium towards the formation of the anilinomethylenemalonate intermediate, ensuring a high conversion rate. Monitoring the volume of ethanol collected can be used as an indicator of reaction progress.

Step 2: Thermal Cyclization

  • After the initial condensation, carefully add diphenyl ether (500 mL) to the reaction mixture.

  • Increase the heating to bring the mixture to a vigorous reflux (approximately 250-260°C).

  • Maintain the reflux for 15 minutes. The high temperature provides the necessary activation energy for the intramolecular cyclization to form the quinolone ring.

  • After 15 minutes, remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, a precipitate of the product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will form.

  • To facilitate complete precipitation, add diethyl ether to the cooled mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with diethyl ether to remove residual diphenyl ether and any unreacted starting materials.

  • Air-dry the product. This procedure typically yields around 97.3 g (69% yield) of the desired ethyl ester.

Part 2: Hydrolysis to this compound

This section describes the saponification of the ethyl ester to the final carboxylic acid.

  • Suspend the dried ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Use a sufficient volume of the NaOH solution to fully suspend the solid.

  • Heat the mixture to reflux with vigorous stirring. The hydrolysis is typically complete within 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Trustworthiness Check: The use of a dilute alkali like sodium hydroxide ensures that the reaction is irreversible, leading to a more complete conversion to the carboxylate salt.[3]

  • After the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Slowly acidify the cold solution with concentrated hydrochloric acid or a 2M HCl solution until the pH is acidic. This will protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum to obtain a solid.

Safety and Handling Precautions

  • 4-Fluoroaniline: This compound is toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed.[6][7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diethyl ethoxymethylenemalonate (DEEM): DEEM is an irritant. Avoid contact with skin and eyes.

  • Diphenyl ether: This solvent has a very high boiling point. Exercise caution when heating to prevent severe burns. The reaction should be conducted in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to safety showers and eyewash stations.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the measured melting point with the literature value.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring and the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule with distinct chemical shifts for the carbonyl, aromatic, and quinoline carbons.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity. The expected exact mass is 207.03 g/mol .[8]

Conclusion

This detailed protocol, grounded in the principles of the Gould-Jacobs reaction, provides a robust and reproducible method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for further applications in medicinal chemistry and drug discovery. The emphasis on the causality behind experimental choices and the inclusion of validation checkpoints are designed to empower scientists with a deeper understanding of the synthetic process, fostering both success and safety in the laboratory.

References

Application Notes: Conrad-Limpach Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are foundational to a vast array of therapeutic agents, demonstrating remarkable pharmacological diversity.[1] Molecules incorporating the quinoline core have been successfully developed as antimalarials (e.g., chloroquine, quinine), anticancer agents, antibacterials (fluoroquinolones), and anti-inflammatories.[2][3][4] The ability to introduce a wide range of substituents onto the quinoline backbone allows for the fine-tuning of a compound's biological activity, pharmacokinetic profile, and safety, making it a cornerstone of modern drug discovery programs.[1][2]

Among the classical methods for constructing this vital heterocycle, the Conrad-Limpach synthesis, first reported in 1887, remains a powerful and relevant strategy for accessing 4-hydroxyquinoline derivatives.[2][5] This application note provides a detailed examination of the synthesis, from its mechanistic underpinnings to a practical, field-tested protocol, designed for professionals engaged in synthetic chemistry and drug development.

The Conrad-Limpach Synthesis: A Mechanistic Perspective

The Conrad-Limpach synthesis is fundamentally a two-stage process involving the condensation of an aromatic amine (an aniline) with a β-ketoester, followed by a high-temperature thermal cyclization.[6] The reaction selectively produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with the predominant 4-quinolone form).[2]

Stage 1: Enamine Formation (Kinetic Control)

The synthesis begins with the reaction between an aniline and a β-ketoester. The β-ketoester presents two electrophilic sites: the ketone carbonyl and the ester carbonyl. Under moderate temperatures (e.g., room temperature to reflux in a low-boiling solvent), the more reactive ketone carbonyl is preferentially attacked by the aniline's nitrogen.[3][5] This initial condensation, often catalyzed by a trace amount of acid, forms a β-aminoacrylate intermediate (an enamine), which is the kinetic product of the reaction.[2]

This regioselectivity is a critical control point. If the initial condensation is performed at much higher temperatures (e.g., ~140 °C), the reaction can favor attack at the ester group, leading to a β-keto anilide. This alternative intermediate proceeds via the Knorr quinoline synthesis to yield the isomeric 2-hydroxyquinolines.[2][3]

Stage 2: Thermal Cyclization (Annulation)

The key and most demanding step of the Conrad-Limpach synthesis is the intramolecular cyclization of the β-aminoacrylate intermediate. This electrocyclic ring-closing reaction requires significant thermal energy, typically in the range of 240-260 °C.[2][5] The high temperature is necessary to overcome the activation energy barrier associated with the temporary disruption of the aniline ring's aromaticity during the formation of the new heterocyclic ring.[7]

Following the cyclization, the intermediate eliminates a molecule of alcohol (from the original ester group) and undergoes tautomerization to yield the final, stable 4-hydroxyquinoline/4-quinolone product.[2]

Below is a diagram illustrating the accepted reaction mechanism.

Conrad_Limpach_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products (Tautomers) Aniline Aniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack (Kinetic Control) BetaKetoester β-Ketoester BetaKetoester->Tetrahedral SchiffBase Schiff Base / Enamine (β-Aminoacrylate) Tetrahedral->SchiffBase - H₂O Cyclized Cyclized Intermediate SchiffBase->Cyclized Heat (~250°C) Electrocyclic Ring Closure Product 4-Hydroxyquinoline (Enol Form) Cyclized->Product - ROH (Alcohol) Proton Transfer ProductKeto 4-Quinolone (Keto Form) Product->ProductKeto Tautomerization ProductKeto->Product Tautomerization

Caption: The reaction mechanism of the Conrad-Limpach synthesis.

Key Parameters and Optimization

The Critical Role of the Solvent

The success of the high-temperature cyclization is heavily dependent on the choice of solvent. Early protocols performed the reaction neat or in paraffin oil, often with moderate yields.[5] The ideal solvent must be inert and have a sufficiently high boiling point to reach the required ~250 °C. The use of an appropriate high-boiling solvent can dramatically increase yields, in some cases up to 95%.[2]

Commonly used solvents include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), diphenyl ether, or mineral oil.[7] However, these can be expensive or inconvenient. Research has shown a clear correlation between solvent boiling point and product yield, with several less common but effective alternatives identified.[7][8]

SolventBoiling Point (°C)Reported Yield (%) of 2-methyl-6-nitro-4-quinolone
Methyl Benzoate19925
Ethyl Benzoate21241
Propyl Benzoate23155
Iso-butyl Benzoate24266
2-Nitrotoluene22264
1,2,4-Trichlorobenzene21463
2,6-di-tert-butylphenol26265
Dowtherm A25765
Data synthesized from Brouet, J-C., et al. (2009).[7][8]

Insight: The data clearly indicates that solvents boiling above ~240°C provide the best yields. For large-scale synthesis, cost-effective alternatives like 2,6-di-tert-butylphenol or iso-butyl benzoate can be excellent substitutes for Dowtherm A.[7]

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is adapted from a robust procedure published in Organic Syntheses, a highly reliable source for reproducible chemical methods.[5] It describes the synthesis in two distinct steps: the formation of the enamine intermediate, followed by its thermal cyclization.

Safety Precautions
  • High Temperatures: This procedure involves heating a reaction to ~250 °C. Use a well-calibrated heating mantle and a suitable high-temperature thermometer. Ensure all glassware is free of cracks or defects. Work behind a safety shield.[9]

  • Chemical Hazards: Aniline is toxic if inhaled, ingested, or absorbed through the skin, and is a suspected carcinogen.[10][11][12] β-ketoesters can be irritants. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[13]

  • Solvent Hazards: High-boiling solvents like Dowtherm A can cause severe burns. Handle with extreme care at high temperatures.

Experimental Workflow Diagram

Workflow cluster_prep Step 1: Enamine Synthesis cluster_cyclization Step 2: Thermal Cyclization cluster_workup Step 3: Isolation & Purification reagents Combine Aniline & Ethyl Acetoacetate reflux Heat to 100-110°C (Remove H₂O/EtOH) reagents->reflux isolate_enamine Isolate Crude Enamine (Ethyl β-anilinocrotonate) reflux->isolate_enamine heat_solvent Heat High-Boiling Solvent (e.g., Dowtherm A) to 250°C isolate_enamine->heat_solvent Use isolated enamine add_enamine Add Enamine to Hot Solvent heat_solvent->add_enamine reflux_cyclize Reflux for 10-15 min add_enamine->reflux_cyclize cool Cool to Room Temp. (Product Precipitates) reflux_cyclize->cool filter Filter Solid & Wash with Petroleum Ether cool->filter recrystallize Recrystallize from Hot Water with Charcoal filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: General workflow for the Conrad-Limpach synthesis.

Step 1: Synthesis of Ethyl β-anilinocrotonate (Enamine Intermediate)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a short-path distillation head, combine aniline (e.g., 0.5 mol) and ethyl acetoacetate (e.g., 0.5 mol).

  • Reaction: Heat the mixture in an oil bath to 100-110 °C. Water and ethanol will be generated during the condensation. Collect the distillate over 1-2 hours until no more is produced.

  • Isolation: The resulting viscous, oily residue is the crude ethyl β-anilinocrotonate. For many applications, this crude product can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
  • Setup: In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 150 mL of Dowtherm A.

  • Heating: Heat the Dowtherm A with stirring to its reflux temperature (~250-257 °C).

  • Addition: Add the crude ethyl β-anilinocrotonate (from Step 1) rapidly via the dropping funnel to the refluxing Dowtherm A.

  • Reaction: Continue stirring and refluxing for an additional 10-15 minutes after the addition is complete. The cyclization is typically rapid at this temperature.

  • Workup - Cooling & Precipitation: Remove the heating source and allow the mixture to cool to room temperature. A yellow solid product will precipitate.

  • Workup - Filtration: Add approximately 200 mL of petroleum ether or hexanes to the cooled mixture to dilute the Dowtherm A and facilitate filtration. Collect the solid product on a Büchner funnel and wash it thoroughly with another 100 mL of petroleum ether to remove residual solvent.

  • Purification: Transfer the air-dried crude product to a large flask. Add 1 L of water (for a ~0.3 mole scale reaction) and a small amount of decolorizing carbon (e.g., 10 g of Norit). Heat the suspension to boiling.

  • Final Isolation: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath. The product, 2-methyl-4-hydroxyquinoline, will crystallize as fine, white needles. Collect the pure product by filtration and dry in a vacuum oven.

Product Characterization

The final substituted quinoline product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential. In ¹H NMR, expect to see signals in the aromatic region (typically 7.0-8.5 ppm).[14] The presence and position of substituent signals (e.g., a methyl singlet around 2.4 ppm) are key identifiers. The hydroxyl proton of the 4-hydroxy group may be broad or may not be observed due to exchange with solvent.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C=O stretch of the quinolone tautomer.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

Application Notes and Protocols for the Gould-Jacobs Reaction in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, antimalarials, and anticancer drugs.[1][2][3] The Gould-Jacobs reaction, a robust and versatile method for the synthesis of 4-hydroxyquinolines, has been a mainstay in the synthetic chemist's toolbox since its inception.[4] This application note provides an in-depth guide to the Gould-Jacobs reaction, offering detailed protocols, mechanistic insights, and practical guidance for its successful implementation in a research and development setting.

Theoretical Framework: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[2] This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the corresponding 4-hydroxyquinoline.[2][4]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Condensation: The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the alkoxymethylenemalonate, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[2]

  • Cyclization: At elevated temperatures, the anilidomethylenemalonate undergoes a 6-electron electrocyclization. This intramolecular reaction involves the attack of the aniline ring onto one of the ester carbonyl groups, leading to the formation of the quinoline ring system.[2] This step is often the rate-limiting step and requires significant thermal energy.[1]

  • Tautomerization: The initially formed cyclized product exists in equilibrium with its more stable 4-oxo tautomer.[2]

  • Saponification and Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed to the corresponding carboxylic acid, which upon heating, readily decarboxylates to afford the 4-hydroxyquinoline.[2][4]

Diagram: Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4: Saponification & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) CyclizedProduct 4-Hydroxy-3-carboethoxyquinoline Intermediate->CyclizedProduct Heat (Δ) CarboxylicAcid Quinoline-3-carboxylic acid CyclizedProduct->CarboxylicAcid 1. NaOH 2. H+ FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Heat (Δ) - CO2

Caption: The multi-step mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol. The choice of method will depend on the available equipment, scale of the reaction, and desired reaction time.

Protocol 1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., diphenyl ether, Dowtherm A, mineral oil)[4]

  • Sodium hydroxide (for saponification)

  • Concentrated hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

Step 1: Formation of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[5]

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like hexane to aid in precipitation.

  • Collect the solid by filtration, wash with a cold non-polar solvent, and dry.

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until hydrolysis is complete as monitored by TLC.[5]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.[5]

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[5]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[1][6]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

Reaction Setup:

  • In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[1][5]

Microwave Irradiation:

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature and hold for the specified time as detailed in the table below.[5]

Isolation and Purification:

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[1][5]

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[1]

Table 1: Microwave Reaction Optimization
EntryTemperature (°C)Time (min)Isolated Yield (%)
125051
2300537
325020Low
43002028
5300547

Data adapted from a study on the microwave-assisted Gould-Jacobs reaction.[1][5]

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, the yield is very low even with a longer reaction time. Increasing the temperature to 300 °C significantly boosts the yield. However, prolonged heating at high temperatures can lead to product degradation, as seen by the decreased yield in Entry 4 compared to Entry 2.[1] A shorter reaction time at a higher temperature (Entry 5) provided the optimal yield in this study.[1]

Scope, Limitations, and Troubleshooting

Scope and Regioselectivity

The Gould-Jacobs reaction is generally effective for anilines, particularly those with electron-donating groups at the meta-position.[2] However, the regioselectivity of the cyclization can be an issue with asymmetrically substituted anilines, often leading to a mixture of products.[4] The cyclization can occur at either of the two ortho positions relative to the amino group, and the outcome is influenced by both steric and electronic factors.[4]

Limitations

A significant limitation of the classical Gould-Jacobs reaction is the high temperature required for the cyclization step (often >250 °C), which can lead to decomposition of the product and side reactions.[4] The use of expensive and difficult-to-remove high-boiling solvents like diphenyl ether is another drawback.[4] Microwave-assisted synthesis can mitigate some of these issues by providing rapid and efficient heating, leading to shorter reaction times and often cleaner reactions.[1][6]

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified LowYield Low Yield of Cyclized Product Start->LowYield SideProducts Formation of Side Products/ Tarring Start->SideProducts IncompleteReaction Incomplete Reaction Start->IncompleteReaction Solution1 Increase Reaction Temperature (within limits) LowYield->Solution1 If temperature is too low Solution3 Switch to Microwave Synthesis LowYield->Solution3 For faster, cleaner reaction SideProducts->Solution3 Solution4 Optimize Solvent Choice (e.g., Dowtherm A) SideProducts->Solution4 To improve solubility and heat transfer Solution5 Purify Intermediate SideProducts->Solution5 To remove impurities IncompleteReaction->Solution1 Solution2 Increase Reaction Time IncompleteReaction->Solution2 If reaction time is too short End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: A workflow for troubleshooting common issues in the Gould-Jacobs reaction.

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low or no yield of the cyclized product Insufficient temperature for cyclization.Increase the reaction temperature. For thermal reactions, ensure the solvent is refluxing vigorously. For microwave synthesis, optimize the temperature as shown in Table 1.[1]
Reaction time is too short.Increase the reaction time, but monitor for product degradation, especially at high temperatures.[1]
Significant tar formation Decomposition of starting materials or product at high temperatures.Consider using a microwave-assisted protocol for better temperature control and shorter reaction times.[6] Ensure the starting aniline is pure.
Mixture of regioisomers Use of an asymmetrically substituted aniline.This is an inherent challenge. Separation of isomers by chromatography may be necessary. A thorough literature search for the specific substrate is recommended to predict the major isomer.
Difficulty removing the high-boiling solvent The solvent has a very high boiling point and is viscous.After precipitation of the product, wash the solid thoroughly with a low-boiling non-polar solvent like hexane or petroleum ether.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of quinoline derivatives, which are of great importance in drug discovery and development. While the classical thermal method is effective, modern advancements such as microwave-assisted synthesis offer significant advantages in terms of reaction time, yield, and purity. By understanding the reaction mechanism, carefully selecting the appropriate protocol, and being aware of the potential challenges, researchers can successfully employ the Gould-Jacobs reaction to access a diverse range of valuable quinoline-based compounds.

References

Application Note: Utilizing 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The quinolone scaffold, particularly the 4-quinolone-3-carboxylic acid motif, represents a cornerstone in the development of antimicrobial agents. Since the discovery of nalidixic acid, medicinal chemists have extensively modified this core structure to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. A pivotal advancement in this class was the introduction of a fluorine atom at the 6-position, which significantly boosts inhibitory activity against bacterial DNA gyrase. This modification gave rise to the highly successful fluoroquinolone class of antibiotics.

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a key intermediate and a fundamental building block in the synthesis of many modern fluoroquinolones. Its structural features are critical for the characteristic antimicrobial activity of this class of compounds. Understanding its performance in antimicrobial assays is therefore crucial for researchers engaged in the discovery and development of new anti-infective therapies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in antimicrobial susceptibility testing, offering detailed protocols and insights into the underlying scientific principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 343-10-2
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol
Physical Form Solid
Purity ≥98% (typical)
Storage Store at room temperature

Solubility and Stock Solution Preparation:

The solubility of this compound can be limited in aqueous solutions. For the preparation of stock solutions for antimicrobial assays, the use of a suitable organic solvent is recommended.

Protocol: Stock Solution Preparation

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of quinolone compounds.

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL or 100 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. Protect from light.

Causality behind Experimental Choices: The use of DMSO as a solvent is crucial for achieving a high enough concentration of the compound to perform serial dilutions for the MIC assay. Filter sterilization ensures that the stock solution is free from any microbial contamination that could interfere with the assay results. Aliquoting and storing at low temperatures help maintain the stability and integrity of the compound over time.

Mechanism of Antimicrobial Action: Targeting Bacterial DNA Replication

Fluoroquinolones, including derivatives of this compound, exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of many fluoroquinolones.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the preferential target.

The inhibition of these enzymes by fluoroquinolones leads to the stabilization of the enzyme-DNA complex, resulting in the accumulation of double-strand DNA breaks. This irreparable damage to the bacterial chromosome ultimately triggers cell death.

Diagram: Generalized Mechanism of Fluoroquinolone Action

G cluster_bacterium Bacterial Cell Fluoroquinolone This compound (Fluoroquinolone) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibition Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Leads to Topoisomerase_IV->Replication_Fork DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Inhibition of DNA gyrase and topoisomerase IV.

Antimicrobial Susceptibility Testing: Protocols and Data Interpretation

The in vitro antimicrobial activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays are fundamental in drug discovery and are performed according to standardized protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines provided by CLSI and EUCAST.

Materials:

  • This compound stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of the Test Compound:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution (prepared from the stock solution to be twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A reading mirror or a microplate reader can be used to aid in the determination.

Diagram: Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35°C for 16-20 hours C->D E Visually Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a logical extension of the MIC assay and provides information on whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: MBC Assay

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate. It is also recommended to plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Causality behind Experimental Choices: Subculturing from the clear wells of the MIC assay onto an antibiotic-free solid medium allows for the determination of whether the bacteria were simply inhibited or killed by the compound. The 99.9% killing threshold is the standard definition for bactericidal activity.

Data Presentation: Illustrative Antimicrobial Activity

While specific MIC data for this compound is not extensively available in the public domain, studies on its derivatives provide valuable insights into its potential antimicrobial spectrum. The following table presents illustrative MIC values for a closely related derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, to demonstrate how such data is typically presented.[1][2]

Bacterial StrainTypeIllustrative MIC (µg/mL) of a Derivative[1][2]
Staphylococcus aureusGram-positive4.1
Staphylococcus epidermidisGram-positive3.1
Micrococcus luteusGram-positive3.1
Bacillus cereusGram-positive2.4
Escherichia coliGram-negative1.0
Klebsiella pneumoniaeGram-negative1.0

Note: These values are for a derivative and should be considered illustrative. The actual MIC values for this compound must be determined experimentally.

Preliminary Safety and Toxicity Considerations

While this compound itself has not been extensively studied for its cytotoxicity, the fluoroquinolone class of antibiotics is known to have potential side effects. In vitro studies on various fluoroquinolones have shown moderate to severe cytotoxicity on tendon cells, with evidence suggesting that oxidative stress may play a role in this toxicity.[3] It is therefore recommended that researchers investigating the antimicrobial properties of novel quinolone derivatives also conduct in vitro cytotoxicity assays using relevant mammalian cell lines to assess their preliminary safety profile.

Conclusion and Future Directions

This compound is a fundamentally important scaffold in the field of antimicrobial research. The protocols detailed in this application note provide a robust framework for the in vitro evaluation of its antimicrobial efficacy. By adhering to standardized methodologies, researchers can generate reliable and comparable data that is essential for the progression of novel antimicrobial candidates. Future research should focus on determining the specific MIC and MBC values of the parent compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains. Furthermore, comprehensive in vitro and in vivo toxicological studies are necessary to fully characterize the safety profile of any new derivative and to guide the development of safer and more effective antimicrobial agents.

References

Synthesis of ciprofloxacin from "6-Fluoro-4-hydroxyquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Ciprofloxacin, a widely used fluoroquinolone antibiotic, commencing from the starting material 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and a focus on the causality behind experimental choices.

Introduction to Ciprofloxacin and its Synthesis

Ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of bacterial infections.[1] Its core structure is a fluoroquinolone, characterized by a fused bicyclic ring system containing a nitrogen atom, a fluorine substituent, a carboxylic acid group, and a piperazine moiety. The synthetic route detailed herein begins with a readily available quinoline derivative and proceeds through a series of key transformations to yield the final active pharmaceutical ingredient. Understanding the nuances of each synthetic step is critical for achieving high yields and purity.

Overall Synthetic Strategy

The synthesis of ciprofloxacin from this compound involves a multi-step process. The core strategy is to first modify the quinoline scaffold by introducing the essential cyclopropyl group at the N1 position and a leaving group at the C7 position. This is followed by the crucial nucleophilic substitution with piperazine and subsequent deprotection to yield ciprofloxacin.

The overall workflow can be visualized as follows:

Ciprofloxacin Synthesis Workflow A 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid B Esterification A->B H+, EtOH C Ethyl 6-fluoro-4-hydroxyquinoline- 3-carboxylate B->C D N-Cyclopropylation C->D Cyclopropyl Bromide, Base E Ethyl 1-cyclopropyl-6-fluoro-1,4- dihydro-4-oxoquinoline-3-carboxylate D->E F C7-Chlorination E->F SO2Cl2 G Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4- dihydro-4-oxoquinoline-3-carboxylate F->G H Hydrolysis G->H NaOH, H2O/EtOH I 7-Chloro-1-cyclopropyl-6-fluoro-1,4- dihydro-4-oxoquinoline-3-carboxylic acid H->I J Piperazine Condensation I->J Piperazine, DMSO K Ciprofloxacin J->K

Caption: Overall workflow for the synthesis of Ciprofloxacin.

Detailed Application Notes and Protocols

This section provides a step-by-step guide for each stage of the synthesis, including the rationale behind the chosen reagents and conditions.

Part 1: Protection of the Carboxylic Acid Group (Esterification)

The carboxylic acid group in the starting material is protected as an ethyl ester to prevent it from interfering with the subsequent N-alkylation and chlorination reactions. A common and effective method for this transformation is Fischer esterification.[2]

Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous ethanol (10-15 mL per gram of starting material).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting material and acid catalyst.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

Reagent/ParameterMolar Ratio/ValueRationale
This compound1 eqStarting material
Anhydrous EthanolSolvent & ReagentDrives the equilibrium towards the ester product
Concentrated H₂SO₄0.1 eqAcid catalyst for the esterification
TemperatureRefluxIncreases the reaction rate
Reaction Time4-6 hoursTypical duration for Fischer esterification
Part 2: Introduction of the Cyclopropyl Group (N-Alkylation)

The introduction of the cyclopropyl group at the N1 position is a key step in the synthesis of ciprofloxacin. This is typically achieved through an N-alkylation reaction using a cyclopropyl halide in the presence of a base.

Protocol 2: Synthesis of Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Base: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the nitrogen atom.

  • Alkylation: After the evolution of hydrogen gas ceases, add cyclopropyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and quench it by carefully adding ice-cold water.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Reagent/ParameterMolar Ratio/ValueRationale
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate1 eqSubstrate for N-alkylation
Sodium Hydride (NaH)1.1 eqStrong base to deprotonate the quinolone nitrogen
Cyclopropyl Bromide1.2 eqAlkylating agent to introduce the cyclopropyl group
N,N-Dimethylformamide (DMF)SolventAprotic polar solvent to facilitate the reaction
Temperature60-80 °CProvides sufficient energy for the alkylation
Reaction Time8-12 hoursEnsures complete reaction
Part 3: Introduction of the Leaving Group (C7-Chlorination)

To enable the subsequent nucleophilic substitution with piperazine, a good leaving group must be introduced at the C7 position of the quinoline ring. Chlorination using sulfuryl chloride is an effective method for this transformation.

Protocol 3: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask protected from moisture, dissolve ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1 equivalent) in a suitable inert solvent like dichloromethane (DCM) or chloroform.

  • Chlorinating Agent: Cool the solution to 0 °C and add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-water to quench the excess sulfuryl chloride.

  • Isolation: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Reagent/ParameterMolar Ratio/ValueRationale
Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate1 eqSubstrate for chlorination
Sulfuryl Chloride (SO₂Cl₂)1.1 eqEffective chlorinating agent for aromatic systems
Dichloromethane (DCM)SolventInert solvent for the reaction
Temperature0 °C to RTControls the reactivity of the chlorinating agent
Reaction Time2-4 hoursTypical duration for the chlorination
Part 4: Deprotection of the Carboxylic Acid Group (Hydrolysis)

The ethyl ester protecting group is removed by hydrolysis to regenerate the carboxylic acid, which is essential for the biological activity of ciprofloxacin.

Protocol 4: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Base: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents).

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum to obtain the pure product.

Reagent/ParameterMolar Ratio/ValueRationale
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate1 eqEster to be hydrolyzed
Sodium Hydroxide (NaOH)2-3 eqBase for saponification
Ethanol/WaterSolventCo-solvent system for the reaction
TemperatureRefluxAccelerates the hydrolysis
Reaction Time2-3 hoursEnsures complete deprotection
Part 5: Final Assembly with Piperazine

The final step in the synthesis of ciprofloxacin is the nucleophilic aromatic substitution of the chlorine atom at the C7 position with piperazine.[3][4][5][6]

Protocol 5: Synthesis of Ciprofloxacin

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) and an excess of anhydrous piperazine (3-4 equivalents).

  • Solvent: Use a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or pyridine.

  • Reaction: Heat the reaction mixture to 120-140 °C for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and pour it into water.

  • Isolation: Adjust the pH of the solution to near neutral (pH 7-8) with an acid (e.g., acetic acid). The ciprofloxacin will precipitate.

  • Purification: Collect the solid by filtration, wash with water and then with a small amount of a cold organic solvent like ethanol or acetone. The product can be further purified by recrystallization.

Reagent/ParameterMolar Ratio/ValueRationale
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid1 eqKey intermediate
Anhydrous Piperazine3-4 eqNucleophile and base
Dimethyl Sulfoxide (DMSO)SolventHigh-boiling polar aprotic solvent
Temperature120-140 °CRequired for the nucleophilic aromatic substitution
Reaction Time4-6 hoursEnsures completion of the reaction

Mechanistic Insights

The key reaction in this synthesis is the nucleophilic aromatic substitution of the C7-chloro group with piperazine. The electron-withdrawing nature of the quinolone ring system, particularly the carbonyl group at C4 and the nitrogen at N1, activates the C7 position towards nucleophilic attack.

SNAr Mechanism reactant 7-Chloro-quinolone intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack piperazine Piperazine (Nucleophile) product Ciprofloxacin intermediate->product Elimination of Cl-

Caption: Simplified mechanism of the final SNAr reaction.

Conclusion

The synthesis of ciprofloxacin from this compound is a challenging yet rewarding process that requires careful control over each reaction step. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently approach the synthesis of this important antibiotic. The provided methodologies are based on established chemical transformations and offer a solid foundation for further optimization and development in the field of medicinal chemistry.

References

Application Notes and Protocols for 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives in cancer research. This document outlines the core mechanisms of action, provides detailed protocols for in vitro and in vivo evaluation, and offers insights into data interpretation.

Introduction: The Promise of Fluorinated Quinolines in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a fluorine atom at the C-6 position and a carboxylic acid at the C-3 position of the 4-hydroxyquinoline core has given rise to a class of compounds with significant potential in oncology.[1] These derivatives have demonstrated a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[2][3]

One notable example is the derivative 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390), which has shown potent activity against a spectrum of human solid tumors in preclinical models.[4] This guide will utilize such examples to illustrate the practical application of this class of compounds in a research setting.

Part 1: Unraveling the Mechanism of Action

The anticancer effects of this compound derivatives are often multi-faceted, targeting various cellular processes. Understanding these mechanisms is critical for designing effective experimental strategies.

Induction of Apoptosis

A primary mechanism of action for many quinoline derivatives is the induction of programmed cell death, or apoptosis.[2] This is a tightly regulated process essential for eliminating damaged or cancerous cells. Key indicators of apoptosis that can be assessed experimentally include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a direct consequence of a dysregulated cell cycle.[2] Certain this compound derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M or S phase, thereby inhibiting tumor cell division.[1]

Kinase Inhibition

Many cellular signaling pathways that drive cancer progression are regulated by protein kinases. The quinoline scaffold has been successfully employed to design potent kinase inhibitors.[5] Derivatives of this compound may exert their anticancer effects by targeting specific kinases involved in cell growth, survival, and angiogenesis, such as epidermal growth factor receptor (EGFR) or phosphoinositide 3-kinase (PI3K).[3][5]

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves a multi-step process. The following is a generalized protocol based on established synthetic routes.[6][7]

Workflow for Synthesis:

A Starting Materials: Substituted aniline and Diethyl ethoxymethylenemalonate B Step 1: Condensation Reaction A->B C Intermediate: Diethyl 2-((substituted-phenyl)amino)methylenemalonate B->C D Step 2: Cyclization C->D E Product: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate derivative D->E F Step 3: Hydrolysis E->F G Final Product: This compound derivative F->G

Caption: General synthetic workflow for this compound derivatives.

Protocol:

  • Step 1: Condensation. React the appropriately substituted fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a suitable solvent and may require heating.

  • Step 2: Cyclization. The resulting intermediate is cyclized to form the quinoline ring system. This is often achieved by heating at high temperatures in a high-boiling point solvent like diphenyl ether.

  • Step 3: Hydrolysis. The ethyl ester of the quinoline-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Purification. The final product is purified using techniques such as recrystallization or column chromatography.

  • Characterization. The structure of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay:

A Seed cells in 96-well plate B Treat with compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

This assay uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[2][3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Protocol:

  • Cell Treatment: Treat cells with the compound of interest for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[13][14]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.[15] RNase A is crucial to prevent the staining of RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Evaluation of Antitumor Efficacy

Xenograft mouse models are a standard preclinical tool to assess the efficacy of anticancer agents in a living organism.[16][17]

Protocol:

  • Animal Model: Use immunodeficient mice, such as athymic nude or NOD-SCID mice.[16]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16] Administer the this compound derivative and a vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[4]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Workflow for In Vivo Xenograft Study:

A Implant human tumor cells into immunodeficient mice B Monitor tumor growth A->B C Randomize mice into treatment and control groups B->C D Administer compound and vehicle control C->D E Continue monitoring tumor growth and body weight D->E F Excise and weigh tumors at study endpoint E->F G Calculate Tumor Growth Inhibition (TGI) F->G

References

Protocol for Selective N-alkylation of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Guide to Synthesizing Key Fluoroquinolone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of the quinolone core is a cornerstone transformation in the synthesis of fluoroquinolone antibiotics, a critical class of antibacterial agents. The strategic introduction of an alkyl group at the N-1 position is a key determinant of the pharmacological profile of these drugs. This application note provides a detailed guide for the selective N-alkylation of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a vital precursor in fluoroquinolone synthesis. We delve into the underlying chemical principles, including tautomerism and reaction mechanisms, and present two robust protocols: a classical base-catalyzed method and a phase-transfer catalysis (PTC) approach. This guide is designed to provide researchers with the expertise to navigate the challenges of regioselectivity, optimize reaction conditions, and successfully synthesize these valuable intermediates.

Introduction: The Significance of N-Alkyl Quinolones

Quinolone derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The introduction of a fluorine atom at the C-6 position and an alkyl or cycloalkyl group at the N-1 position gives rise to the fluoroquinolone class of antibiotics, which are indispensable in treating bacterial infections.[2][3] The N-1 substituent plays a crucial role in modulating the drug's interaction with bacterial DNA gyrase and topoisomerase IV, thereby influencing its potency and spectrum of activity.

The starting material, this compound, exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms.[4][5] This duality presents the primary challenge in its derivatization: the potential for alkylation at either the nitrogen (N-1) or the oxygen (O-4). Achieving selective N-alkylation is therefore paramount for the successful synthesis of the desired pharmaceutical intermediates.[6][7][8] A further consideration is the presence of the acidic carboxylic acid group at the C-3 position, which can interfere with the alkylation reaction. To circumvent this, the carboxylic acid is typically protected as an ester prior to N-alkylation.[9][10]

This document provides a comprehensive framework for this synthetic sequence, beginning with the protection of the carboxylic acid, followed by detailed protocols for selective N-alkylation.

Mechanistic Rationale and Strategic Considerations

Achieving regioselective N-alkylation over O-alkylation hinges on understanding the molecule's reactivity and carefully controlling the reaction environment.

2.1. Tautomerism and Nucleophilicity

The 4-hydroxyquinoline core can be deprotonated at either the N-1 amide or the C-4 hydroxyl group to form the corresponding nucleophiles. The selectivity of the subsequent alkylation is governed by the relative nucleophilicity of the nitrogen and oxygen atoms under the chosen reaction conditions. Generally, in polar aprotic solvents like DMF or DMSO, the harder oxygen anion is heavily solvated, which sterically hinders its approach to the electrophile. The softer, less-solvated nitrogen anion is more accessible and thus kinetically favored to react, leading to the desired N-alkylated product.[11]

2.2. Alkylation Strategies

Several methods can be employed for the N-alkylation of the quinolone scaffold. The choice of method depends on the specific substrate, the desired alkyl group, and the required scale of the reaction.

  • Base-Catalyzed Direct Alkylation: This is the most straightforward approach. A base is used to deprotonate the quinolone, generating the nucleophilic anion, which then reacts with an alkylating agent (e.g., an alkyl halide). The choice of base is critical; stronger bases like sodium hydride (NaH) or weaker inorganic bases like potassium carbonate (K₂CO₃) can be used. The reaction is typically performed in a polar aprotic solvent to favor N-alkylation.[11][12]

  • Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving two immiscible phases, such as a solid inorganic base (e.g., K₂CO₃) and an organic solvent.[13] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated quinolone anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[14] PTC offers several advantages, including milder reaction conditions, the use of inexpensive bases, and often improved yields and selectivity.[15][16]

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Preliminary Step: Esterification of the Carboxylic Acid

To prevent unwanted side reactions, the carboxylic acid group must first be protected as an ester. The ethyl ester is a common choice.

Protocol P1: Synthesis of Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate

  • Suspend this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 12-18 hours, until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the ethyl ester.

  • Confirm the structure by NMR and Mass Spectrometry before proceeding.

Workflow for N-Alkylation of the Quinolone Core

The following diagram illustrates the general two-step process for producing the target N-alkylated compounds.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection (Optional) start 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid ester Ethyl 6-Fluoro-4-hydroxyquinoline- 3-carboxylate start->ester EtOH, H₂SO₄ (cat.) Reflux product Ethyl 1-Alkyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate ester->product Alkyl Halide (R-X) Base, Solvent final_acid 1-Alkyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid product->final_acid Base or Acid Hydrolysis

Caption: General synthetic workflow for N-alkylation.

Protocol 1: Base-Catalyzed N-Alkylation

This protocol uses potassium carbonate as a base in DMF, a standard and effective method for this transformation.

Table 1: Reagents for Base-Catalyzed N-Alkylation

ReagentM.W. ( g/mol )EquivalentsAmount (10 mmol scale)
Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate237.211.02.37 g
Alkyl Halide (e.g., Ethyl Iodide)155.971.2 - 1.51.87 g - 2.34 g
Potassium Carbonate (K₂CO₃), anhydrous138.212.0 - 3.02.76 g - 4.15 g
N,N-Dimethylformamide (DMF), anhydrous--50 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe and stir the suspension vigorously.

  • Add the alkyl halide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and maintain for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol offers a milder alternative, often with easier work-up.

Table 2: Reagents for N-Alkylation via PTC

ReagentM.W. ( g/mol )EquivalentsAmount (10 mmol scale)
Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate237.211.02.37 g
Alkyl Halide (e.g., Ethyl Iodide)155.971.2 - 1.51.87 g - 2.34 g
Potassium Carbonate (K₂CO₃), anhydrous138.213.04.15 g
Tetrabutylammonium Bromide (TBAB)322.370.1322 mg
Acetonitrile or Toluene--50 mL

Procedure:

  • Combine the Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate, potassium carbonate, and TBAB in a round-bottom flask.

  • Add the organic solvent (Acetonitrile or Toluene) and the alkyl halide.

  • Stir the mixture vigorously at 50-70°C for 6-16 hours. Vigorous stirring is essential for efficient phase transfer.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts. Wash the solids with a small amount of the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Mechanism of Phase-Transfer Catalysis

PTC cluster_Organic Organic Phase cluster_Interface cluster_Solid Solid Phase RX R-X (Alkyl Halide) Product Product (N-Alkyl Quinolone) RX->Product Reaction KX KX QuatX Q⁺X⁻ QuatAnion Q⁺Anion⁻ QuatX->QuatAnion Ion Exchange QuatAnion->RX QuatAnion->QuatX Interface Phase Interface Base K₂CO₃ Anion Anion⁻ (Deprotonated Quinolone) Base->Anion Deprotonation

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Product Characterization

Confirmation of successful N-alkylation and regioselectivity is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most definitive evidence for N-alkylation is the appearance of new signals in the aliphatic region corresponding to the protons of the newly introduced alkyl group. For example, an N-ethyl group will show a characteristic triplet and quartet. Furthermore, the protons on the quinolone ring will experience a shift in their chemical environment compared to the starting material.[17][18]

  • ¹³C NMR Spectroscopy: New signals corresponding to the carbons of the alkyl group will be present. The chemical shifts of the quinolone ring carbons, particularly those near the nitrogen (C2 and C8a), will also be altered.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretch (if observable in the starting material's tautomeric form) and changes in the carbonyl stretching frequency (around 1650-1720 cm⁻¹) can indicate that the reaction has occurred.[17]

A key method to distinguish between N- and O-alkylation is 2D NMR spectroscopy (e.g., HMBC). A correlation between the protons of the alkyl group's α-carbon and the quinolone ring carbons (C2 and C8a) confirms N-alkylation. Conversely, a correlation to C4 would indicate O-alkylation.[11]

Troubleshooting and Key Insights

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Inactive alkylating agent.2. Insufficiently strong base or poor quality base.3. Low reaction temperature/time.1. Use a more reactive halide (I > Br > Cl).2. Use freshly dried K₂CO₃ or switch to a stronger base like NaH (use with caution).3. Increase temperature and/or reaction time.
Mixture of N- and O-Alkylated Products Reaction conditions favor O-alkylation (e.g., less polar solvent, weaker base).1. Ensure a polar aprotic solvent (DMF, DMSO) is used.2. Switch to a stronger base system.3. The PTC method often provides higher N-selectivity.
Formation of Byproducts 1. Dialkylation (if possible).2. Decomposition of solvent (e.g., DMF at high temp).3. Hydrolysis of ester.1. Use a controlled stoichiometry of the alkylating agent (1.1-1.2 eq).2. Avoid excessively high temperatures (>100°C for DMF).3. Ensure anhydrous conditions.
Difficult Purification 1. O- and N-isomers are difficult to separate.2. Byproducts from DMF decomposition.1. Optimize reaction for selectivity. Isomers can sometimes be separated by careful column chromatography with an optimized solvent system.2. Use an alternative solvent like Acetonitrile or DMSO.

Conclusion

The selective N-alkylation of this compound (after esterification) is a critical and achievable synthetic step in the development of fluoroquinolone drugs. By carefully selecting the reaction strategy—either a robust base-catalyzed method or a mild and efficient phase-transfer catalysis approach—and controlling key parameters such as solvent, base, and temperature, researchers can effectively direct the alkylation to the desired nitrogen position. The protocols and insights provided in this application note serve as a reliable foundation for the synthesis and future development of this important class of therapeutic agents.

References

The Pivotal Role of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a quintessential example of such a "privileged scaffold." Its intrinsic structural features, particularly the fluorine atom at the 6-position and the carboxylic acid at the 3-position, are not merely decorative but are fundamental to the biological activity of the numerous drugs derived from it. This guide provides an in-depth exploration of this building block, offering both the theoretical underpinnings and practical protocols for its application in drug discovery and development.

The quinolone core, a bicyclic aromatic system, provides a rigid and planar structure that can effectively interact with biological targets. The introduction of a fluorine atom at the C-6 position is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] This is primarily due to fluorine's high electronegativity and its ability to form strong bonds with carbon, which can block sites of metabolism. The 4-hydroxy (or 4-oxo tautomer) and 3-carboxylic acid moieties are crucial for the mechanism of action of many quinolone-based drugs, particularly the fluoroquinolone antibiotics, where they are essential for chelating magnesium ions in the active site of bacterial DNA gyrase and topoisomerase IV.[2][3][4][5]

This document will serve as a comprehensive resource for researchers, detailing the physicochemical properties of this compound, its synthesis, and its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 343-10-2[6]
Molecular Formula C₁₀H₆FNO₃VSNCHEM
Molecular Weight 207.16 g/mol VSNCHEM
Appearance Off-white to pale yellow solidVSNCHEM
Melting Point >300 °CVSNCHEM
Solubility Sparingly soluble in most organic solvents; soluble in aqueous base.General Knowledge

Core Application: The Gateway to Fluoroquinolone Antibiotics

The most prominent application of this compound is as a key precursor in the synthesis of fluoroquinolone antibiotics.[1] These broad-spectrum antibacterial agents have been instrumental in treating a wide range of bacterial infections. The general synthetic strategy involves the modification of the quinolone core, often by introducing a heterocyclic amine at the C-7 position.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[4][5]

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. In many Gram-positive bacteria, topoisomerase IV is the primary target.[3][4]

The fluoroquinolone molecule forms a stable ternary complex with the enzyme and the bacterial DNA, which traps the enzyme in its cleavage-competent state.[7] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The 4-oxo and 3-carboxylic acid groups of the quinolone are critical for this interaction, as they coordinate with a magnesium ion that bridges the drug to the enzyme-DNA complex.

Fluoroquinolone_Mechanism cluster_drug_target Bacterial Cell cluster_effect Cellular Effect FQ Fluoroquinolone Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Complex Binds to DNA_Gyrase DNA Gyrase (Gram-negative) DNA_Gyrase->Complex Topo_IV Topoisomerase IV (Gram-positive) Topo_IV->Complex DNA Bacterial DNA DNA->Complex DSB Double-Strand DNA Breaks Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolones.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its subsequent use in the synthesis of a fluoroquinolone core structure.

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is based on the well-established Gould-Jacobs reaction, a reliable method for the synthesis of 4-hydroxyquinolines.[8]

Causality Behind Experimental Choices:

  • Diethyl ethoxymethylenemalonate (DEEMM): This reagent serves as a three-carbon synthon that reacts with the aniline to form the enamine intermediate, which is primed for cyclization.

  • High-Temperature Cyclization: The thermal cyclization in a high-boiling solvent like diphenyl ether is necessary to provide the activation energy required for the intramolecular aromatic substitution that forms the quinolone ring system.

  • Saponification: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid using a strong base, which is a standard and efficient transformation.

Self-Validating System:

  • Intermediate Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) at each step.

  • Product Characterization: The identity and purity of the final product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Hexane

Procedure:

  • Step 1: Synthesis of Diethyl 2-((4-fluorophenylamino)methylene)malonate

    • In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 100-110 °C for 2 hours with a slow stream of nitrogen to facilitate the removal of the ethanol byproduct.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Upon completion, the reaction mixture will solidify upon cooling.

    • The crude product can be recrystallized from ethanol or used directly in the next step.

  • Step 2: Cyclization to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

    • In a separate flask, heat diphenyl ether to 250 °C.

    • Slowly add the product from Step 1 in portions to the hot diphenyl ether with vigorous stirring.

    • Maintain the temperature at 250-260 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature. The product will precipitate.

    • Add hexane to the cooled mixture to further precipitate the product and to wash away the diphenyl ether.

    • Filter the solid, wash thoroughly with hexane, and dry under vacuum.

  • Step 3: Hydrolysis to this compound

    • Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Synthesis of a Fluoroquinolone Core via Nucleophilic Aromatic Substitution

This protocol demonstrates the use of this compound as a building block to introduce a piperazine moiety at the C-7 position, a common feature in many fluoroquinolone antibiotics like ciprofloxacin. This requires prior conversion of the 4-hydroxy group to a better leaving group (e.g., chloride) and subsequent substitution. For the purpose of this illustrative protocol, we will start from a precursor where the 7-position is activated for substitution. A common precursor is 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Causality Behind Experimental Choices:

  • Piperazine: This nucleophile is chosen as it is a common C-7 substituent in many clinically used fluoroquinolones.

  • Dimethyl sulfoxide (DMSO): A polar aprotic solvent is used to facilitate the nucleophilic aromatic substitution reaction.

  • Heating: The reaction requires elevated temperatures to overcome the activation energy for the substitution on the electron-deficient quinolone ring.

Self-Validating System:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be monitored by TLC or LC-MS.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the successful incorporation of the piperazine ring.

Materials:

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (a derivative of the title compound)

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution

    • In a round-bottom flask, dissolve 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 eq) and piperazine (2.5 eq) in DMSO.

    • Heat the reaction mixture to 140 °C for 2 hours.

    • Monitor the reaction progress by TLC.

  • Step 2: Product Isolation and Purification

    • Cool the reaction mixture to approximately 70 °C and add water.

    • With stirring and cooling, slowly add concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.

    • Filter the suspension and wash the precipitate with water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Practical Considerations and Safety

  • Solubility: this compound and its derivatives often exhibit poor solubility in common organic solvents. The use of polar aprotic solvents like DMSO or DMF, or conversion to a salt form, may be necessary. The solubility of fluoroquinolones can be influenced by pH and the presence of metal cations.[9]

  • Safety: When working with quinolones and their derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All reactions should be conducted in a well-ventilated fume hood.[10] Some fluoroquinolones have been associated with adverse health effects, and therefore, exposure should be minimized.[11][12]

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic importance is firmly rooted in its role as a key precursor to the life-saving fluoroquinolone antibiotics. A comprehensive understanding of its properties, synthesis, and reactivity, as provided in this guide, empowers researchers to effectively utilize this scaffold in the design and synthesis of new and improved therapeutic agents. The provided protocols, grounded in established chemical principles, offer a practical starting point for chemists in the field of drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of "6-Fluoro-4-hydroxyquinoline-3-carboxylic acid" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The 6-fluoro-4-hydroxyquinoline-3-carboxylic acid core represents a significant starting point for the development of novel therapeutics. Historically, quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and antiviral effects. The parent compound serves as a key intermediate in the synthesis of fluoroquinolone antibiotics.[1][2][3] Its structural rigidity and capacity for diverse functionalization make it an ideal scaffold for creating extensive chemical libraries aimed at discovering new molecular probes and drug candidates. This guide provides a comprehensive framework for the high-throughput screening (HTS) of a library of this compound derivatives, with a focus on identifying novel kinase inhibitors—a critical class of targets in oncology and inflammatory diseases.[4][5]

Rationale for Kinase Inhibition as a Primary Target

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][7] The quinoline scaffold is a well-established pharmacophore in kinase inhibitor design. Therefore, a library of derivatives of this compound is a promising source for the discovery of novel kinase inhibitors. For the purposes of this application note, we will focus on a hypothetical screening campaign against a mitogen-activated protein kinase (MAPK) family member, such as ERK5, which is implicated in various cancers.[4]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying kinase inhibitors from a library of this compound derivatives follows a multi-stage process designed to efficiently identify and validate true hits while minimizing false positives.[8][9]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation & SAR Primary_Assay Primary Biochemical Assay (e.g., FP or AlphaScreen) Single High Concentration (e.g., 10 µM) Hit_Identification Initial Hit Identification (Based on activity threshold) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Progression of Hits Hit_Confirmation Confirmation of Activity Dose_Response->Hit_Confirmation Secondary_Assay Secondary Assay (e.g., Cell-Based Viability Assay) Hit_Confirmation->Secondary_Assay Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Hit_Confirmation->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Orthogonal_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Data_Analysis RawData Raw Data from Plate Reader Signal Intensity Normalization Data Normalization Correct for systematic errors RawData->Normalization QC Quality Control Z'-Factor Calculation Normalization->QC HitSelection HitSelection QC->HitSelection If Z' > 0.5 DoseResponse Dose-Response Analysis IC50/GI50 Calculation HitSelection->DoseResponse ConfirmedHits Confirmed Hits Active & Potent Compounds DoseResponse->ConfirmedHits

References

Esterification of "6-Fluoro-4-hydroxyquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The esterification of this compound is a critical transformation in medicinal chemistry. This scaffold is a cornerstone in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[1][2] The conversion of the carboxylic acid moiety into an ester is not merely a routine functional group modification; it is a strategic step to enhance pharmacokinetic properties, modulate bioactivity, or enable further synthetic elaborations. This guide is structured to provide not just a protocol, but a comprehensive understanding of the chemical principles at play, empowering researchers to adapt and troubleshoot the synthesis for their specific needs. We will delve into the rationale behind selecting an optimal esterification method and provide a detailed, field-proven protocol for its successful execution.

Strategic Considerations for Esterification

The molecular architecture of this compound presents unique challenges and opportunities for its esterification. The molecule features three key functional regions: a carboxylic acid at the 3-position, a phenolic hydroxyl group at the 4-position, and the quinoline ring itself, which is influenced by the electron-withdrawing fluorine atom at the 6-position.

A crucial aspect is the tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms.[1] This equilibrium can influence the reactivity of both the hydroxyl and carboxylic acid groups. Therefore, the choice of esterification method must be carefully considered to ensure chemoselectivity and avoid unwanted side reactions.

Comparative Analysis of Esterification Methodologies

Three primary methods are typically considered for such a transformation. The choice hinges on balancing reaction efficiency, mildness of conditions, and compatibility with the substrate's functional groups.

Method Mechanism Advantages Disadvantages for this Substrate
Fischer-Speier Esterification Acid-catalyzed condensation between a carboxylic acid and an alcohol, driven to completion by removing water.[3][4][5][6]Simple reagents, cost-effective for large-scale synthesis.[4]Requires strong acid and heat, which can lead to degradation of the sensitive quinoline core. Potential for side reactions involving the 4-hydroxy group.
Mitsunobu Reaction Redox-condensation of an alcohol and a carboxylic acid using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[7][8][9]Extremely mild conditions, proceeds with inversion of configuration at the alcohol's stereocenter.[7]Reagents are toxic and byproducts (triphenylphosphine oxide, hydrazine) can complicate purification. For hydroxyquinolines, competitive N-alkylation is a known side reaction.[10]
Steglich Esterification Carbodiimide-mediated coupling (e.g., DCC, EDC) catalyzed by 4-dimethylaminopyridine (DMAP).[11][12][13][14][15]Very mild, neutral conditions, compatible with acid- and base-labile functional groups. High yields are often achieved at room temperature.[11][14]Carbodiimide reagents can be allergens. The dicyclohexylurea (DCU) byproduct from DCC has low solubility and is removed by filtration, but residual amounts may require chromatographic purification.[15]

The Steglich Esterification: Mechanism and Rationale

The Steglich esterification's success lies in its clever activation of the carboxylic acid under neutral conditions. The mechanism, catalyzed by DMAP, ensures efficient acyl transfer to the alcohol.

Reaction Mechanism Workflow

Steglich_Mechanism RCOOH Carboxylic Acid (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + DCC DCC DCC (Carbodiimide) DCC->O_Acylisourea DCU DCU (Byproduct) DCC->DCU Forms DCU byproduct Acyl_Pyridinium N-Acylpyridinium Ion (Active Ester) O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP (Catalyst) DMAP->Acyl_Pyridinium Acyl_Pyridinium->DMAP - DMAP (Regenerated) Ester Target Ester Acyl_Pyridinium->Ester + Alcohol (ROH) ROH Alcohol ROH->Ester DMAPH Protonated DMAP Steglich_Workflow start 1. Combine Reactants - Add quinoline starting material, ethanol, and DMAP to anhydrous DCM in a flask. cool 2. Cool to 0°C - Place the flask in an ice bath. start->cool add_dcc 3. Add DCC - Add DCC portion-wise to the stirred solution. cool->add_dcc react 4. Reaction - Remove ice bath, stir at room temperature. - Monitor progress via TLC. add_dcc->react filter 5. Filter Byproduct - Filter the reaction mixture to remove precipitated DCU. react->filter wash 6. Aqueous Work-up - Wash filtrate sequentially with 0.5 N HCl, sat. NaHCO₃, and brine. filter->wash dry 7. Dry & Concentrate - Dry organic layer over Na₂SO₄. - Concentrate using a rotary evaporator. wash->dry purify 8. Purify Product - Purify the crude product by flash column chromatography. dry->purify end_node 9. Characterize - Analyze the pure ester via NMR, IR, and MS. purify->end_node

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation of key byproducts. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

I. Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The most prevalent and established method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEMM), followed by a high-temperature thermal cyclization to form the quinoline core. The final step involves the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

While robust, this synthetic pathway is not without its challenges. The high temperatures required for the cyclization step can lead to the formation of several byproducts, impacting yield and purity. Understanding the genesis of these impurities is critical for optimizing the reaction and simplifying purification.

Experimental Workflow: Gould-Jacobs Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 4-Fluoroaniline C Diethyl (4-fluoroanilino)methylenemalonate (Intermediate A) A->C B Diethyl Ethoxymethylenemalonate (DEMM) B->C D Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Product Ester) C->D High Temp. E This compound (Final Product) D->E Base (e.g., NaOH)

Caption: Overall workflow of the Gould-Jacobs synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Gould-Jacobs reaction with 4-fluoroaniline?

A1: The cyclization of the intermediate, diethyl (4-fluoroanilino)methylenemalonate, can theoretically lead to two regioisomers: the desired 6-fluoro and the undesired 8-fluoro derivative. However, the regioselectivity of the Gould-Jacobs reaction is influenced by both electronic and steric factors.[3] In the case of 4-fluoroaniline, the fluorine atom is an ortho, para-directing deactivator. The cyclization occurs at the position ortho to the amino group that is not sterically hindered and is electronically favorable. For 4-fluoroaniline, cyclization predominantly occurs at the position para to the fluorine atom, leading to the formation of the 6-fluoro isomer as the major product. The formation of the 8-fluoro isomer is generally considered a minor byproduct.

Q2: At what temperature should the thermal cyclization be performed?

A2: The thermal cyclization typically requires high temperatures, often in the range of 240-260 °C.[4] This is commonly achieved by using a high-boiling point solvent such as diphenyl ether or Dowtherm A. The reaction time and temperature are critical parameters that need to be carefully optimized. Insufficient temperature or time may lead to incomplete cyclization, while excessive temperature or prolonged heating can result in product degradation and the formation of byproducts.[5]

Q3: What are the most common byproducts in this synthesis?

A3: The most frequently encountered byproducts include:

  • Unreacted Diethyl (4-fluoroanilino)methylenemalonate (Intermediate A): Resulting from incomplete cyclization.

  • 6-Fluoro-4-hydroxyquinoline (Decarboxylated Product): Formed by the loss of the carboxylic acid group from the final product at high temperatures.

  • Thermal Degradation Products: A complex mixture of compounds arising from the decomposition of starting materials, intermediates, or the final product under harsh reaction conditions.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of the final product 1. Incomplete condensation of 4-fluoroaniline and DEMM.2. Incomplete thermal cyclization.3. Product loss during purification.1. Optimize Condensation: Ensure equimolar amounts of reactants. The reaction is typically heated at around 100-120 °C for 1-2 hours. Driving off the ethanol byproduct can shift the equilibrium towards the product.[6]2. Optimize Cyclization: Carefully control the temperature and reaction time. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint. A time-temperature profile study is recommended to find the balance between conversion and byproduct formation.[5]3. Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or DMF. Ensure the product is fully precipitated before filtration.
Presence of a significant amount of unreacted intermediate A in the crude product Insufficient temperature or reaction time during the thermal cyclization step.Increase Cyclization Severity: Gradually increase the cyclization temperature in 10 °C increments or prolong the reaction time. Monitor the disappearance of the intermediate spot on TLC. Be cautious of exceeding optimal conditions, which could lead to increased byproduct formation.
Detection of a byproduct with a molecular weight corresponding to the decarboxylated product Excessive temperature or prolonged heating during the cyclization or workup.Mitigate Decarboxylation: Reduce the cyclization temperature or reaction time. If decarboxylation occurs during the final product isolation, avoid excessive heating. The use of microwave irradiation for the cyclization has been shown in some cases to reduce reaction times and potentially minimize thermal degradation.[5]
Crude product is a dark, tarry material Significant thermal degradation of reactants, intermediates, or products.Reduce Thermal Stress: Lower the cyclization temperature and shorten the reaction time. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The use of a lower boiling point solvent under pressure (if equipment allows) could be an alternative to very high-boiling point solvents.

Byproduct Formation Pathways

A Diethyl (4-fluoroanilino)methylenemalonate (Intermediate A) B Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Product Ester) A->B Desired Cyclization E Thermal Degradation Products A->E High Temp Degradation C This compound (Final Product) B->C Hydrolysis B->E High Temp Degradation D 6-Fluoro-4-hydroxyquinoline (Decarboxylated Byproduct) C->D High Temp Decarboxylation C->E High Temp Degradation

References

Technical Support Center: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important fluoroquinolone precursor. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to address the most pressing issues encountered during this synthesis.

I. Synthesis Overview: The Gould-Jacobs Reaction

The most established and reliable method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This multi-step process provides a versatile pathway to the 4-hydroxyquinoline core.[3][4] The general workflow involves three key stages: condensation, thermal cyclization, and hydrolysis.[5][6]

Understanding this pathway is critical for effective troubleshooting. Below is a diagram outlining the synthetic workflow.

Gould_Jacobs_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification (Hydrolysis) A 4-Fluoroaniline C Diethyl 2-((4-fluoroanilino)methylene)malonate A->C Heat (e.g., 100°C) -EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (e.g., 100°C) -EtOH D Ethyl 6-fluoro-4-hydroxyquinoline- 3-carboxylate C->D High Temp. (e.g., 250°C) in Diphenyl Ether -EtOH E 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid (Final Product) D->E 1. NaOH (aq), Reflux 2. Acidification (e.g., HCl)

Caption: General workflow for the Gould-Jacobs synthesis of the target compound.

II. Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of the synthesis.

Stage 1: Condensation Reaction
Question 1: My condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) is slow or incomplete. How can I improve the yield of the malonate intermediate?

Answer: This initial step is a crucial substitution reaction that forms the key cyclization precursor.[5] Incomplete conversion is a common issue that impacts overall yield.

  • Causality: The reaction involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of DEEM, followed by the elimination of ethanol.[3] The reaction is driven to completion by the removal of the ethanol byproduct. If ethanol is not efficiently removed, the equilibrium may not favor product formation.

  • Troubleshooting Steps:

    • Ensure Reagent Purity: Verify the purity of both 4-fluoroaniline and DEEM. Contaminants can interfere with the reaction.

    • Temperature Control: While the reaction is typically heated, excessive temperatures can lead to side products. A temperature of around 100°C is often sufficient.[2]

    • Efficient Ethanol Removal: This is the most critical factor. Perform the reaction in an open flask (in a fume hood) or under a gentle stream of an inert gas like nitrogen or argon. This helps to drive off the ethanol as it forms, pushing the equilibrium towards the product.[2]

    • Molar Ratio: While a 1:1 molar ratio is stoichiometric, using a slight excess of DEEM (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion. However, this may complicate purification.

Stage 2: Thermal Cyclization

This high-temperature intramolecular cyclization is often the most challenging step and the primary source of yield loss.

Question 2: The thermal cyclization of my malonate intermediate results in a very low yield and a significant amount of dark, tar-like byproduct. What is causing this and how can I fix it?

Answer: This is a classic problem in Gould-Jacobs cyclizations. The harsh conditions required for the reaction can lead to product degradation.

  • Causality: The cyclization is an aromatic electrophilic substitution that requires high thermal energy (typically ~250°C) to proceed.[2] At these temperatures, the starting material and product can decompose or polymerize, especially if the reaction is prolonged or the temperature overshoots. The use of a high-boiling, inert solvent is essential to achieve the necessary temperature and maintain a homogeneous reaction mixture.[6]

  • Troubleshooting & Optimization Protocol:

    • Solvent Choice is Critical: Use a high-boiling, thermally stable solvent. Diphenyl ether or Dowtherm A are the most commonly reported and effective solvents for this step.[2][6] They provide a stable medium to reach and maintain the target temperature of ~250°C.

    • Strict Temperature Control: Use a high-temperature thermometer and a suitable heating mantle with a controller. Pre-heat the solvent to the target temperature before slowly adding your malonate intermediate. This minimizes the time the compound spends at intermediate temperatures where side reactions might occur.

    • Minimize Reaction Time: The goal is to heat the material for the minimum time required for cyclization. Over-heating is a primary cause of tar formation. Monitor the reaction by thin-layer chromatography (TLC) if possible, using a high-boiling eluent system.

    • Consider Microwave Synthesis: Microwave-assisted synthesis is an excellent alternative to conventional heating. It can dramatically reduce reaction times and often improves yields by minimizing the formation of degradation byproducts.[7] The rapid, uniform heating provided by microwaves can achieve the necessary cyclization temperature quickly and efficiently.[7]

Parameter Conventional Heating Protocol [2]Microwave-Assisted Protocol [7]
Solvent Diphenyl Ether / Dowtherm ASolvent-free or high-boiling solvent
Temperature ~250 °C250 - 300 °C
Time 30 - 60 minutes5 - 20 minutes
Typical Yield Good to Very GoodOften higher, with less degradation
Key Insight Requires careful monitoring to prevent overheating and tar formation.Reduces reaction time, minimizing byproduct formation. Requires specialized equipment.
Question 3: I am using a substituted aniline and am concerned about regioselectivity. How do I ensure the cyclization occurs to form the 6-fluoro isomer?

Answer: Regioselectivity is a valid concern in many quinoline syntheses.[4][8] Fortunately, with 4-fluoroaniline, the outcome is generally predictable.

  • Causality (Electronic Effects): The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution due to resonance effects, but it is also strongly deactivating due to its inductive effect. The cyclization occurs at the carbon ortho to the amino group. For 4-fluoroaniline, both ortho positions (C2 and C6) are electronically similar. However, the cyclization almost exclusively yields the 6-fluoro product. This is because the initial condensation occurs through the nitrogen atom, and the subsequent ring closure is sterically and electronically favored at the position para to the fluorine atom.

References

Technical Support Center: Purification of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the recrystallization of this compound. Our goal is to equip you with the expertise to optimize your purification process, ensuring high purity and yield.

I. Understanding the Molecule: Physicochemical Properties

Before diving into the practical aspects of recrystallization, a foundational understanding of the physicochemical properties of this compound is crucial. These properties dictate the choice of solvent and the overall success of the purification.

PropertyValue/InformationSignificance for Recrystallization
Molecular Formula C₁₀H₆FNO₃[1][2][3]Provides the elemental composition and molecular weight.
Molecular Weight 207.16 g/mol [1][2][3]Essential for calculating molar quantities and theoretical yields.
Appearance Solid[2]Indicates that recrystallization is a suitable purification method.
Purity (Typical) ≥95%[2]The starting point for purification; the nature of the remaining ≤5% impurities will influence solvent selection.
Solubility Generally insoluble in water, soluble in hot organic solvents.[4][5]The key to recrystallization is finding a solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Tautomerism Exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms.This can affect its solubility and interaction with solvents. The 4-quinolone form is often predominant.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This is a common issue that points to an inappropriate solvent choice.

  • Expert Insight: The principle of "like dissolves like" is a good starting point. Given the polar nature of the carboxylic acid and hydroxyl groups, coupled with the aromatic quinoline ring, a solvent with moderate polarity is often a good choice.

  • Troubleshooting Steps:

    • Increase Solvent Volume: You may not be using enough solvent. Add the solvent in small increments to the heated mixture until the solid dissolves. However, using an excessive amount of solvent will lead to poor recovery.[6]

    • Switch to a More Polar Solvent: If the compound remains insoluble, consider a more polar solvent. For quinoline derivatives, solvents like ethanol, methanol, or ethyl acetate are often effective.[7][8]

    • Use a Solvent Mixture: A mixture of solvents can fine-tune the solubility. For instance, you can dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.[5]

Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[9]

  • Causality: This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or the solution being too concentrated.

  • Solutions:

    • Add More Solvent: Reheat the solution until the oil redissolves, then add more of the same solvent to decrease the concentration. Cool the solution more slowly.[9]

    • Slower Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[6] The tiny scratches provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[6]

Q3: I have a very low yield after recrystallization. What are the likely causes?

A3: A low yield is a frequent problem and can stem from several factors.

  • Common Errors:

    • Using too much solvent: This is the most common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor.[6][10]

    • Premature crystallization: If the compound crystallizes during hot filtration, you will lose a portion of your product.

    • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will redissolve the product.

  • Optimization Strategies:

    • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent.[6]

    • Preheat the Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.

    • Wash with Cold Solvent: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: The presence of color indicates that colored impurities are still present.

  • Decolorizing Carbon (Charcoal): Activated carbon can be used to adsorb colored impurities.

  • Protocol:

    • Dissolve the crude solid in the hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent flash boiling.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient).

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration to remove the carbon.

    • Allow the filtrate to cool and crystallize.

  • Caution: Using too much charcoal can lead to the adsorption of your desired compound, resulting in a lower yield.[11]

III. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane).
  • The ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the chosen solvent and a boiling chip.
  • Heat the mixture to the boiling point of the solvent while stirring.
  • Continue adding small portions of the hot solvent until the compound just dissolves.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration using a preheated funnel and filter paper.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.

6. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

IV. Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a successful recrystallization.

Recrystallization_Workflow A Start: Crude Solid B Solvent Selection (Solubility Tests) A->B C Dissolve in Minimum Hot Solvent B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Slow Cooling (Crystallization) D->F No E->F G Oiling Out? F->G H Reheat, Add More Solvent, Cool Slowly G->H Yes I Vacuum Filtration (Collect Crystals) G->I No H->F J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L End: Pure Product K->L

Caption: Decision workflow for the recrystallization process.

V. References

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?--INVALID-LINK--

  • Google Patents. (1991). US5034105A - Carboxylic acid purification and crystallization process. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. --INVALID-LINK--

  • Unknown. Recrystallization and Crystallization. --INVALID-LINK--

  • Biocyclopedia. Problems in recrystallization. --INVALID-LINK--

  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. --INVALID-LINK--

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same. --INVALID-LINK--

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. --INVALID-LINK--

  • Reddit. (2012). Help! Recrystallization sources of error.--INVALID-LINK--

  • SciSpace. Synthesis of derivatives of quinoline.--INVALID-LINK--

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • VSNCHEM. vq10309 this compound. --INVALID-LINK--

  • Fluorochem. 6-Fluoro-4-hydroxy-quinoline-3-carboxylic acid. --INVALID-LINK--

  • Unknown. Recrystallization1. --INVALID-LINK--

  • ChemicalBook. (2025). This compound | 343-10-2. --INVALID-LINK--

  • Staigent Technologies. This compound. --INVALID-LINK--

  • BLD Pharm. 343-10-2|this compound. --INVALID-LINK--

  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. --INVALID-LINK--

  • Wikipedia. Recrystallization (chemistry). --INVALID-LINK--

  • PubMed. (2007). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. --INVALID-LINK--

  • MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. --INVALID-LINK--

  • PubMed Central. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. --INVALID-LINK--

  • Google Patents. (2003). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Selleck Chemicals. Quinoline-4-carboxylic acid | CAS 486-74-8. --INVALID-LINK--

  • PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. --INVALID-LINK--

References

Technical Support Center: Navigating Challenges in the Cyclization Step of Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting advice for the critical cyclization step in quinolone synthesis. Quinolone scaffolds are central to numerous pharmaceutical agents, yet their synthesis, particularly the ring-forming cyclization, can be fraught with challenges. This center offers a structured approach to identifying, understanding, and overcoming these common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - General Issues in Quinolone Cyclization

This section addresses broad, overarching questions that apply to various quinolone synthesis methodologies.

Q1: My quinolone cyclization reaction is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

A1: Low or no yield in quinolone cyclization is a frequent issue stemming from several common factors. A systematic investigation should begin with the following:

  • Reaction Temperature: Many classical quinolone syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, necessitate high temperatures, often exceeding 250°C, for the cyclization to proceed efficiently.[1][2] Conversely, temperatures that are too low will lead to an incomplete or sluggish reaction.[3] It is critical to find the optimal temperature that promotes cyclization without causing degradation of starting materials or the desired product.[1][3]

  • Catalyst Choice and Activity: The selection of an acid or base catalyst is highly dependent on the specific reaction and substrate.[3][4] An inappropriate or deactivated catalyst can fail to promote the desired reaction or may catalyze the formation of side products.[3][5] For instance, in the Friedländer synthesis, a range of acid or base catalysts can be employed, and their effectiveness varies.[4]

  • Solvent Effects: The choice of solvent plays a crucial role. For high-temperature thermal cyclizations, employing a high-boiling, inert solvent like diphenyl ether or mineral oil can significantly enhance yields, in some cases up to 95%.[6] Running the reaction neat can sometimes lead to lower yields.[2]

  • Substrate Reactivity: The electronic and steric characteristics of your starting materials profoundly influence the reaction rate. For example, anilines bearing electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic aromatic substitution of the cyclization step more challenging.[3][7]

  • Presence of Water: In many acid-catalyzed cyclizations, water is a byproduct. Its accumulation can inhibit the reaction equilibrium.[3] Therefore, using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[3]

Q2: I'm observing a significant amount of dark, tarry material in my reaction vessel. What is causing this and how can I prevent it?

A2: Tar formation is a common indicator of product or starting material decomposition, often due to excessive heat.[3][5] This is particularly prevalent in high-temperature reactions like the Gould-Jacobs synthesis.

Preventative Measures:

  • Precise Temperature Control: Carefully control the reaction temperature. It may be beneficial to run the reaction at a slightly lower temperature for a longer duration to minimize decomposition.[6]

  • Efficient Stirring: Ensure vigorous and efficient stirring. This helps to maintain a uniform temperature throughout the reaction mixture and prevents the formation of localized hotspots which can promote tar formation.[3]

  • Use of a High-Boiling Solvent: As mentioned, using a high-boiling, inert solvent can help to better moderate the reaction temperature and prevent overheating.[1][6]

Q3: My cyclization reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A3: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[1][8]

Strategies for Improving Regioselectivity:

  • Steric and Electronic Control: The cyclization position is often governed by a combination of steric hindrance and the electronic effects of substituents on the aniline ring.[6][9] For instance, in the Gould-Jacobs reaction with an asymmetrically substituted aniline, cyclization can occur at either of the two ortho positions to the amino group.

  • Catalyst Selection: In some cases, the choice of catalyst can influence the regiochemical outcome. For the Friedländer synthesis, specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[4]

  • Substrate Modification: Introducing a directing group on one of the reactants can control the site of cyclization. For example, a phosphoryl group on the α-carbon of the ketone in a Friedländer synthesis can direct the annulation.[4]

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can also impact the regioselectivity.[8]

Below is a diagram illustrating the general troubleshooting workflow for low-yield quinolone cyclization reactions.

graph "Troubleshooting_Low_Yields" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield or No Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is Reaction Temperature Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Is the Catalyst Appropriate and Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="Is the Solvent Choice Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Substrate [label="Is Substrate Reactivity an Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Water [label="Is Water Inhibiting the Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Adjust Temperature\n(Higher or Lower/Longer Time)"]; Replace_Catalyst [label="Screen Different Catalysts\n(Acid/Base) or Use Fresh Catalyst"]; Change_Solvent [label="Use High-Boiling, Inert Solvent"]; Modify_Conditions [label="Use Forcing Conditions for Deactivated Substrates"]; Use_Anhydrous [label="Use Anhydrous Reagents and Solvents"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Temp; Check_Temp -> Check_Catalyst [label="No"]; Check_Temp -> Optimize_Temp [label="Yes"]; Optimize_Temp -> Success; Check_Catalyst -> Check_Solvent [label="No"]; Check_Catalyst -> Replace_Catalyst [label="Yes"]; Replace_Catalyst -> Success; Check_Solvent -> Check_Substrate [label="No"]; Check_Solvent -> Change_Solvent [label="Yes"]; Change_Solvent -> Success; Check_Substrate -> Check_Water [label="No"]; Check_Substrate -> Modify_Conditions [label="Yes"]; Modify_Conditions -> Success; Check_Water -> Success [label="No"]; Check_Water -> Use_Anhydrous [label="Yes"]; Use_Anhydrous -> Success; }

Caption: General troubleshooting workflow for low yields in quinolone synthesis.

Section 2: Troubleshooting Guides for Specific Quinolone Syntheses

This section provides detailed troubleshooting for common named reactions used in quinolone synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines.[10] However, the high temperatures required for the thermal cyclization step can lead to specific challenges.[11]

Q4: My Gould-Jacobs cyclization is not proceeding, and I'm only isolating the anilinomethylenemalonate intermediate. What should I do?

A4: This is a clear indication that the cyclization temperature is too low. The initial condensation to form the intermediate is often facile, but the subsequent thermal intramolecular cyclization requires significant thermal energy.[11]

  • Solution: Increase the reaction temperature. This reaction is often carried out in a high-boiling solvent like diphenyl ether or mineral oil at temperatures around 250°C.[1][6] A thorough time-temperature study is recommended to find the optimal conditions that promote cyclization while minimizing product degradation.[11]

Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters to yield 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction conditions.[2][12]

Q5: My Conrad-Limpach synthesis is giving the 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline. How can I control the regioselectivity?

A5: The regioselectivity in this synthesis is primarily controlled by the reaction temperature.

  • Kinetic vs. Thermodynamic Control: The formation of the 4-hydroxyquinoline is the kinetically favored pathway and occurs at lower temperatures.[12] At higher temperatures (around 140°C), the thermodynamically favored Knorr product, the 2-hydroxyquinoline, is formed.[2]

  • Solution: To obtain the 4-hydroxyquinoline, conduct the initial condensation at a lower temperature. The subsequent cyclization of the intermediate Schiff base should then be performed at a high temperature (e.g., ~250°C) in an inert, high-boiling solvent.[2]

Camps Cyclization

The Camps cyclization involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to produce hydroxyquinolines.[13] A key challenge is controlling the formation of isomeric products.[14]

Q6: My Camps cyclization is producing a mixture of a quinolin-2-one and a quinolin-4-one. How can I favor the formation of one isomer?

A6: The ratio of the two isomeric products in the Camps cyclization is dependent on the reaction conditions and the structure of the starting material.[13] The reaction proceeds via two possible intramolecular aldol-type condensations.

  • Reaction Conditions: The choice of base and solvent can influence the product ratio. Experimenting with different bases (e.g., sodium hydroxide, potassium hydroxide, lithium bis(trimethylsilyl)amide) and solvents may favor one cyclization pathway over the other.[15]

  • Steric Effects: The steric environment around the two possible cyclization sites can direct the reaction. Bulky substituents may favor the formation of the less sterically hindered product.[15]

Below is a diagram illustrating the competing pathways in the Camps cyclization.

graph "Camps_Cyclization" { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="o-Acylaminoacetophenone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_A [label="Intramolecular Condensation\n(Pathway A)", shape=cds]; Pathway_B [label="Intramolecular Condensation\n(Pathway B)", shape=cds]; Product_A [label="Quinolin-2-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_B [label="Quinolin-4-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Pathway_A [label="Base"]; Start -> Pathway_B [label="Base"]; Pathway_A -> Product_A; Pathway_B -> Product_B; }

Caption: Competing cyclization pathways in the Camps synthesis.

Friedländer Annulation

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[16]

Q7: I am attempting a Friedländer synthesis with an unsymmetrical ketone, and I'm getting a mixture of regioisomers. How can I achieve better control?

A7: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[4]

  • Catalyst Choice: The use of specific catalysts can direct the cyclization. Lewis acids, Brønsted acids, and even iodine have been used to catalyze this reaction.[4][8][16] More recently, metal salt Lewis acids like In(OTf)₃ have shown high efficacy in promoting the selective formation of the Friedländer product.[17]

  • Reaction Mechanism: The reaction can proceed through two main pathways: an initial aldol condensation followed by imine formation, or initial Schiff base formation followed by an aldol reaction.[16] The specific pathway, and thus the regioselectivity, can be influenced by the catalyst and reaction conditions. To avoid side reactions like aldol condensation of the ketone starting material under basic conditions, using an imine analog of the o-aniline can be an effective strategy.[4]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Monitoring Quinolone Cyclization by TLC

Monitoring the progress of the cyclization reaction is crucial for optimization. Thin-Layer Chromatography (TLC) is a simple and effective method for this purpose.[1][18]

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate. Also, spot the starting material(s) as a reference.

  • Elution: Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal solvent system will depend on the polarity of your compounds.

  • Visualization: Visualize the spots under a UV lamp (typically at 254 nm). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is proceeding.

Table 1: Comparison of Reaction Conditions for Quinolone Synthesis
Reaction NameTypical CatalystTypical SolventTypical Temperature (°C)Key Challenges
Gould-JacobsNone (Thermal)Diphenyl ether, Mineral oil240-260High temperature, Tar formation
Conrad-LimpachAcid (e.g., H₂SO₄)Mineral oil~250 (for cyclization)Regioselectivity (vs. Knorr)
KnorrAcid (e.g., H₂SO₄)Sulfuric acid>100Forms 2-hydroxyquinoline
CampsBase (e.g., NaOH, KOH)Ethanol, WaterRefluxMixture of isomers
FriedländerAcid or BaseVaries (e.g., Ethanol, Toluene)Varies (can be at RT)Regioselectivity with unsymmetrical ketones

This table provides a general overview. Optimal conditions are highly substrate-dependent.

Section 4: Advanced Topics and Modern Approaches

Q8: Are there milder alternatives to the high-temperature classical methods for quinolone cyclization?

A8: Yes, significant progress has been made in developing milder and more efficient methods for quinolone synthesis.

  • Transition-Metal Catalysis: Palladium-catalyzed reductive cyclization of 2'-nitrochalcones offers a route to 4-quinolones under milder conditions.[19] These methods often show high functional group tolerance. Copper-catalyzed methods for the cyclization of anilines with alkynes have also been developed.[20]

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the cyclization step in reactions like the Gould-Jacobs synthesis, often leading to shorter reaction times and improved yields.[10]

References

Technical Support Center: Purification of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2). This document is intended for researchers, scientists, and drug development professionals who may encounter challenges in removing starting materials and related impurities from the final product. High purity is critical for subsequent applications, including pharmaceutical development and material science, making robust purification strategies essential.[1]

This guide provides in-depth, field-proven insights into troubleshooting common purity issues, focusing on the prevalent Gould-Jacobs synthesis route.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting material impurities in a typical synthesis of this compound?

A1: The most common synthetic route is the Gould-Jacobs reaction.[2][3] This pathway involves the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization and hydrolysis.[2][4]

The primary starting materials, and therefore the most likely impurities, are:

  • 4-Fluoroaniline: The aniline precursor.

  • Diethyl ethoxymethylenemalonate (EMME): The malonic ester derivative.

  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: The unhydrolyzed ester intermediate from the cyclization step.[4]

Unreacted starting materials and incomplete hydrolysis of the ester are the main sources of process-related impurities.

Q2: How can I detect these impurities in my crude product?

A2: A multi-faceted analytical approach is recommended for confident impurity profiling. High-Performance Liquid Chromatography (HPLC) is the most frequently used and powerful technique for quantifying fluoroquinolone purity.[5][6]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for separating the polar product from the less polar starting materials.[7][8]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative tool. A good starting mobile phase is a mixture of ethyl acetate and hexane with a small amount of acetic or formic acid to improve peak shape.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can detect characteristic signals from impurities. For example, the ethoxy group of EMME or the ester intermediate will show distinct triplets and quartets that are absent in the final product.

Typical HPLC Conditions for Fluoroquinolone Analysis
Column Ascentis® Express C18, 10 cm x 3.0 mm, 2.7 µm[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[8]
Gradient Isocratic (e.g., 85:15 A:B) or a shallow gradient depending on impurity profile.[8]
Flow Rate ~1.0 - 1.2 mL/min[6][8]
Temperature 35 °C[8]
Detection UV at ~254 nm or 280 nm[6][8]
Q3: What is the most fundamental principle for removing aniline-based impurities?

A3: The key is to exploit the difference in the acid-base properties between the starting material and the product. 4-Fluoroaniline is a weak base, while the product, this compound, is acidic due to the carboxylic acid group. This difference allows for straightforward separation using acid-base extraction.[9]

Troubleshooting and Detailed Protocols

This section provides step-by-step protocols to address specific impurity challenges. The following workflow diagram outlines the general decision-making process for purification.

purification_workflow start Crude Product analysis1 Analyze Purity (HPLC, TLC) start->analysis1 check_purity Purity >99%? analysis1->check_purity finish Dry and Characterize check_purity->finish Yes impurity_type Identify Impurity Type check_purity->impurity_type No aniline Residual 4-Fluoroaniline (Basic Impurity) impurity_type->aniline Basic ester Residual Ester / EMME (Neutral Impurity) impurity_type->ester Neutral protocol_A Protocol A: Acid-Base Wash aniline->protocol_A protocol_B Protocol B: Recrystallization ester->protocol_B analysis2 Re-analyze Purity (HPLC, TLC) protocol_A->analysis2 protocol_B->analysis2 analysis2->check_purity

References

Optimizing reaction conditions for the synthesis of "6-Fluoro-4-hydroxyquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

I. Reaction Overview: The Gould-Jacobs Approach

The synthesis of this compound is most commonly achieved through a modified Gould-Jacobs reaction.[1][2][3] This robust method involves a three-step process:

  • Condensation: Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to the final product, this compound.

This guide will address potential issues and frequently asked questions for each of these critical stages.

II. Experimental Workflow

Below is a generalized workflow for the synthesis. Detailed protocols are provided in the subsequent sections.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis Reactants 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) Condensation Heat (100-140°C) Ethanol Removal Reactants->Condensation Mixing Intermediate_1 Diethyl 2-((4-fluoroanilino)methylene)malonate Condensation->Intermediate_1 Formation Cyclization High-Boiling Solvent (e.g., Diphenyl ether) Heat (~250°C) Intermediate_1->Cyclization Introduction Intermediate_2 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate_2 Ring Closure Hydrolysis Base (e.g., NaOH) Acidification (e.g., HCl) Intermediate_2->Hydrolysis Saponification Final_Product This compound Hydrolysis->Final_Product Precipitation

Caption: Overall workflow for the synthesis of this compound.

III. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low Yield of Diethyl 2-((4-fluoroanilino)methylene)malonate (Intermediate 1) in the Condensation Step.

Potential Cause Suggested Solution
Incomplete reaction Ensure the reaction temperature is maintained between 100-140°C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-fluoroaniline spot disappears.
Inefficient removal of ethanol The condensation is a reversible reaction. Ensure that the ethanol produced is efficiently removed from the reaction mixture to drive the equilibrium towards the product.[4] Performing the reaction under a gentle stream of nitrogen can aid in ethanol removal.
Impure reactants Use freshly distilled 4-fluoroaniline and high-purity diethyl ethoxymethylenemalonate. Impurities can interfere with the reaction.

Issue 2: Poor Yield or No Product During Thermal Cyclization.

Potential Cause Suggested Solution
Insufficient temperature The cyclization step requires high temperatures, typically around 250°C.[4] Ensure your heating mantle and thermometer are calibrated correctly. The use of a high-boiling solvent like diphenyl ether is crucial to reach and maintain this temperature.
Reaction time is too short or too long The optimal reaction time at high temperatures is often short (e.g., 15-30 minutes).[4] Monitor the reaction by TLC if possible. Prolonged heating can lead to degradation of the product.[5]
Decomposition of the intermediate The intermediate may be sensitive to prolonged high temperatures. Consider adding the intermediate solution dropwise to the pre-heated high-boiling solvent to minimize exposure time before cyclization.

Issue 3: Formation of a Dark, Tarry Substance During Cyclization.

Potential Cause Suggested Solution
Side reactions at high temperatures High temperatures can promote polymerization and other side reactions. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of impurities Impurities from the previous step can act as catalysts for decomposition. Ensure the intermediate is as pure as possible before proceeding to the cyclization.

Issue 4: Incomplete Hydrolysis of the Ester.

Potential Cause Suggested Solution
Insufficient base Use a molar excess of a strong base like sodium hydroxide to ensure complete saponification.
Low reaction temperature or short reaction time The hydrolysis may require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC until the starting ester is no longer visible.
Poor solubility of the ester The ester may have limited solubility in aqueous base. Adding a co-solvent like ethanol can improve solubility and facilitate the reaction.

Issue 5: Difficulty in Precipitating the Final Product.

Potential Cause Suggested Solution
Incorrect pH for precipitation The carboxylic acid is soluble in basic solution as its carboxylate salt. Carefully acidify the reaction mixture with an acid like HCl. The product should precipitate at its isoelectric point. Check the pH with litmus paper or a pH meter.
Product is too soluble in the final mixture If the product remains in solution after acidification, try cooling the mixture in an ice bath to reduce its solubility. If it still does not precipitate, consider partial evaporation of the solvent or extraction with a suitable organic solvent.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the cyclization step?

A1: The high-boiling solvent, such as diphenyl ether or Dowtherm A, serves two primary purposes. Firstly, it allows the reaction to reach the high temperatures (around 250°C) necessary for the intramolecular cyclization to occur.[4] Secondly, it provides a medium for even heat distribution, preventing localized overheating and potential decomposition of the reactants and products.

Q2: Can I use a different base for the hydrolysis step?

A2: Yes, other strong bases like potassium hydroxide can be used for the saponification. The key is to use a sufficient molar excess to drive the reaction to completion.

Q3: How can I monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of all three steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediates, and products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q4: My final product is colored. How can I purify it?

A4: Colored impurities are common, often arising from side reactions at high temperatures. Recrystallization is a highly effective method for purifying the final product. A suitable solvent or solvent mixture should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. Activated carbon can also be used during recrystallization to remove colored impurities.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, this synthesis involves several hazards. 4-fluoroaniline is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). The cyclization step involves very high temperatures and a high-boiling solvent, which can cause severe burns. The hydrolysis step uses a strong base and acid, which are corrosive. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

V. Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heat the mixture to 100-140°C under a nitrogen atmosphere.[4]

  • Allow the ethanol generated during the reaction to distill off.

  • Continue heating for 1-2 hours, monitoring the reaction by TLC until the 4-fluoroaniline is consumed.

  • Allow the mixture to cool to room temperature. The resulting product is often used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • In a separate flask, heat a high-boiling solvent such as diphenyl ether to approximately 250°C under a nitrogen atmosphere.

  • Slowly add the crude diethyl 2-((4-fluoroanilino)methylene)malonate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature at around 250°C for 15-30 minutes.[4]

  • Monitor the reaction by TLC for the formation of the product.

  • Allow the mixture to cool to room temperature. The product will often precipitate.

  • Add a non-polar solvent like hexanes or diethyl ether to dilute the diphenyl ether and aid in the precipitation of the product.

  • Collect the solid product by filtration and wash with the non-polar solvent to remove the residual high-boiling solvent.

Protocol 3: Synthesis of this compound

  • Suspend the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a solution of sodium hydroxide (2-3 eq) in water or a water/ethanol mixture.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate with a mineral acid (e.g., concentrated HCl) until the pH is acidic.

  • The final product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

VI. Troubleshooting Decision Tree

Troubleshooting_Tree Start Low final yield of This compound Check_Step1 Analyze yield and purity of Intermediate 1 Start->Check_Step1 Low_Yield_S1 Low yield of Intermediate 1 Check_Step1->Low_Yield_S1 Problem Identified Good_Yield_S1 Good yield of Intermediate 1 Check_Step1->Good_Yield_S1 No Issue Troubleshoot_S1 Refer to Troubleshooting Issue 1: - Check temperature - Ensure ethanol removal - Verify reactant purity Low_Yield_S1->Troubleshoot_S1 Check_Step2 Analyze yield and purity of Intermediate 2 Good_Yield_S1->Check_Step2 Low_Yield_S2 Low yield of Intermediate 2 Check_Step2->Low_Yield_S2 Problem Identified Good_Yield_S2 Good yield of Intermediate 2 Check_Step2->Good_Yield_S2 No Issue Troubleshoot_S2 Refer to Troubleshooting Issue 2 & 3: - Verify cyclization temperature - Optimize reaction time - Use inert atmosphere Low_Yield_S2->Troubleshoot_S2 Check_Step3 Analyze final product precipitation and purity Good_Yield_S2->Check_Step3 Poor_Precipitation Incomplete precipitation or impure product Check_Step3->Poor_Precipitation Problem Identified Good_Precipitation Product precipitates well Check_Step3->Good_Precipitation No Issue Troubleshoot_S3 Refer to Troubleshooting Issue 4 & 5: - Ensure complete hydrolysis - Adjust pH for precipitation - Recrystallize for purity Poor_Precipitation->Troubleshoot_S3 End Optimized Synthesis Good_Precipitation->End

Caption: A decision tree to systematically troubleshoot low yields in the synthesis.

VII. References

  • Al-Otaibi, M. A. (2021). Synthesis of Some New this compound Derivatives as Potential Antimicrobial Agents. Journal of Chemistry, 2021, 1-9.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. --INVALID-LINK--

  • Li, J., et al. (2018). Synthesis and antibacterial activity of novel fluoroquinolone derivatives containing a substituted pyrazole moiety. European Journal of Medicinal Chemistry, 157, 118-126.

  • Molecules. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. --INVALID-LINK--

  • Wikipedia. (2023). Gould–Jacobs reaction. --INVALID-LINK--

  • Patel, D. R., & Patel, N. C. (2011). Synthesis and antimicrobial activity of some new 6-fluoro-4-oxo-quinoline-3-carboxylic acid derivatives. Journal of Saudi Chemical Society, 15(3), 269-275.

  • Ramesh, P., & Kumar, P. S. (2015). A facile and efficient synthesis of this compound derivatives. Indian Journal of Chemistry - Section B, 54B(7), 923-928.

  • Science of Synthesis. (2004). Category 3, Hetarenes and Related Ring Systems. Volume 15, Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Thieme.

  • World Intellectual Property Organization. (2019). Process for the hydrolysis of quinolone carboxylic esters. WO2019206798A1. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.

References

Technical Support Center: Troubleshooting Side Reactions of Diethyl Ethoxymethylenemalonate in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of quinolones, with a specific focus on the side reactions involving diethyl ethoxymethylenemalonate (DEEMM). As a key building block in the widely used Gould-Jacobs reaction, understanding the reactivity and potential pitfalls of DEEMM is crucial for successful and efficient quinolone synthesis.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your synthetic work.

I. Understanding the Role of DEEMM in Quinolone Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of quinolone synthesis, involving the condensation of an aniline with DEEMM to form an anilinomethylenemalonate intermediate. This intermediate then undergoes a high-temperature thermal cyclization to yield the quinolone core.[1][2][3] While elegant in its design, this reaction sequence is sensitive to various parameters that can lead to a range of undesirable side reactions, impacting both yield and purity.

Diagram 1: The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Intermediate Diethyl Anilinomethylenemalonate DEEMM->Intermediate Condensation (-EtOH) Aniline Aniline Aniline->Intermediate Quinolone 4-Hydroxyquinoline-3-carboxylate Intermediate->Quinolone Thermal Cyclization (High Temp, ~250°C) (-EtOH) Final_Quinolone Quinolone Quinolone->Final_Quinolone Hydrolysis & Decarboxylation

Caption: A simplified workflow of the Gould-Jacobs reaction for quinolone synthesis.

II. Frequently Asked Questions (FAQs)

Q1: My Gould-Jacobs reaction is producing a dark, tarry substance, and the yield of my desired quinolone is very low. What's happening?

A1: The formation of dark, insoluble tars is a common issue in the Gould-Jacobs reaction and is typically a result of thermal decomposition of the starting materials or the anilinomethylenemalonate intermediate at the high temperatures required for cyclization.[4]

  • Causality: The high temperatures (often >250 °C) can induce polymerization and other degradation pathways, especially if there are localized hotspots in the reaction mixture. Prolonged heating further exacerbates this issue.

  • Troubleshooting:

    • Optimize Temperature and Time: Carefully control the reaction temperature and time. It's often better to use a slightly lower temperature for a longer duration.

    • High-Boiling Inert Solvent: Employing a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or simply diphenyl ether can help maintain a stable and uniform high temperature, minimizing localized overheating and subsequent decomposition.[5]

    • Microwave Synthesis: Consider using microwave irradiation, which can offer rapid and uniform heating, often leading to shorter reaction times and improved yields.[3][6]

Q2: I am observing the formation of an unexpected byproduct with a higher molecular weight than my target quinolone. What could it be?

A2: This could be a result of self-condensation of DEEMM, especially if there are basic or acidic impurities present. While DEEMM is relatively stable, it can undergo side reactions under certain conditions.

  • Mechanism: In the presence of a base, the active methylene group of DEEMM can be deprotonated, leading to a nucleophilic attack on another DEEMM molecule in a process analogous to a Claisen or aldol-type condensation.[7] Under acidic conditions, the ethoxy group can be protonated, making the molecule susceptible to nucleophilic attack.

Q3: My reaction is not going to completion, and I'm isolating a significant amount of the anilinomethylenemalonate intermediate. How can I drive the cyclization forward?

A3: Incomplete cyclization is a frequent challenge. The thermal cyclization step has a high activation energy and requires sufficient thermal energy to proceed efficiently.

  • Troubleshooting:

    • Increase Temperature: Gradually and carefully increase the reaction temperature. The cyclization is a high-temperature process, and insufficient heat is a common reason for incomplete conversion.[3]

    • Extend Reaction Time: If raising the temperature leads to decomposition, try extending the reaction time at the current temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal duration.

    • Ensure Anhydrous Conditions: While not always a strict requirement, ensuring your reagents and solvent are dry can sometimes improve the reaction outcome.

Q4: I am getting a mixture of regioisomers when using a substituted aniline. How can I improve the regioselectivity of the cyclization?

A4: The regioselectivity of the Gould-Jacobs cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring.[8] Cyclization can occur at either of the two ortho positions to the amino group.

  • Predicting Regioselectivity:

    • Electron-donating groups on the aniline ring generally favor cyclization at the less sterically hindered ortho position.[1]

    • Electron-withdrawing groups can lead to mixtures of isomers and may require more forcing conditions.

  • Improving Regioselectivity:

    • Protecting Groups: In some cases, temporary protection of a nearby functional group can direct the cyclization to a specific position.

    • Alternative Synthetic Routes: If regioselectivity remains a significant issue, exploring alternative quinolone synthesis methods that offer better control might be necessary.

III. Troubleshooting Guide: Specific Side Reactions of DEEMM

This section delves into the specific side reactions of DEEMM that can occur during quinolone synthesis and provides detailed troubleshooting strategies.

Hydrolysis of Diethyl Ethoxymethylenemalonate

Issue: Presence of diethyl malonate and other hydrolysis byproducts in the reaction mixture, leading to lower yields of the desired quinolone.

Causality: DEEMM is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions and water.[9][10] The ester and enol ether functionalities can be cleaved, leading to the formation of diethyl malonate, ethanol, and formic acid derivatives.

Troubleshooting Workflow:

Hydrolysis_Troubleshooting Start Issue: DEEMM Hydrolysis Suspected Check_Reagents 1. Check Purity and Water Content of DEEMM and Solvents Start->Check_Reagents Dry_Reagents 2. Dry Solvents and Reagents (e.g., using molecular sieves) Check_Reagents->Dry_Reagents If wet Control_pH 3. Control Reaction pH Dry_Reagents->Control_pH Inert_Atmosphere 4. Use an Inert Atmosphere (Nitrogen or Argon) Control_pH->Inert_Atmosphere Monitor_Reaction 5. Monitor Reaction Progress (TLC, LC-MS) Inert_Atmosphere->Monitor_Reaction Solution Reduced Hydrolysis, Improved Yield Monitor_Reaction->Solution

Caption: A troubleshooting workflow to mitigate the hydrolysis of DEEMM.

Preventative Measures & Protocols:

  • Reagent Quality: Use high-purity DEEMM with low water content (<0.1%).[11] Store DEEMM under refrigerated conditions in a tightly sealed container to prevent moisture absorption.[9][10][11]

  • Anhydrous Conditions: Dry all solvents and reagents before use. For instance, refluxing solvents over a suitable drying agent (e.g., calcium hydride for non-protic solvents) or using commercially available anhydrous solvents is recommended.

  • pH Control: If the reaction is sensitive to pH, consider using a non-nucleophilic buffer to maintain a neutral environment.

Self-Condensation of Diethyl Ethoxymethylenemalonate

Issue: Formation of high-molecular-weight byproducts, leading to a complex reaction mixture and difficult purification.

Causality: Similar to other active methylene compounds, DEEMM can undergo self-condensation, especially in the presence of strong bases or acids.[7][12] This involves the deprotonation of the methylene group followed by nucleophilic attack on another DEEMM molecule.

Troubleshooting Guide:

Symptom Potential Cause Recommended Solution
Formation of viscous, oily byproductsBase-catalyzed self-condensation of DEEMM.Ensure the aniline is free of basic impurities.If a base is required for a subsequent step, add it after the initial condensation with aniline is complete.Use a weaker, non-nucleophilic base if possible.
Unidentified peaks in LC-MS/NMR corresponding to dimers or trimers of DEEMMAcid-catalyzed self-condensation of DEEMM.Use freshly distilled, neutral DEEMM.Avoid strong acidic conditions during the initial condensation step.
Low yield of the anilinomethylenemalonate intermediateCompetition between aniline addition and DEEMM self-condensation.Use a slight excess of the aniline to favor the desired reaction.Optimize the reaction temperature for the condensation step; it is often performed at a lower temperature than the cyclization.
Incomplete Reaction and Impurities in DEEMM

Issue: The reaction stalls, or unexpected byproducts are formed that are difficult to separate from the desired product.

Causality: A common impurity in commercially available DEEMM is diethyl diethoxymethylmalonate .[13] This impurity is difficult to remove by distillation and can interfere with the reaction.

Detection and Mitigation:

  • Analytical Methods: The purity of DEEMM can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10]

  • Purification: If significant impurities are detected, fractional distillation under reduced pressure may be necessary. Monitoring the refractive index during distillation can help in separating the desired fraction.[13]

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools for monitoring the progress of the reaction and identifying the formation of byproducts in real-time.[14]

IV. Experimental Protocols and Data

Protocol 1: Optimized Gould-Jacobs Reaction using Microwave Synthesis

This protocol is adapted from a Biotage application note and demonstrates the rapid optimization of the Gould-Jacobs reaction.[3]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Microwave synthesis vial

  • Magnetic stir bar

  • Acetonitrile (for washing)

Procedure:

  • To a microwave synthesis vial, add aniline (1.0 eq) and DEEMM (3.0 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to the desired temperature (e.g., 250-300 °C) for a specified time (e.g., 1-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates upon cooling. Isolate the solid by filtration.

  • Wash the solid with cold acetonitrile to remove unreacted DEEMM and other soluble impurities.

  • Dry the product under vacuum.

  • Analyze the product purity and yield using HPLC-MS and NMR.

Table 1: Effect of Microwave Temperature and Time on the Yield of a Gould-Jacobs Reaction [3][15]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012037
325020111
4300202428
530052247

Data sourced from a Biotage application note.[6]

Interpretation of Data: This table clearly illustrates the critical interplay between temperature and reaction time. While higher temperatures are necessary for the cyclization, prolonged heating can lead to product degradation and lower yields, as seen in Entry 4. A shorter reaction time at a high temperature (Entry 5) provided the optimal yield in this specific example.

V. Conclusion

The successful synthesis of quinolones via the Gould-Jacobs reaction is highly dependent on a thorough understanding and control of the potential side reactions involving diethyl ethoxymethylenemalonate. By carefully considering the purity of reagents, reaction conditions, and employing appropriate monitoring techniques, researchers can significantly improve the yield and purity of their target quinolones. This guide provides a framework for troubleshooting common issues and optimizing reaction protocols, ultimately enabling more efficient and successful drug discovery and development efforts.

VI. References

  • Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. (URL not available)

  • diethyl methylenemalonate - Organic Syntheses Procedure. --INVALID-LINK--

  • Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Cole-Parmer. (URL not available)

  • Diethyl ethoxymethylenemalonate. SIELC Technologies. --INVALID-LINK--

  • Troubleshooting unexpected side products in quinolone synthesis. Benchchem. (URL not available)

  • Synthesis of Some 4-Quinolones and Related Structures for Evaluation as Potential Antimalarial Agents. Defense Technical Information Center. --INVALID-LINK--

  • DIETHYL ETHOXY METHYLENE MALONATE CAS No 87-13-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL not available)

  • SAFETY DATA SHEET - Thermo Fisher Scientific. --INVALID-LINK--

  • Optimizing temperature and reaction time for the Gould-Jacobs reaction. Benchchem. (URL not available)

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. --INVALID-LINK--

  • Optimizing reaction conditions for the Gould-Jacobs synthesis. Benchchem. (URL not available)

  • Gould–Jacobs reaction - Wikipedia. --INVALID-LINK--

  • CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents. --INVALID-LINK--

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. --INVALID-LINK--

  • ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. --INVALID-LINK--

  • CAS 87-13-8: Diethyl (ethoxymethylene)malonate - CymitQuimica. --INVALID-LINK--

  • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem. (URL not available)

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (URL not available)

  • Gould–Jacobs reaction - Wikiwand. --INVALID-LINK--

  • DIETHYL ETHOXYMETHYLENE MALONATE. (URL not available)

  • Acid catalysed synthesis of ethyl ethoxymethylenemalonate - Chemistry Stack Exchange. --INVALID-LINK--

  • Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution - PubMed. --INVALID-LINK--

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC - NIH. --INVALID-LINK--

  • optimizing reaction conditions for quinolinone synthesis - Benchchem. (URL not available)

  • Application of diethyl ethoxymethylenemalonate (DEEMM) derivatization for monitoring of lysine decarboxylase activity - KOPRI Repository. --INVALID-LINK--

  • Gould–Jacobs reaction | Request PDF - ResearchGate. --INVALID-LINK--

  • Self-condensation - Wikipedia. --INVALID-LINK--

  • Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem - NIH. --INVALID-LINK--

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety - ResearchGate. --INVALID-LINK--

  • Addressing poor regioselectivity in the synthesis of substituted anilines - Benchchem. (URL not available)

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (URL not available)

  • Detection of amino compounds by diethyl ethoxymethylenemalonate derivatization and neutral loss scan mode - IRIS-AperTO. --INVALID-LINK--

  • A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalonate - Benchchem. (URL not available)

  • Application of diethyl ethoxymethylenemalonate (DEEMM) derivatization for monitoring of lysine decarboxylase activity | Request PDF - ResearchGate. --INVALID-LINK--

  • Diethyl ethoxymethylenemalonate | 87-13-8 - ChemicalBook. --INVALID-LINK--

References

Technical Support Center: Gould-Jacobs Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Tackling Low Yields Head-On

This section is designed to address specific issues that can arise during the Gould-Jacobs reaction, leading to diminished yields. Each question is framed around a common observational problem, followed by a detailed explanation of the potential causes and actionable solutions.

Question 1: My initial condensation reaction between the aniline and the malonic ester derivative is sluggish or incomplete. What's going wrong?

Low yields often trace back to the initial step of forming the anilidomethylenemalonic ester intermediate. This condensation is a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonic ester derivative.[1]

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: While this initial step is typically conducted at a lower temperature (100-130 °C) than the subsequent cyclization, the temperature must be adequate to drive the reaction forward.[2]

    • Solution: Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Steric Hindrance: Bulky substituents on either the aniline or the malonic ester derivative can impede the reaction.

    • Solution: Consider using a less sterically hindered starting material if possible. Alternatively, increasing the reaction time or employing a microwave-assisted protocol may help overcome this barrier.[2]

  • Deactivated Aniline: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, slowing down the initial condensation.[3]

    • Solution: For deactivated anilines, higher temperatures and longer reaction times are often necessary. In some cases, a catalyst may be beneficial, though the Gould-Jacobs reaction is typically performed without one.

Question 2: The thermal cyclization step is not proceeding to completion, resulting in a low yield of the desired 4-hydroxyquinoline. How can I improve this?

The high-temperature intramolecular cyclization is frequently the most challenging and yield-limiting step in the Gould-Jacobs synthesis.[4][5]

Potential Causes & Solutions:

  • Inadequate Temperature: This is the most common reason for incomplete cyclization. The reaction often requires temperatures exceeding 250 °C to proceed efficiently.[6][7]

    • Solution: Ensure your heating apparatus can reach and maintain the required temperature. High-boiling point solvents like diphenyl ether or Dowtherm A are often used to achieve these temperatures.[6][8] Microwave synthesis can also be a highly effective alternative for reaching the necessary temperatures rapidly and improving yields.[2][4]

  • Insufficient Reaction Time: While high temperatures are crucial, the reaction also needs sufficient time for completion.

    • Solution: Monitor the reaction progress by TLC. If the reaction appears to have stalled, extending the reaction time may be beneficial. However, be aware that prolonged heating at very high temperatures can lead to product degradation.[9]

  • Substrate Reactivity: The electronic nature of the aniline derivative plays a significant role. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[10][11]

    • Solution: If working with an electron-deficient system, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.

Question 3: I'm observing significant tar formation and decomposition of my product. How can I minimize this?

The formation of tarry, insoluble materials is a common issue, especially at the high temperatures required for cyclization.[9]

Potential Causes & Solutions:

  • Excessive Temperature or Prolonged Heating: While high temperatures are necessary, too much heat or extended reaction times can lead to the decomposition of both the starting materials and the product.[4]

    • Solution: Optimize the reaction temperature and time carefully. A systematic study, varying these parameters, can help find the "sweet spot" for efficient cyclization with minimal degradation.[4] Microwave-assisted synthesis can be particularly advantageous here, as it allows for rapid heating and precise temperature control, often reducing the overall heating time.[2]

  • Localized Overheating: Uneven heating of the reaction mixture can create hot spots where decomposition is more likely to occur.

    • Solution: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous temperature distribution.[12]

  • Atmospheric Oxygen: At high temperatures, some organic compounds can be susceptible to oxidation.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[13]

Question 4: My reaction with an asymmetrically substituted aniline is producing a mixture of regioisomers. How can I control the regioselectivity?

When using an asymmetrically substituted aniline, the cyclization can occur at either of the two ortho positions, leading to a mixture of products. This regioselectivity is influenced by both steric and electronic factors.[6][14]

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The ratio of the resulting regioisomers can be dependent on the reaction conditions, which may favor either the kinetically or thermodynamically controlled product.

    • Solution: The reaction temperature can influence the regioselectivity.[9] Experimenting with different temperatures may favor the formation of one isomer over the other. The choice of solvent can also play a role in directing the cyclization.[9]

  • Steric and Electronic Effects of Substituents: The nature and position of the substituent on the aniline ring will direct the cyclization.

    • Solution: While difficult to alter for a specific target molecule, understanding the directing effects of your substituents can help predict the major product. In some cases, a different synthetic strategy that offers better regiocontrol may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a multi-step process for the synthesis of 4-hydroxyquinolines.[10][11] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester.[10][11] This intermediate then undergoes a thermal intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[10][11] Subsequent saponification of the ester and decarboxylation of the resulting carboxylic acid can be performed to obtain the final 4-hydroxyquinoline.[10][15]

Q2: What are the typical solvents used for the cyclization step?

The cyclization step requires high temperatures, often above 250 °C.[6] Therefore, high-boiling point, inert solvents are commonly used. These include:

  • Diphenyl ether[8]

  • Dowtherm A[8]

  • Mineral oil[6]

These solvents are effective at reaching the necessary temperatures but can be difficult to remove from the reaction mixture.[6]

Q3: Can microwave irradiation be used for the Gould-Jacobs reaction?

Yes, microwave-assisted synthesis is an excellent alternative to conventional heating for the Gould-Jacobs reaction.[2][4] It offers several advantages, including:

  • Rapid heating to high temperatures[4]

  • Shorter reaction times[4]

  • Often improved yields[2][4]

  • Precise temperature and time control, which can help minimize side reactions and product degradation[4][9]

Q4: How does the Gould-Jacobs reaction differ from the Pfitzinger reaction?

Both reactions are methods for synthesizing quinoline derivatives, but they start from different precursors and proceed through different mechanisms. The Gould-Jacobs reaction uses an aniline and a malonic ester derivative to form a 4-hydroxyquinoline.[10][11] In contrast, the Pfitzinger reaction involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[16]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis of 4-Hydroxy-3-carboethoxyquinoline

This protocol describes a general procedure using a high-boiling inert solvent.

Materials:

  • Aniline derivative (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)[2]

  • High-boiling inert solvent (e.g., Diphenyl ether)[2]

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., cyclohexane or hexanes)[8][13]

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline derivative and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[2] The crude intermediate can often be used directly in the next step.[2]

  • Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[2] Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[2]

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[2]

  • Purification: Add a non-polar solvent like cyclohexane to further precipitate the product and wash away the high-boiling solvent.[8] Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[8]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol offers a faster and often higher-yielding alternative using a dedicated microwave synthesis system.

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)[4]

  • Microwave vial with a magnetic stir bar[4]

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing[4]

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a microwave vial, add the aniline and an excess of diethyl ethoxymethylenemalonate (which acts as both a reagent and a solvent).[4]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the optimized time (e.g., 5-20 minutes).[4]

  • Isolation: After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.[2]

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile.[4] Dry the product under vacuum.[4]

Data Presentation

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM [4]

EntryTemperature (°C)Time (min)Isolated Yield (%)
125020Low
23002028
3300547
425060Low

Note: This data is illustrative and based on literature reports. Actual yields may vary depending on the specific substrates and reaction scale.

Visualizations

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM (Condensation) DEEM Diethyl Ethoxymethylenemalonate CyclizedProduct 4-Hydroxy-3-carboethoxyquinoline Intermediate->CyclizedProduct High Temperature (Cyclization) FinalProduct 4-Hydroxyquinoline CyclizedProduct->FinalProduct Saponification & Decarboxylation

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Gould-Jacobs Reaction CheckCondensation Is the initial condensation step complete? Start->CheckCondensation CheckCyclization Is the cyclization step complete? CheckCondensation->CheckCyclization Yes IncreaseCondTemp Increase condensation temperature/time CheckCondensation->IncreaseCondTemp No IncreaseCycTemp Increase cyclization temperature/time CheckCyclization->IncreaseCycTemp No CheckDegradation Is there evidence of decomposition/tarring? CheckCyclization->CheckDegradation No Success Improved Yield CheckCyclization->Success Yes IncreaseCondTemp->CheckCondensation ConsiderMicrowave Consider microwave synthesis IncreaseCycTemp->ConsiderMicrowave ConsiderMicrowave->CheckCyclization OptimizeConditions Optimize temperature and time CheckDegradation->OptimizeConditions Yes CheckRegioisomers Are regioisomers forming? CheckDegradation->CheckRegioisomers No InertAtmosphere Use inert atmosphere OptimizeConditions->InertAtmosphere InertAtmosphere->CheckCyclization ModifyConditions Modify temperature/solvent to influence regioselectivity CheckRegioisomers->ModifyConditions Yes ModifyConditions->CheckCyclization

Caption: A workflow for troubleshooting low yields.

References

"6-Fluoro-4-hydroxyquinoline-3-carboxylic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and a deep understanding of the material's behavior.

This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly as a precursor to fluoroquinolone antibiotics. Its stability is paramount for reproducible results and the synthesis of pure final products. This guide will address common questions and troubleshooting scenarios related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated place. It is crucial to keep the container tightly sealed to prevent moisture absorption, as some quinolone derivatives can be hygroscopic. While specific temperature ranges are not always provided by all suppliers, a common recommendation for similar chemical compounds is to store them at refrigerated temperatures (2-8 °C) for long-term storage to minimize any potential degradation. For short-term storage, room temperature is generally acceptable if the environment is dry and protected from light.

Q2: How sensitive is this compound to light?

A2: Many quinolone derivatives exhibit sensitivity to light. While specific photostability data for this compound is not extensively published, it is a best practice to store the compound in an amber or opaque vial to protect it from light. This precaution helps to prevent photochemical degradation, which could lead to the formation of impurities and a decrease in the compound's purity over time.

Q3: What is the recommended procedure for preparing solutions of this compound?

A3: The solubility of this compound is a key consideration when preparing solutions. It is generally soluble in organic solvents such as DMSO and DMF. When preparing a stock solution, it is advisable to do so fresh for each experiment. If storage of a solution is necessary, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Studies on other quinolones have shown that while they can be stable at 4°C for up to 24 hours, degradation can occur after 48 hours. Long-term storage at -20°C for up to 7 days has shown no degradation for some quinolones, but some degradation was observed after 30 days.

Q4: Are there any known incompatibilities for this compound?

A4: Safety data sheets for similar compounds recommend avoiding strong oxidizing agents. Contact with incompatible materials can lead to chemical reactions that may degrade the compound or create hazardous situations. It is also important to avoid contact with strong bases, as the carboxylic acid and hydroxyl groups can react.

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my analytical analysis (HPLC, LC-MS) of a freshly prepared solution.
Potential Causes and Solutions:
  • Improper Storage of Solid Compound: The solid may have degraded due to exposure to moisture, light, or elevated temperatures.
    • Troubleshooting Step: Obtain a new, unopened lot of the compound if possible and compare the analytical results. Ensure your current stock is stored in a desiccator in a cool, dark place.
  • Solvent Impurities or Reactivity: The solvent used to dissolve the compound may contain impurities or be reacting with the compound.
    • Troubleshooting Step: Use high-purity, anhydrous solvents. Run a blank injection of the solvent to check for any background peaks.
  • Degradation in Solution: The compound may not be stable in the chosen solvent over the duration of the experiment.
    • Troubleshooting Step: Prepare the solution immediately before use. If you must store it, perform a time-course study to assess its stability in your chosen solvent at the intended storage temperature.
Issue: My reaction yield is lower than expected when using this compound as a starting material.
Potential Causes and Solutions:
  • Purity of the Starting Material: The purity of the this compound may be lower than stated, indicating potential degradation during storage.
    • Troubleshooting Step: Verify the purity of your starting material using a reliable analytical method such as NMR or LC-MS with a reference standard.
  • Presence of Water: The compound may have absorbed moisture, which can interfere with certain reactions, particularly those using water-sensitive reagents.
    • Troubleshooting Step: Dry the compound under a high vacuum before use. Store the compound in a desiccator.

dot
graph TroubleshootingWorkflow {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for stability issues.

Summary of Recommended Storage Conditions

ConditionSolid CompoundIn Solution (e.g., DMSO)
Temperature 2-8°C (long-term), Room Temp (short-term)-20°C to -80°C
Light Protect from light (use amber/opaque vials)Protect from light
Atmosphere Store under inert gas if possible; keep tightly sealedAliquot to minimize headspace and freeze-thaw cycles
Duration Refer to manufacturer's expiry datePrepare fresh; if stored, use within days to weeks (stability should be verified)

Technical Support Center: Preventing Dimerization of Quinolone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Synthesis & Development Division

Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the challenges of synthesizing quinolone and quinolone precursors. Unwanted dimerization of starting materials and intermediates is a frequent cause of low yields, complex purification profiles, and reaction failures.

This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you understand, identify, and prevent these problematic side reactions. We will explore the underlying mechanisms of dimerization and provide actionable, field-proven strategies to optimize your synthetic outcomes.

Understanding the Dimerization Problem

Quinolone precursors, particularly substituted anilines and 2-aminoaryl ketones/aldehydes, possess both nucleophilic (amino group) and electrophilic (carbonyl group or other reactive sites) functionalities. This inherent reactivity profile makes them susceptible to self-condensation or other intermolecular reactions, leading to the formation of stable dimeric structures. These side reactions compete directly with the desired intramolecular cyclization or intermolecular condensation needed for quinolone ring formation.

One common mechanism involves the formation of hydrogen-bonded dimers, which can stabilize certain tautomeric forms and influence reactivity.[1] In other cases, direct intermolecular nucleophilic attack leads to the formation of covalent dimers, which act as a sink for the starting material and reduce the overall yield of the desired quinolone product.

DimerizationMechanism Monomer1 Precursor A (e.g., 2-Aminoacetophenone) Desired Desired Reaction (e.g., Cyclization to Quinolone) Monomer1->Desired Intramolecular Cyclization Dimer Dimer Formation (Side Reaction) Monomer1->Dimer Intermolecular Attack Monomer2 Precursor B (e.g., 2-Aminoacetophenone) Monomer2->Dimer Quinolone Target Quinolone Desired->Quinolone Success DimerProduct Stable Dimer Byproduct Dimer->DimerProduct Failure Mode

Caption: Competing reaction pathways for quinolone precursors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of a dark, tarry, or insoluble substance, and the yield of my desired quinolone is very low. How do I troubleshoot this?

A1: This is a classic symptom of polymerization or extensive side reactions, with dimerization often being a key contributor, especially in syntheses like the Doebner-von Miller or high-temperature cyclizations like the Gould-Jacobs reaction.[2][3]

Probable Causes & Solutions:

  • Excessive Reaction Temperature: High temperatures can accelerate undesirable side reactions and cause decomposition.[4]

    • Causality: While heat is often required for the cyclization step in reactions like the Gould-Jacobs synthesis, excessive thermal energy can overcome the activation barrier for competing dimerization or polymerization pathways.[4][5]

    • Solution: Systematically lower the reaction temperature. Consider running the reaction for a longer duration at a slightly reduced temperature. For high-boiling point cyclizations, ensure precise temperature control and avoid localized overheating.[5]

  • High Reactant Concentration: A high concentration of the precursor increases the probability of intermolecular collisions, favoring dimerization over the desired intramolecular cyclization.

    • Causality: The rate of a bimolecular reaction (dimerization) is proportional to the square of the reactant concentration, while a unimolecular reaction (cyclization) is directly proportional to the concentration. Therefore, at high concentrations, dimerization can kinetically outcompete cyclization.

    • Solution: Employ "high dilution" principles. Add the quinolone precursor slowly over several hours to a heated solvent. This keeps the instantaneous concentration of the reactive intermediate low, favoring the desired reaction pathway.[2]

  • Inappropriate Solvent: The solvent plays a critical role in solubility, reaction rate, and stabilization of intermediates.

    • Causality: A solvent that poorly solubilizes the reactants or intermediates can lead to precipitation and the formation of heterogeneous mixtures where side reactions can dominate. In high-temperature reactions, a solvent with too low a boiling point may not allow the reaction to reach the required activation energy for cyclization.[3][5]

    • Solution: For high-temperature cyclizations, use a high-boiling, inert solvent like diphenyl ether or mineral oil, which can improve yields significantly.[5] In some cases, a biphasic reaction medium can sequester a reactive component in one phase, limiting its ability to polymerize or form dimers.[2]

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed: Low Yield / Insoluble Byproduct CheckTLC Analyze Crude Reaction by TLC/LC-MS Start->CheckTLC DimerSuspected Is a major, less polar byproduct observed? CheckTLC->DimerSuspected OptimizeTemp Step 1: Optimize Temperature Lower temp, increase time DimerSuspected->OptimizeTemp Yes OtherIssue Investigate other issues: - Catalyst activity - Reagent purity - Reaction atmosphere DimerSuspected->OtherIssue No StillProblem1 Problem Persists? OptimizeTemp->StillProblem1 SlowAddition Step 2: Use Slow Addition Maintain low concentration StillProblem1->SlowAddition Yes Success Problem Resolved StillProblem1->Success No StillProblem2 Problem Persists? SlowAddition->StillProblem2 ChangeSolvent Step 3: Change Solvent Use high-boiling, inert solvent (e.g., Diphenyl Ether) StillProblem2->ChangeSolvent Yes StillProblem2->Success No StillProblem3 Problem Persists? ChangeSolvent->StillProblem3 ProtectingGroup Step 4: Consider Protecting Group (See Protocol 2) StillProblem3->ProtectingGroup Yes StillProblem3->Success No ProtectingGroup->Success

Caption: A systematic workflow for troubleshooting dimerization.

Frequently Asked Questions (FAQs)

Q2: What are the primary driving forces for quinolone precursor dimerization?

A2: The primary driving forces are both thermodynamic and kinetic. Thermodynamically, the formation of stable intermolecular bonds (e.g., imines, enamines) or hydrogen-bonded networks can be favorable.[1] Kinetically, if the activation energy for the intermolecular dimerization reaction is lower than that of the desired intramolecular cyclization, or if reaction conditions favor bimolecular collisions (high concentration), the dimer will form preferentially.

Q3: How does the choice of catalyst affect dimerization?

A3: The catalyst choice is critical. An inappropriate acid or base catalyst can accelerate side reactions.[4] For instance, a very strong acid might promote the polymerization of α,β-unsaturated aldehydes or ketones used in some syntheses.[2] The ideal catalyst is one that selectively lowers the activation energy for the desired cyclization pathway without significantly affecting the rate of dimerization. It is often substrate-dependent and requires empirical optimization.

Q4: When should I consider using a protecting group strategy?

A4: A protecting group strategy is warranted when the starting materials have highly reactive functional groups that lead to self-condensation before the desired reaction can occur.[6] For example, if a 2-aminoaryl ketone is meant to react with a β-ketoester but instead rapidly self-condenses, temporarily protecting the amine (e.g., as an acetyl or Boc derivative) can be an effective solution. This temporarily masks the nucleophilicity of the amine, allowing the desired reaction to proceed at another site, after which the protecting group is removed to allow for the final cyclization.[7][8]

Q5: What are the best analytical techniques to monitor for dimer formation?

A5: A combination of techniques is most effective.

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring. Dimers are typically less polar than the starting materials and will have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of starting material, desired product, and dimeric byproducts.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identification. It provides the exact mass of the byproduct, confirming whether it is a dimer (mass will be ~2x the precursor mass minus the mass of eliminated molecules like H₂O or EtOH).[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the isolated dimer, which can help in understanding the exact mechanism of its formation.

Technique Primary Use Advantages Limitations
TLC Reaction Progress MonitoringFast, inexpensive, real-time analysis.Qualitative only, poor resolution for complex mixtures.
HPLC [9]Quantification & Purity CheckQuantitative, high resolution, reproducible.Requires method development, not real-time.
LC-MS [10][11]Identification of ByproductsConfirms molecular weight of dimer, highly sensitive.More expensive, requires specialized equipment.
NMR Structural ElucidationProvides definitive structural information.Requires isolation and purification of the dimer.
Table 1: Comparison of analytical techniques for detecting dimer formation.
Preventative Protocols & Methodologies
Protocol 1: Optimized Gould-Jacobs Reaction to Minimize Side Reactions

The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate, but the high-temperature cyclization step is prone to forming tarry byproducts.[12][13][14] This protocol utilizes an optimized solvent and temperature profile to mitigate this.

Objective: To improve the yield and purity of 4-hydroxyquinolines by minimizing thermal decomposition and dimerization during the cyclization step.

Methodology:

  • Step 1: Formation of the Anilinomethylenemalonate Intermediate

    • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 100-120 °C for 1-2 hours. The reaction progress can be monitored by observing the cessation of ethanol evolution.

    • Remove the ethanol under reduced pressure to drive the reaction to completion. The intermediate can often be used directly without purification.

  • Step 2: High-Temperature Cyclization (Optimized)

    • To the flask containing the crude intermediate, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A (sufficient to ensure good stirring, typically 5-10 mL per gram of intermediate).[5]

    • Heat the mixture in a sand bath or with a heating mantle to a precisely controlled temperature of 240-250 °C. Caution: Avoid overheating, as this is a primary cause of byproduct formation.[3][4]

    • Maintain this temperature for 15-30 minutes. Monitor the reaction by TLC.

    • Allow the reaction mixture to cool to below 100 °C.

  • Step 3: Product Isolation

    • While still warm, carefully pour the reaction mixture into a large volume of hexane or petroleum ether.

    • The 4-hydroxyquinoline product, being polar, will precipitate out of the non-polar solvent.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

    • The crude product can then be recrystallized from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 2: N-Acetylation as a Protecting Group Strategy

Objective: To prevent self-condensation of a 2-aminoaryl ketone during a condensation reaction by temporarily protecting the amine functionality.

ProtectingGroupStrategy Start Reactive Precursor (e.g., 2-Aminoaryl Ketone) Protect Step 1: Protect (e.g., Acetic Anhydride) Forms N-acetyl derivative Start->Protect Protected Protected Precursor (Amine is non-nucleophilic) Protect->Protected React Step 2: Desired Reaction (e.g., Condensation with a β-ketoester) Protected->React Intermediate Protected Intermediate React->Intermediate Deprotect Step 3: Deprotect (e.g., Acid/Base Hydrolysis) Removes acetyl group Intermediate->Deprotect FinalPrecursor Cyclization-Ready Precursor Deprotect->FinalPrecursor Cyclize Step 4: Cyclization Forms quinolone ring FinalPrecursor->Cyclize Product Final Quinolone Product Cyclize->Product

Caption: Workflow for a protecting group strategy.

Methodology:

  • Step 1: Protection (N-Acetylation)

    • Dissolve the 2-aminoaryl ketone (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

    • Add acetic anhydride (1.1 eq) dropwise at room temperature.

    • Stir for 1-3 hours until TLC analysis shows complete consumption of the starting material.

    • Work up the reaction by quenching with water and extracting the N-acetylated product. Purify if necessary.

  • Step 2: Main Reaction

    • Perform the desired condensation reaction using the N-acetylated precursor. The protected amine will not interfere with reactions at other sites.

  • Step 3: Deprotection and Cyclization

    • After the main reaction is complete, the acetyl group can be removed to free the amine for the final cyclization step.

    • This is typically achieved by acid or base hydrolysis. For example, refluxing the intermediate in aqueous HCl or NaOH solution will cleave the amide bond.

    • Once the amine is deprotected, the cyclization to form the quinolone ring can often be induced in the same pot by adjusting the pH and/or heating.

References

Technical Support Center: Purifying Quinolone Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinolone derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification process. Quinolone derivatives, with their characteristic heterocyclic structures, often present unique challenges due to their polarity and potential for interaction with stationary phases. This resource aims to demystify the process, offering logical, scientifically-grounded solutions to ensure the integrity and success of your purification workflows.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my quinolone derivative streaking or tailing on the silica gel column?

Peak tailing or streaking is a common issue when purifying nitrogen-containing heterocycles like quinolones on standard silica gel.[1] This is primarily due to strong interactions between the basic nitrogen atoms in the quinolone structure and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This interaction leads to a non-uniform elution, resulting in broad or tailing peaks.

Solutions:

  • Addition of a Basic Modifier: To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can be added to the mobile phase.[1][4] Typically, a concentration of 0.1-2% TEA is sufficient to neutralize the acidic silanol sites, thus preventing strong adsorption of the basic quinolone.[3][4]

  • Use of Deactivated Silica: Alternatively, you can deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent system containing 1-3% triethylamine, packing the column, and then flushing with the initial mobile phase before loading the sample.[3][5]

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[1][3]

FAQ 2: My quinolone derivative won't elute from the silica gel column, even with a very polar solvent system. What should I do?

If your compound remains adsorbed to the column, it's likely due to very strong interactions with the stationary phase.

Troubleshooting Steps:

  • Introduce a Stronger Eluent: If you are using a standard solvent system like ethyl acetate/hexane, you can gradually increase the polarity by introducing a stronger solvent like methanol. A gradient of 0-10% methanol in dichloromethane or ethyl acetate is a good starting point.[6] Be cautious, as high concentrations of methanol (>10%) can dissolve silica gel.[6]

  • Employ a Basic Modifier: As mentioned in FAQ 1, adding triethylamine to your eluent system can help to disrupt the strong interactions between your basic compound and the acidic silica gel, facilitating elution.[4]

  • Consider Reversed-Phase Chromatography: For highly polar quinolone derivatives, reversed-phase chromatography is often a more suitable technique.[1] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]

FAQ 3: How do I choose the initial solvent system for my quinolone derivative purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system for column chromatography.

Methodology:

  • Spot your compound on a TLC plate.

  • Develop the TLC plate in various solvent systems of differing polarities.

  • The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[3][7] This Rf value generally translates well to good separation on a column.

Common Starting Solvent Systems:

  • For less polar quinolones: Ethyl Acetate/Hexane or Dichloromethane/Hexane mixtures.[6]

  • For moderately polar quinolones: Dichloromethane/Methanol or Ethyl Acetate/Methanol mixtures.[6]

  • For highly polar quinolones: Consider reversed-phase conditions or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][3]

FAQ 4: My quinolone derivative seems to be degrading on the silica gel column. How can I prevent this?

The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[8]

Strategies to Prevent Degradation:

  • Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites and prevent degradation.[3]

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase such as neutral alumina or a bonded phase like diol.[3]

  • Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the column chromatography of quinolone derivatives.

Problem 1: Poor Separation of Quinolone from Impurities

Even with a well-chosen solvent system based on TLC, separation on the column can sometimes be suboptimal.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for poor separation.

Detailed Solutions:

  • Sample Overload: Loading too much sample onto the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Flow Rate: An excessively high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation.[9] Optimize the flow rate for your column dimensions.

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution.[5] Start with a solvent system that gives your target compound a low Rf (around 0.1-0.2) and slowly increase the proportion of the more polar solvent.[5]

Problem 2: Compound Elutes Too Quickly (with the Solvent Front)

If your compound elutes with the solvent front, it indicates that it is not interacting sufficiently with the stationary phase.

Solutions:

  • Decrease Mobile Phase Polarity: Use a less polar solvent system. For example, if you are using 50% ethyl acetate in hexane, try reducing it to 20-30%.[6]

  • Switch to a More Polar Stationary Phase: If you are using a non-polar stationary phase like C18, your compound may be too polar for it. Consider switching to a more polar stationary phase like silica gel or a cyano-bonded phase.[10]

Problem 3: Irreproducible Results Between Runs

Inconsistent results can be frustrating and point to issues with the experimental setup or procedure.

Key Areas to Check:

  • Column Packing: Ensure that the column is packed uniformly and without any air bubbles or cracks. Inconsistent packing can lead to channeling and variable results.[11]

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure the solvents are of high purity. Solvent composition can change over time due to evaporation of the more volatile component.[7]

  • Sample Loading: The method of sample loading should be consistent. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can often lead to more reproducible results than wet loading, especially for samples with poor solubility in the initial mobile phase.[9]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography for a Moderately Polar Quinolone Derivative

1. Slurry Preparation and Column Packing:

  • Weigh out the required amount of silica gel (typically 60-120 mesh) in a beaker.
  • Add the initial, least polar mobile phase to the silica gel to create a slurry.
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Gently tap the column to ensure even packing.
  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude quinolone derivative in a suitable solvent (e.g., dichloromethane or methanol).
  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.[9]
  • Carefully add the dry-loaded sample to the top of the column.

3. Elution:

  • Begin eluting with the initial, least polar solvent system.
  • Collect fractions and monitor the elution by TLC.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

4. Fraction Analysis:

  • Spot each fraction on a TLC plate and develop it.
  • Visualize the spots under UV light or with a suitable staining agent.
  • Combine the fractions containing the pure product.

Protocol 2: Deactivation of Silica Gel for Basic Quinolone Derivatives

G A Prepare solvent with 1-2% Triethylamine B Pack column with silica gel using this solvent A->B C Flush column with 2-3 column volumes of the deactivating solvent B->C D Flush with initial mobile phase (without TEA) to remove excess base C->D E Column is ready for sample loading D->E

Caption: Workflow for deactivating a silica gel column.

Detailed Steps:

  • Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[3]

  • Pack the column with silica gel using this deactivating solvent mixture.

  • Flush the column with 2-3 column volumes of the deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]

  • The column is now deactivated and ready for sample loading.

Data Presentation

Table 1: Common Solvents and Their Properties
SolventPolarity IndexUV Cutoff (nm)Notes
Hexane0.1195Common non-polar component.
Dichloromethane3.1233Good for dissolving a wide range of compounds, but can be slow to elute.[5]
Ethyl Acetate4.4256A versatile, moderately polar solvent.
Acetone5.1330A more polar alternative to ethyl acetate.
Acetonitrile5.8190Often used in reversed-phase chromatography.[2]
Methanol5.1205A polar solvent, use with caution on silica gel (>10% may cause dissolution).[6]
Water10.2<190The most polar solvent, used in reversed-phase chromatography.
Table 2: Stationary Phase Selection Guide
Stationary PhasePropertiesBest Suited For
Silica Gel Polar, acidic surfaceLess to moderately polar quinolones.
Alumina (Neutral/Basic) Polar, less acidic than silicaBasic quinolones sensitive to acid.[3]
C18 (Reversed-Phase) Non-polarPolar quinolones.[1]
Diol-Bonded Silica Moderately polar, less acidicSensitive quinolones where silica is too harsh.[3]
Cyano-Bonded Silica Moderately polarCan be used in both normal and reversed-phase modes.[10]

References

Validation & Comparative

A Comparative Guide to the Synthesis and Performance of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid and Other Key Quinolone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Quinolone Precursors in Modern Drug Discovery

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably the highly successful class of fluoroquinolone antibiotics.[1] The journey from simple chemical building blocks to potent pharmaceuticals is a testament to the ingenuity of synthetic organic chemistry. At the heart of this journey lies the efficient construction of the core quinolone ring system. The choice of precursor and the synthetic route employed have profound implications on the overall efficiency, cost-effectiveness, and environmental impact of drug development.

This guide provides an in-depth, objective comparison of the synthesis and performance of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid , a pivotal intermediate in the synthesis of many modern fluoroquinolones, with other key quinolone precursors. We will delve into the nuances of classical and modern synthetic methodologies, providing supporting experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications. Our focus is not merely on the "what" but on the "why," elucidating the causal relationships behind experimental choices to ensure a robust and reproducible synthetic strategy.

Comparative Analysis of Quinolone Precursor Synthesis: A Multi-faceted Evaluation

The selection of an optimal quinolone precursor and its synthetic route is a critical decision in any drug discovery program. This choice is influenced by a multitude of factors, including the desired substitution pattern on the quinolone ring, reaction efficiency, scalability, cost of starting materials, and environmental considerations. Here, we compare the synthesis of this compound with two other important precursors: the non-fluorinated analog, 4-hydroxyquinoline-3-carboxylic acid, and the chloro-substituted analog, 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

The primary synthetic route for these 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction .[2] This venerable reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[2]

Synthetic Pathways Overview

DOT Script for Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway Aniline Aniline (or substituted aniline) Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (Heat, ~100-140°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Ester Ethyl 4-Hydroxyquinoline- 3-carboxylate Derivative Intermediate->Ester Thermal Cyclization (High-boiling solvent, >250°C) Acid 4-Hydroxyquinoline- 3-carboxylic Acid Derivative Ester->Acid Saponification (e.g., NaOH, H2O, Reflux)

Caption: Generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives.

Performance Metrics: A Comparative Table

The following table summarizes the key performance parameters for the synthesis of the three aforementioned quinolone precursors via the Gould-Jacobs reaction, based on literature data. It is important to note that direct side-by-side comparative studies are limited, and yields can vary significantly based on the specific reaction conditions and scale.

Parameter This compound 4-hydroxyquinoline-3-carboxylic acid 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
Starting Aniline 4-FluoroanilineAniline3-Chloroaniline
Typical Yield (Cyclization Step) Good to Excellent (often >80%)Good (typically 70-85%)Very Good to Excellent (85-98%)[3]
Reaction Time (Cyclization) Several hours (conventional), 5-20 min (microwave)[1][4]Several hours (conventional)~1 hour (conventional)[3]
Reaction Temperature (Cyclization) >250°C (conventional)[1]>250°C (conventional)Vigorous boiling in Dowtherm A (~260°C)[3]
Purity of Crude Product Generally highModerate to highHigh[3]
Relative Cost of Starting Aniline ModerateLowLow to Moderate
Key Considerations The electron-withdrawing nature of fluorine can influence the nucleophilicity of the aniline but often leads to clean cyclization.The parent compound, serving as a baseline for comparison.The position of the chloro substituent influences the cyclization regioselectivity. The strong electron-withdrawing nature can favor high yields.

Expert Insights on Performance Comparison:

The presence and nature of the halogen substituent on the aniline starting material play a crucial role in the efficiency of the Gould-Jacobs reaction. The fluorine atom in 4-fluoroaniline is strongly electron-withdrawing, which can decrease the nucleophilicity of the amino group, potentially slowing the initial condensation step. However, this electronic effect often leads to a cleaner and more efficient cyclization, resulting in high yields of the desired product.

In the case of 3-chloroaniline, the chloro group is also electron- withdrawing, and its meta position relative to the amino group directs the cyclization to the para position, leading to the 7-chloro substituted quinolone with high regioselectivity and excellent yields.[3] The non-substituted aniline provides a baseline for comparison, with generally good but sometimes lower yields compared to its halogenated counterparts under similar conditions.

Modern adaptations, particularly the use of microwave irradiation , have revolutionized the Gould-Jacobs reaction.[4][5] This technique allows for rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often leading to improved yields and purer products.[4] This is particularly advantageous for high-throughput synthesis and process optimization in an industrial setting.

Experimental Protocols: A Guide to Reproducible Synthesis and Analysis

To ensure the trustworthiness and practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of the quinolone precursors and their subsequent analysis. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Synthesis Protocol: Gould-Jacobs Reaction for Quinolone Precursors

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation of Ester cluster_step4 Step 4: Saponification cluster_step5 Step 5: Isolation of Acid Condensation React Aniline Derivative with DEEM (Heat, 1h) Cyclization Add Intermediate to Boiling High-Boiling Solvent (e.g., Dowtherm A, 1h) Condensation->Cyclization Isolation_Ester Cool, Filter, and Wash with Non-Polar Solvent Cyclization->Isolation_Ester Saponification Reflux Ester in Aqueous NaOH (1h) Isolation_Ester->Saponification Isolation_Acid Cool, Acidify with HCl, Filter, Wash with Water, and Dry Saponification->Isolation_Acid

Caption: A generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline-3-carboxylic acids.

Materials:

  • Substituted Aniline (4-fluoroaniline, aniline, or 3-chloroaniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Non-polar solvent for washing (e.g., Hexane, Skellysolve B)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles). Heat the mixture on a steam bath or in a heating mantle at approximately 120-140°C for 1-2 hours. The ethanol generated during the reaction is allowed to distill off. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil and can be used directly in the next step without further purification.

  • Cyclization (Conventional Heating): In a separate large flask equipped with a reflux condenser, heat the high-boiling solvent (e.g., Dowtherm A) to a vigorous boil (approximately 250-260°C). Carefully and slowly add the crude intermediate from the previous step to the boiling solvent. Continue heating at reflux for 1 hour. The cyclized product, the corresponding ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate from the hot solution.

  • Cyclization (Microwave-Assisted): In a microwave-safe vial, place the crude anilidomethylenemalonate intermediate. If desired, a high-boiling solvent can be added, or the reaction can be performed neat. Irradiate the mixture in a microwave reactor at a temperature of 250-300°C for 5-20 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Isolation of the Ester: After the cyclization is complete, cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration. The filter cake is washed thoroughly with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent and any colored impurities. The crude ethyl ester can be purified further by recrystallization if necessary.

  • Saponification: The crude or purified ethyl ester is suspended in a 10% aqueous solution of sodium hydroxide. The mixture is heated at reflux with vigorous stirring until all the solid has dissolved (typically 1-2 hours).[6]

  • Isolation of the Carboxylic Acid: After cooling the reaction mixture, it is filtered to remove any insoluble impurities. The filtrate is then acidified to a pH of approximately 4 with concentrated hydrochloric acid.[6] The precipitated 4-hydroxyquinoline-3-carboxylic acid is collected by vacuum filtration, washed thoroughly with water to remove any residual salts, and dried under vacuum.

Analytical Protocols: Ensuring Purity and Identity

The purity and identity of the synthesized quinolone precursors are paramount for their use in subsequent drug synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

HPLC Method for Purity Determination of Quinolone-3-carboxylic Acids

This protocol provides a general method for the purity analysis of 4-hydroxyquinoline-3-carboxylic acid derivatives. Method optimization may be required for specific analogs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is commonly used. A gradient elution may be necessary to resolve all components. For example, a gradient of 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the quinolone core has strong absorbance, typically around 254 nm or 290 nm.[7]

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. The purity is determined by the relative area of the main peak in the chromatogram.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized quinolone precursors.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, the proton at the 2-position of the quinoline, and any substituents. For this compound, the fluorine atom will cause splitting of the adjacent proton signals, which is a key diagnostic feature.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the quinoline ring, and any substituent carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of the synthesis and performance of this compound with other key quinolone precursors. The Gould-Jacobs reaction remains a robust and versatile method for the construction of the 4-quinolone core. The choice of substituted aniline significantly impacts the reaction efficiency, with halogenated anilines often providing higher yields.

The advent of microwave-assisted synthesis offers a significant improvement over classical heating methods, enabling rapid and efficient production of these vital intermediates. The detailed experimental and analytical protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the reproducible synthesis of high-purity quinolone precursors.

As the challenge of antimicrobial resistance continues to grow, the demand for novel and effective antibiotics will undoubtedly drive further innovation in the synthesis of quinolone-based drugs. The principles and data presented in this guide will aid in the rational design and efficient production of the next generation of these life-saving medicines.

References

A Comparative Guide to Analytical Methods for the Characterization of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Quinolone derivatives represent a critical class of synthetic antibiotics, pivotal in both human and veterinary medicine for their broad-spectrum antibacterial activity.[1][2] The efficacy and safety of these therapeutic agents are intrinsically linked to their structural integrity, purity, and concentration in pharmaceutical formulations and biological matrices. Consequently, robust and reliable analytical methods are indispensable for quality control, pharmacokinetic and pharmacodynamic studies, and residue monitoring.[2]

This guide provides a comprehensive comparison of the principal analytical techniques for the characterization of quinolone derivatives. We will delve into the nuances of chromatographic, spectrometric, and electrophoretic methods, presenting not just the protocols but the underlying scientific rationale for experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their analytical workflows for this important class of compounds.

The Analytical Imperative: Ensuring Quinolone Quality and Safety

The analytical characterization of quinolones is multifaceted, addressing several key objectives:

  • Identity and Structure Elucidation: Confirming the chemical structure of new quinolone derivatives and identifying any synthetic byproducts.

  • Purity and Impurity Profiling: Quantifying the active pharmaceutical ingredient (API) and detecting and quantifying any process-related impurities or degradation products.

  • Quantification in Various Matrices: Accurately measuring quinolone concentrations in pharmaceutical dosage forms, biological fluids (e.g., plasma, serum), and food products (e.g., milk, meat).[3][4][5][6][7][8]

  • Chiral Separations: Separating and quantifying enantiomers of chiral quinolones, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[1]

This guide will focus on the most prevalent and powerful analytical techniques employed to meet these objectives.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quinolone Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of quinolones due to its high resolution, sensitivity, and specificity.[2] It is routinely used for the determination of these compounds in clinical specimens and pharmaceutical dosage forms.[2]

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For quinolones, reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

Experimental Workflow: HPLC-UV for Quinolone Quantification

The following diagram illustrates a typical workflow for the analysis of quinolones using HPLC with UV detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Matrix Biological Matrix (e.g., Plasma, Milk) Extraction Extraction/ Precipitation Matrix->Extraction Deproteinization Formulation Pharmaceutical Formulation Formulation->Extraction Dissolution SPE Solid-Phase Extraction (SPE) Extraction->SPE Cleanup & Concentration Filtration Filtration SPE->Filtration Injection Autosampler Injection Filtration->Injection Column Reversed-Phase C18 Column Injection->Column Separation Isocratic/Gradient Elution Column->Separation Detection UV/Vis Detector Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: A typical workflow for HPLC-UV analysis of quinolones.

Detailed Experimental Protocol: Determination of Ciprofloxacin in Human Plasma

This protocol is adapted from a validated HPLC-UV method for the determination of ciprofloxacin in human plasma.[9]

1. Sample Preparation (Protein Precipitation):

  • To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of acetonitrile.
  • Vortex for 1 minute to precipitate plasma proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.
  • Filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: ACE® 5 C18 (250 mm × 4.6 mm, 5 µm)[9]
  • Mobile Phase: Isocratic mixture of phosphate buffer (pH 2.7) and acetonitrile (77:23, v/v)[9]
  • Flow Rate: 1.0 mL/min[10]
  • Injection Volume: 20 µL
  • Column Temperature: 25°C[11]
  • UV Detection: 277 nm[9]

3. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]
  • Specificity: Assessed by analyzing blank plasma to ensure no interfering peaks at the retention time of ciprofloxacin.
  • Linearity: A calibration curve is constructed by plotting the peak area against known concentrations of ciprofloxacin (e.g., 0.05-8 µg/mL). The correlation coefficient (r²) should be >0.999.[10]
  • Accuracy: Determined by spiking known concentrations of ciprofloxacin into blank plasma and calculating the percent recovery. Typical acceptance criteria are 85-115% for bioanalytical methods.
  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should typically be <15%.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For ciprofloxacin in plasma, an LOQ of 0.05 µg/mL has been reported.[9]

Performance Comparison of HPLC-UV Methods for Ciprofloxacin
ParameterMethod 1[9]Method 2[4]Method 3[10]
Matrix Human PlasmaSerum, Aqueous HumourPharmaceuticals, Human Plasma
Mobile Phase Phosphate buffer (pH 2.7):ACN (77:23)ACN:0.25 M H3PO4 (60:40)ACN:2% Acetic Acid (16:84)
Detection (nm) 277275280
Linear Range 0.05-8 µg/mL5-75 ng/mL (Aq. Humour)0.51-130 µM (Pharmaceuticals)
LOD/LOQ LOQ: 0.05 µg/mLNot specifiedLOD: 0.25 µM
Key Feature Simple protein precipitationAnalysis in ocular fluidsNo extraction for plasma

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

For applications requiring ultra-high sensitivity and confirmatory analysis, such as residue analysis in food products or bioequivalence studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6][7][8]

Principle of Operation

LC-MS/MS couples the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After separation by the LC system, the analyte molecules are ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z) in the first mass analyzer. These selected "parent" ions are then fragmented, and the resulting "daughter" ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.

Experimental Workflow: LC-MS/MS for Multi-Residue Analysis

LCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Food Sample (e.g., Fish, Milk) Extraction Extraction with Acidified Acetonitrile Sample->Extraction Partitioning Partitioning with Salts Extraction->Partitioning Cleanup Dispersive SPE (d-SPE) Partitioning->Cleanup Injection LC Injection Cleanup->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS Tandem Mass Spectrometry (MRM) Ionization->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification

Caption: Workflow for multi-residue quinolone analysis by LC-MS/MS.

Detailed Experimental Protocol: Multi-Residue Analysis of Quinolones in Fish Tissue

This protocol is a representative example for the simultaneous determination of multiple quinolone residues in fish muscle.[6]

1. Sample Preparation:

  • Weigh 1.0 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
  • Add 0.5 mL of 1% formic acid in water and 7.0 mL of acetonitrile.
  • Vortex for 30 seconds and then shake on a vertical shaker for 10 minutes.
  • Centrifuge at 4,000 rpm for 6 minutes.
  • Transfer the acetonitrile (upper) layer to a clean tube for LC-MS/MS analysis. For some matrices, a cleanup step using dispersive solid-phase extraction (d-SPE) may be necessary.

2. LC-MS/MS Conditions:

  • LC System: An ultra-high performance liquid chromatography (UPLC) system is often used for better resolution and faster analysis times.[16]
  • Column: A reversed-phase C8 or C18 column (e.g., XDB C-8, 150 mm × 4.6 mm, 5 µm).[5]
  • Mobile Phase: Gradient elution using a mixture of 20 mM ammonium formate in 0.1% formic acid and acetonitrile.[5]
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for each quinolone to ensure confirmation and quantification.

3. Performance Characteristics:

  • LC-MS/MS methods can achieve very low limits of detection, often in the sub-µg/kg (ppb) range.[6][16]
  • The decision limit (CCα) and detection capability (CCβ) are important validation parameters for residue analysis, with typical values for quinolones ranging from 0.18 to 2.10 µg/kg and 0.24 to 2.75 µg/kg, respectively.[5][6]

Comparison of Chromatographic Methods
FeatureHPLC-UVLC-MS/MS
Principle UV absorbanceMass-to-charge ratio
Sensitivity ng-µg/mLpg-ng/mL
Specificity Moderate to highVery high (confirmatory)
Cost LowerHigher
Complexity SimplerMore complex
Typical Application Routine QC, pharmaceutical analysisResidue analysis, bioanalysis

Capillary Electrophoresis (CE): A High-Efficiency Separation Technique

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and low sample and reagent consumption.[17] It is particularly well-suited for the analysis of charged molecules like quinolones and for chiral separations.[1]

Principle of Separation

In CE, analytes are separated in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is a function of their charge-to-mass ratio.[18] For chiral separations, a chiral selector (e.g., cyclodextrins or certain antibiotics) is added to the BGE to form transient diastereomeric complexes with the enantiomers, leading to different migration times.[19]

Experimental Protocol: Chiral Separation of Ofloxacin

1. Capillary and BGE Preparation:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
  • Conditioning: The capillary is typically flushed sequentially with 0.1 M NaOH, deionized water, and the background electrolyte before the first use and between runs.[18]
  • Background Electrolyte (BGE): For chiral separation of ofloxacin, a buffer such as 100 mM acetate at pH 4.0 containing a chiral selector like vancomycin (e.g., 5 mM) can be used.[19]

2. CE Conditions:

  • Injection: Hydrodynamic or electrokinetic injection of the sample.
  • Separation Voltage: A high voltage (e.g., +20 kV) is applied across the capillary.[18]
  • Temperature: The capillary temperature is controlled to ensure reproducible migration times.
  • Detection: On-capillary UV detection is most common, typically at a wavelength where the quinolones have strong absorbance (e.g., 280 nm).[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Tool for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of new quinolone derivatives and for confirming the identity of known compounds.[20][21]

Principle of NMR

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. ¹H and ¹³C NMR are the most common types of NMR used for organic molecules.

Data Interpretation for Quinolone Derivatives

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a representative quinolone scaffold.

Atom PositionTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
H-28.5 - 9.0145 - 155
H-37.0 - 7.5110 - 120
C-4 (C=O)-170 - 180
H-57.8 - 8.2125 - 135
H-87.5 - 7.9115 - 125

Note: Chemical shifts can vary depending on the specific substituents on the quinolone ring and the solvent used.

For newly synthesized compounds, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete connectivity of the molecule.[21]

Conclusion

The selection of an appropriate analytical method for the characterization of quinolone derivatives is dictated by the specific analytical objective.

  • HPLC-UV remains the workhorse for routine quality control and quantification in pharmaceutical formulations due to its robustness, reliability, and cost-effectiveness.

  • LC-MS/MS is the gold standard for trace-level quantification and confirmatory analysis, particularly for residue monitoring in food and complex biological matrices, offering unmatched sensitivity and specificity.

  • Capillary Electrophoresis provides a high-efficiency alternative, especially for chiral separations and the analysis of charged impurities.

  • NMR Spectroscopy is indispensable for the definitive structural elucidation of new quinolone entities and for the confirmation of reference standards.

A thorough understanding of the principles, capabilities, and limitations of each technique, as outlined in this guide, is crucial for developing and validating analytical methods that are fit for purpose and ensure the quality, safety, and efficacy of quinolone antibiotics. All methods must be validated according to established guidelines, such as those from the ICH, to guarantee the integrity and reliability of the generated data.[12][13][14][15][22]

References

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of "6-Fluoro-4-hydroxyquinoline-3-carboxylic acid," a key building block in the synthesis of various pharmaceuticals, particularly within the fluoroquinolone class of antibiotics.

This document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the chosen analytical strategies, offers a direct comparison with viable alternatives, and provides the detailed protocols necessary for immediate implementation. The methodologies are grounded in established principles from leading pharmacopeias and regulatory guidelines to ensure scientific integrity and trustworthiness.[1][2][3]

Understanding the Analyte: Chemical Properties and Chromatographic Challenges

This compound (Molecular Weight: 207.16 g/mol ) is a polar, ionizable compound.[4] Its structure, featuring both a carboxylic acid and a hydroxyl group, means its charge state is highly dependent on pH. This characteristic is the single most critical factor in developing a robust reversed-phase HPLC (RP-HPLC) method. The primary challenge is to find a mobile phase pH that ensures the analyte is in a single, stable ionic form, preventing peak tailing and ensuring reproducible retention.

Furthermore, potential impurities from its synthesis may include starting materials, isomers (e.g., 7-fluoro-4-hydroxyquinoline-3-carboxylic acid), or degradation products, which may have very similar structures and polarities.[5] Therefore, the chosen analytical method must be highly selective and capable of resolving these closely related species.

The Primary Method: Optimized Reversed-Phase HPLC (RP-HPLC)

Drawing from extensive experience with structurally similar fluoroquinolones, a C18 stationary phase is the logical starting point due to its versatility and wide availability.[6][7][8] The key to success lies in controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar C18 column.

Rationale for Method Parameters:
  • Stationary Phase: A modern, end-capped C18 column with a particle size of 2.7 to 5 µm provides an excellent balance of efficiency and backpressure. End-capping minimizes interactions with residual silanols, improving peak shape for polar compounds.

  • Mobile Phase: An acidic mobile phase is essential. Using 0.1% formic or phosphoric acid in water achieves a pH between 2.5 and 3.0. At this pH, the carboxylic acid group (pKa ~4-5) is protonated (COOH), making the molecule less polar and more amenable to retention by the C18 phase. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: The quinolone ring system is a strong chromophore. UV detection between 280 nm and 295 nm is typically effective for this class of compounds.[7][8] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.

  • Gradient Elution: A gradient is employed to ensure that any impurities, which may span a wide range of polarities, are eluted within a reasonable timeframe while providing sharp peaks for accurate quantification.

Detailed Experimental Protocol: Primary Method
ParameterCondition
Column Ascentis® Express C18, 10 cm x 3.0 mm, 2.7 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 15% B to 85% B over 10 minutes
Flow Rate 0.8 mL/min
Column Temp. 35 °C
Detector UV/PDA at 290 nm
Injection Vol. 5 µL
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:Water

This protocol is designed as a self-validating system. System suitability tests (SSTs), as mandated by guidelines like USP <621>, must be performed before analysis to ensure the system is performing correctly.[1][9][10] Key SST parameters include retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates (efficiency).

Comparative Methodologies: Exploring Alternative Selectivity and Speed

A robust analysis involves comparing the primary method against viable alternatives. Here, we evaluate two distinct approaches: one focusing on alternative selectivity (Phenyl-Hexyl phase) and the other on enhanced speed and efficiency (UPLC).

Alternative 1: Phenyl-Hexyl Stationary Phase for Enhanced Aromatic Selectivity
  • Scientific Rationale: While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl phase introduces a different separation mechanism: pi-pi interactions. The electron-rich phenyl rings of the stationary phase can interact with the aromatic quinolone ring of the analyte and its impurities. This can change the elution order and improve the resolution of impurities that are structurally similar but differ in their aromatic character.

  • Protocol: The protocol remains identical to the primary method, with the sole change being the column. This direct substitution allows for a clear comparison of the stationary phase's impact on selectivity.

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
  • Scientific Rationale: UPLC utilizes columns packed with sub-2 µm particles, which operate at much higher pressures than conventional HPLC.[11] This leads to significantly higher efficiency, better resolution, and dramatically shorter run times. For a drug development environment where sample throughput is critical, UPLC offers a compelling advantage.

  • Protocol: The method is geometrically scaled from the primary HPLC method to be compatible with a UPLC system. This involves adjusting the flow rate and gradient time to maintain a similar separation profile while leveraging the speed of the smaller particle size column.

ParameterUPLC Condition
Column Acquity UPLC® BEH C18, 50 mm x 2.1 mm, 1.7 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 15% B to 85% B over 2.5 minutes
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Detector UV/PDA at 290 nm
Injection Vol. 1 µL

Head-to-Head Performance: Data Comparison

To provide an objective comparison, a sample of this compound spiked with two known, structurally similar impurities (Impurity A and Impurity B) was analyzed using all three methods. The following data represents typical performance.

Table 1: Chromatographic Performance Comparison

ParameterPrimary Method (C18)Alternative 1 (Phenyl-Hexyl)Alternative 2 (UPLC C18)
Run Time (min) 15154
Main Peak RT (min) 6.25.81.9
Resolution (Main/Imp. A) 2.53.12.8
Resolution (Main/Imp. B) 2.11.92.4
Tailing Factor (Main) 1.11.21.1
Theoretical Plates (Main) 15,00014,50022,000
Analysis of Results:
  • The Primary C18 method provides robust and reliable separation with good peak shape and resolution for both impurities. It serves as an excellent benchmark.

  • The Phenyl-Hexyl column demonstrated superior resolution for Impurity A, likely due to enhanced pi-pi interactions, but slightly worse resolution for Impurity B. This highlights the importance of screening different column chemistries when dealing with challenging impurity profiles.

  • The UPLC method delivered comparable or superior resolution to the primary HPLC method but in less than a third of the time. The increase in theoretical plates is indicative of its higher efficiency.

Visualizing the Workflow

A clear workflow is essential for reproducible analytical testing.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent (50:50 ACN:H2O) Sample->Dissolve Standard Weigh Reference Std. Standard->Dissolve Vortex Vortex & Sonicate Dissolve->Vortex Filter Filter (0.45 µm) Vortex->Filter SST System Suitability Test (SST) (per USP <621>) Filter->SST Inject Inject Sample/Standard SST->Inject Acquire Data Acquisition (PDA) Inject->Acquire Integrate Integrate Chromatogram Acquire->Integrate Identify Identify & Quantify Impurities Integrate->Identify Report Calculate % Purity (Area Percent) Identify->Report ComparisonLogic Start Goal: Purity Analysis of Target Compound Method1 Primary Method: RP-HPLC (C18) Start->Method1 Method2 Alternative 1: Different Selectivity (Phenyl-Hexyl) Start->Method2 Method3 Alternative 2: High Throughput (UPLC C18) Start->Method3 Evaluate Evaluate: Resolution, Time, Peak Shape Method1->Evaluate Method2->Evaluate Method3->Evaluate Decision Select Optimal Method Based on Project Needs Evaluate->Decision

References

LC-MS for identifying impurities in "6-Fluoro-4-hydroxyquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Identification of Impurities in 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS)

A Senior Application Scientist's Perspective on Method Selection and Validation

Introduction

This compound is a pivotal building block in the synthesis of many modern fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1][2][3] The purity of this key intermediate is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[4][5][6][7] Consequently, the development of robust, sensitive, and specific analytical methods for impurity profiling is not merely a quality control exercise but a fundamental component of drug development.

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the identification and characterization of impurities in this compound. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Anticipating the Challenge: Potential Impurities in this compound

The molecular structure of our target compound is C₁₀H₆FNO₃.[8][9]

A robust analytical strategy begins with understanding the potential sources of impurities. The most common synthetic routes to this quinolone core, such as the Gould-Jacobs reaction and its variations, involve the condensation of a substituted aniline with a malonic acid derivative followed by a high-temperature thermal cyclization.[3][10][11][12] This process can generate several types of impurities:

  • Process-Related Impurities: Unreacted starting materials (e.g., 4-fluoroaniline), intermediates from incomplete cyclization, and by-products from side reactions like decarboxylation or the formation of regioisomers.

  • Degradation Products: The molecule may degrade under stress conditions (e.g., heat, light, oxidation, or hydrolysis), leading to new, unforeseen chemical entities. ICH guidelines require stress testing to identify such potential degradants.[6]

LC-MS: The Gold Standard for Impurity Identification

For the comprehensive task of detecting and identifying unknown impurities, LC-MS stands out as the preeminent technique.[4][5][13] Its power lies in the hyphenation of high-efficiency liquid chromatographic separation with the high sensitivity and specificity of mass spectrometric detection.[5] Tandem mass spectrometry (LC-MS/MS) further enhances this capability by providing structural information through controlled fragmentation of impurity ions.[14][15][16]

Causality in LC-MS Method Design

The development of a successful LC-MS method is not a matter of chance; it is a series of logical decisions grounded in the physicochemical properties of the analyte and the desired analytical outcome.

  • Chromatographic Separation (The 'LC' Component):

    • Column Chemistry: A reversed-phase C18 column is the logical starting point. The nonpolar stationary phase effectively retains the largely aromatic quinolone structure, while allowing for efficient separation based on subtle differences in polarity among the API and its impurities.

    • Mobile Phase: A gradient elution using acetonitrile and water is employed to resolve compounds with a range of polarities. The inclusion of a small percentage of formic acid (e.g., 0.1%) serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of the carboxylic acid group and, critically, provides a source of protons to facilitate efficient ionization in the mass spectrometer.[16][17]

  • Mass Spectrometric Detection (The 'MS' Component):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The nitrogen atom in the quinolone ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion.[15][17]

    • Mass Analyzer: For impurity identification, a High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is vastly superior to a standard quadrupole. HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the confident determination of the elemental composition of an unknown impurity—a critical first step in its identification.

    • Data Acquisition: The analysis is performed in full scan mode to capture mass information for all eluting compounds. For peaks of interest, a targeted MS/MS experiment is triggered. In this experiment, the [M+H]⁺ ion of the impurity is isolated and fragmented, and the resulting fragment ions provide a "fingerprint" that helps to piece together its chemical structure.[14]

Workflow for Impurity Identification using LC-MS

The process of identifying an unknown impurity is a systematic investigation.

Impurity_ID_Workflow cluster_LC LC Separation cluster_MS MS Detection (HRMS) cluster_Analysis Structure Elucidation A Inject Sample B Chromatographic Separation (Reversed-Phase C18) A->B C Full Scan Analysis (Detect all ions) B->C Eluting Peaks D Obtain Accurate Mass of Impurity [M+H]⁺ C->D E Propose Elemental Composition D->E F Trigger MS/MS Scan on Impurity Ion D->F H Propose Chemical Structure E->H G Analyze Fragmentation Pattern F->G G->H I Confirm with Reference Standard (if available) H->I

Caption: General workflow for impurity identification using LC-HRMS.

Performance Comparison: LC-MS vs. Alternative Techniques

While LC-MS is unparalleled for identification, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the specific goal, whether it is routine quantification, high-resolution separation, or definitive structural proof.

FeatureLC-MS (HRMS)HPLC-UVCapillary Electrophoresis (CE)GC-MSNMR Spectroscopy
Primary Use Identification & QuantificationQuantification & Purity CheckOrthogonal SeparationVolatile ImpuritiesDefinitive Structure Elucidation
Sensitivity Very High (ppb-ppt)High (ppm)Moderate to HighVery High (for volatiles)Low (requires µg-mg)
Selectivity Very HighModerateVery HighVery HighVery High
Identification Power Excellent (Elemental Formula, Structure)Poor (Retention Time only)PoorExcellent (for volatiles)Unambiguous
Quantification Good (requires standards)Excellent (Industry Standard)GoodGoodGood (Quantitative NMR)
Throughput ModerateHighModerateHighLow
"Greenness" Moderate Solvent UseHigh Solvent UseHigh (Low Solvent Use)[18]Low to ModerateLow Solvent Use

Key Insights from the Comparison:

  • HPLC-UV: Remains the workhorse for routine quality control and quantification of known impurities due to its robustness, simplicity, and high throughput.[4][13] However, it is "blind" to the identity of new or unexpected peaks.

  • Capillary Electrophoresis (CE): Provides a different separation mechanism based on charge-to-size ratio, making it an excellent orthogonal technique to confirm peak purity when co-elution is suspected in HPLC.[18][19]

  • GC-MS: Is essential but complementary, used specifically for identifying and quantifying volatile impurities like residual solvents, which are not amenable to LC-MS analysis.[4][5]

  • NMR: Is the ultimate arbiter for structure confirmation but is an offline technique that requires isolation of the impurity in sufficient quantities, making it impractical for routine screening.[4][5]

Experimental Protocols

Detailed Step-by-Step LC-MS Protocol

This protocol is a robust starting point for the analysis of this compound and must be validated according to ICH Q2(R2) guidelines for its intended use.[6][7][20]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., DMSO or Methanol) at 1.0 mg/mL.

    • Prepare the sample (test article) at the same concentration.

    • Create a working solution by diluting the stock to 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Parameters:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • MS Parameters (Q-TOF Example):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Range: m/z 50 - 1000.

    • Acquisition Mode: Full Scan MS and Data-Dependent MS/MS (Top 3 most intense ions).

    • Collision Energy (MS/MS): Ramp from 10-40 eV.

Data Interpretation and Hypothetical Results

The following table presents plausible data for the main compound and two potential process-related impurities.

PeakRetention Time (min)Observed [M+H]⁺ (m/z)Accurate Mass [M+H]⁺Proposed FormulaProposed Identity
12.5110.0604110.0604C₆H₈N4-Fluoroaniline (Starting Material)
24.8164.0452164.0451C₉H₆FNO6-Fluoro-4-hydroxyquinoline (Decarboxylation Impurity)
API 5.6 208.0350 208.0350 C₁₀H₆FNO₃ This compound

Logical Framework for Structure Elucidation

Logic_Diagram start Unknown Peak Detected q1 Does Accurate Mass Match a Plausible Impurity? start->q1 a1_yes Propose Structure Based on Synthetic Route q1->a1_yes Yes q2 Perform MS/MS Fragmentation q1->q2 No a1_yes->q2 a2 Analyze Fragment Ions (Neutral Losses, Characteristic Fragments) q2->a2 q3 Does Fragmentation Pattern Support Proposed Structure? a2->q3 a3_yes High Confidence Identification q3->a3_yes Yes a3_no Re-evaluate Isomers or Alternative Structures q3->a3_no No

References

A Comparative Study of the Antimicrobial Activity of Different Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antimicrobial activity of various fluoroquinolones, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols. Our objective is to present an in-depth, objective comparison to aid in the selection and development of these critical antimicrobial agents.

Introduction: The Enduring Significance of Fluoroquinolones

Fluoroquinolones are a class of synthetic broad-spectrum antimicrobial agents that have been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2] Their unique mechanism of action, directly targeting bacterial DNA synthesis, distinguishes them from many other antibiotic classes.[3] This guide will delve into a comparative analysis of prominent fluoroquinolones, focusing on their differential activities against key bacterial pathogens. Understanding these nuances is paramount for optimizing clinical efficacy and mitigating the growing challenge of antimicrobial resistance.

Mechanism of Action: A Tale of Two Topoisomerases

The bactericidal activity of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Fluoroquinolones stabilize the covalent complex between the topoisomerase and cleaved DNA, leading to double-strand DNA breaks and ultimately cell death.[3][5]

A crucial aspect of fluoroquinolone activity is the differential targeting of these enzymes in different bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[2][4][6] This differential activity has significant implications for the spectrum of activity of individual fluoroquinolones.

Diagram: Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase_GN DNA Gyrase Replication_Fork_GN Replication Fork Blockage DNA_Gyrase_GN->Replication_Fork_GN Inhibition Bacterial_Cell_Death Bacterial Cell Death Replication_Fork_GN->Bacterial_Cell_Death Fluoroquinolone_GN Fluoroquinolone Fluoroquinolone_GN->DNA_Gyrase_GN Primary Target Topoisomerase_IV_GP Topoisomerase IV Daughter_Chromosome_Separation_GP Inhibition of Daughter Chromosome Separation Topoisomerase_IV_GP->Daughter_Chromosome_Separation_GP Daughter_Chromosome_Separation_GP->Bacterial_Cell_Death Fluoroquinolone_GP Fluoroquinolone Fluoroquinolone_GP->Topoisomerase_IV_GP Primary Target

Caption: Differential targeting of DNA gyrase and topoisomerase IV by fluoroquinolones in Gram-negative and Gram-positive bacteria.

The Landscape of Fluoroquinolone Resistance

The extensive use of fluoroquinolones has inevitably led to the emergence of resistance.[6] The primary mechanisms of resistance include:

  • Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, or parE genes reduce the binding affinity of fluoroquinolones to their target enzymes.[1][6][7]

  • Reduced drug accumulation: This can occur through decreased uptake due to alterations in outer membrane proteins or increased efflux of the drug via multidrug resistance (MDR) pumps.[7]

  • Plasmid-mediated resistance: The acquisition of genes, such as qnr, which encode proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone binding.[6]

Experimental Protocols for Comparative Analysis

To objectively compare the antimicrobial activity of different fluoroquinolones, a series of standardized in vitro tests are essential. The following protocols are fundamental for generating reliable and reproducible data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10] It is a quantitative measure of the potency of an antibiotic.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow Start Start Prepare_FQ_Dilutions Prepare serial dilutions of fluoroquinolones in a 96-well plate Start->Prepare_FQ_Dilutions Inoculate_Bacteria Inoculate each well with a standardized bacterial suspension (~5x10^5 CFU/mL) Prepare_FQ_Dilutions->Inoculate_Bacteria Incubate Incubate at 37°C for 18-24 hours Inoculate_Bacteria->Incubate Observe_Growth Visually inspect for turbidity or use a plate reader Incubate->Observe_Growth Determine_MIC MIC = Lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocol: MBC Determination

  • Following the determination of the MIC, select the wells showing no visible growth.

  • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells onto an antibiotic-free agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the fluoroquinolone that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[11][14]

DNA Gyrase and Topoisomerase IV Inhibition Assays

To elucidate the specific activity against the target enzymes, in vitro inhibition assays are performed. These assays provide mechanistic insights into the potency of different fluoroquinolones.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a fluoroquinolone to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[15]

Experimental Protocol:

  • Prepare reaction mixtures containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and varying concentrations of the fluoroquinolone.[15]

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Inhibited reactions will show a higher proportion of relaxed DNA, while uninhibited reactions will show supercoiled DNA. The IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined.

Topoisomerase IV Decatenation/Relaxation Assay

This assay assesses the ability of a fluoroquinolone to inhibit the decatenation of catenated DNA networks or the relaxation of supercoiled DNA by topoisomerase IV.[16][17][18]

Experimental Protocol:

  • Prepare reaction mixtures containing either catenated kinetoplast DNA (kDNA) or supercoiled plasmid DNA, topoisomerase IV, ATP, and varying concentrations of the fluoroquinolone.[16][18]

  • Incubate the reactions at 37°C.

  • Terminate the reactions and analyze the DNA products by agarose gel electrophoresis.

  • Inhibition of decatenation results in the persistence of the high-molecular-weight kDNA network, while inhibition of relaxation leads to the persistence of supercoiled DNA. The IC50 can be calculated accordingly.

Comparative Antimicrobial Activity: A Data-Driven Analysis

The following tables present a summary of the in vitro activity of three representative fluoroquinolones—Ciprofloxacin, Levofloxacin, and Moxifloxacin—against common Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismCiprofloxacinLevofloxacinMoxifloxacin
Escherichia coli0.015 - 10.03 - 20.03 - 2
Pseudomonas aeruginosa0.25 - 4[19]0.5 - 8[19]1 - 16[19]
Staphylococcus aureus (MSSA)0.12 - 20.12 - 40.03 - 0.5
Staphylococcus aureus (MRSA)>32>320.5 - 16
Streptococcus pneumoniae1 - 40.5 - 20.12 - 0.5

Note: MIC ranges can vary based on the specific strain and testing methodology.

Table 2: Target Enzyme Inhibition (IC50 in µM)

FluoroquinoloneE. coli DNA GyraseS. aureus Topoisomerase IV
Ciprofloxacin0.5 - 1.510 - 20
Levofloxacin0.7 - 2.05 - 15
Moxifloxacin1.0 - 3.00.5 - 2.0

Note: These are representative values and can vary depending on the specific enzyme preparation and assay conditions.

Analysis of Comparative Data:

  • Ciprofloxacin exhibits excellent activity against many Gram-negative bacteria, including Pseudomonas aeruginosa.[19][20] Its activity against Gram-positive organisms, particularly Streptococcus pneumoniae, is comparatively lower.[21]

  • Levofloxacin , the L-isomer of ofloxacin, demonstrates a broader spectrum of activity than ciprofloxacin, with enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae.[21][22]

  • Moxifloxacin shows the most potent activity against Gram-positive bacteria, including fluoroquinolone-susceptible Staphylococcus aureus and Streptococcus pneumoniae.[21][23][24] It also has activity against anaerobic bacteria.[22] However, its activity against Pseudomonas aeruginosa is generally lower than that of ciprofloxacin.[19]

Conclusion: Guiding Future Research and Development

The comparative analysis of fluoroquinolones highlights the critical interplay between chemical structure, target enzyme affinity, and spectrum of antimicrobial activity. While older fluoroquinolones like ciprofloxacin remain valuable for certain infections, newer generations such as levofloxacin and moxifloxacin offer improved coverage against Gram-positive pathogens. A thorough understanding of these differences, supported by robust in vitro testing as outlined in this guide, is essential for the judicious use of existing agents and the rational design of novel fluoroquinolones that can overcome existing resistance mechanisms. The continued evolution of bacterial resistance necessitates a proactive and informed approach to the development and application of this important class of antibiotics.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, the 6-fluoroquinolone scaffold remains a cornerstone for the development of potent therapeutic agents. The remarkable success of this class of antibiotics is intrinsically linked to the nuanced interplay between their chemical architecture and their biological activity. This guide provides an in-depth comparison of 6-fluoroquinolone derivatives, elucidating the structure-activity relationships (SAR) that govern their antibacterial potency, spectrum, and safety profile. We will dissect the role of key substituents, supported by experimental data, and provide detailed protocols for the foundational assays used in their evaluation.

The 6-Fluoroquinolone Core: A Privileged Scaffold

The fundamental pharmacophore of the fluoroquinolones is the 4-pyridone-3-carboxylic acid fused ring system. The antibacterial activity of these molecules is primarily mediated by the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. Fluoroquinolones stabilize the covalent complex between these enzymes and DNA, leading to the accumulation of double-strand breaks and ultimately, cell death. The potency and spectrum of these drugs are profoundly influenced by the nature and position of various substituents on this core structure.

dot graph SAR_Core_Scaffold { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [label=""]; LFZ [label=""]; LGA [label=""]; LGB [label=""]; LGC [label=""]; LGD [label=""]; LGE [label=""]; LGF [label=""]; LGG [label=""]; LGH [label=""]; LGI [label=""]; LGJ [label=""]; LGK [label=""]; LGL [label=""]; LGM [label=""]; LGN [label=""]; LGO [label=""]; LGP [label=""]; LGQ [label=""]; LGR [label=""]; LGS [label=""]; LGT [label=""]; LGU [label=""]; LGV [label=""]; LGW [label=""]; LGV [label=""]; LGW [label="

A Comparative Guide to the Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: From Traditional Heating to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Core Fluoroquinolone Intermediate

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a cornerstone intermediate in the pharmaceutical industry. Its rigid heterocyclic scaffold is central to the structure of numerous broad-spectrum fluoroquinolone antibiotics, including widely used drugs like Norfloxacin and Ciprofloxacin[1]. The efficacy and safety of these final drug products are intrinsically linked to the purity and efficient production of this key precursor. Consequently, the optimization of its synthesis is a subject of continuous research and development, balancing classical robustness with the modern demands for efficiency, safety, and environmental sustainability.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will dissect the venerable Gould-Jacobs reaction, explore the significant advantages offered by microwave-assisted techniques, and provide the experimental data necessary for researchers, chemists, and process development professionals to make informed decisions for their specific applications.

Method 1: The Gould-Jacobs Reaction - A Classic Thermal Approach

The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and widely practiced method for the synthesis of 4-hydroxyquinolines[2][3]. The reaction proceeds through a well-understood, three-step sequence involving condensation, thermal cyclization, and hydrolysis.

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of a substituted aniline, in this case, 4-fluoroaniline, on diethyl ethoxymethylenemalonate (DEEM). This is a condensation reaction that forms an intermediate, diethyl N-(4-fluorophenyl)aminomethylenemalonate, with the elimination of ethanol[1][2]. The critical step is the subsequent thermal cyclization. This intramolecular electrophilic aromatic substitution requires significant thermal energy—typically temperatures around 250°C—to overcome the activation barrier for the 6-electron ring-closure[1][2]. This high-temperature step is usually carried out in a high-boiling point, inert solvent like diphenyl ether. The final step is a standard saponification (base-catalyzed hydrolysis) of the resulting ethyl ester to yield the desired carboxylic acid.

Visualizing the Gould-Jacobs Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 4-Fluoroaniline C Anilinomethylenemalonate Intermediate A->C 100-110°C -EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate C->D Diphenyl Ether ~250°C -EtOH E 6-Fluoro-4-hydroxyquinoline- 3-carboxylic Acid D->E 1. NaOH (aq) 2. Acidification

Caption: Workflow for the traditional Gould-Jacobs synthesis.

Detailed Experimental Protocol (Gould-Jacobs)

Step 1: Synthesis of Diethyl N-(4-fluorophenyl)aminomethylenemalonate

  • In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the reaction mixture to 100-110°C for 2-3 hours.

  • To drive the reaction to completion, apply a light flow of nitrogen to facilitate the removal of the ethanol byproduct[1].

  • Cool the mixture to room temperature. Add hexane to precipitate the product.

  • Filter the resulting white crystalline solid, wash with cold hexane, and dry under vacuum.

Step 2: Synthesis of Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate

  • Add the anilinomethylenemalonate intermediate from Step 1 to a flask containing diphenyl ether (approx. 10-15 mL per gram of starting material).

  • Heat the mixture to reflux (approximately 250-260°C) with vigorous stirring for 30-60 minutes[1].

  • Cool the reaction mixture. The product will precipitate from the diphenyl ether.

  • Add a sufficient amount of hexane to dilute the mixture and aid in filtration.

  • Filter the solid product and wash thoroughly with hexane to remove the diphenyl ether solvent[1]. The crude ester is typically of sufficient purity for the next step.

Step 3: Synthesis of this compound

  • Suspend the crude ethyl ester from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (a clear solution should form).

  • Cool the solution in an ice bath and acidify to a pH of ~2-3 with concentrated HCl.

  • The final product will precipitate as a solid.

  • Filter the product, wash with cold water, and dry under vacuum to yield this compound.

Method 2: Microwave-Assisted Synthesis - A Modern, Efficient Alternative

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic improvements over conventional heating methods.[4][5] For the synthesis of quinolone derivatives, this technology provides a compelling alternative to the harsh conditions of the traditional Gould-Jacobs reaction.

Mechanistic Rationale

The underlying chemical pathway of the microwave-assisted synthesis is analogous to the Gould-Jacobs reaction. However, the mode of energy transfer is fundamentally different. Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid, uniform, and efficient internal heating. This avoids the slow and inefficient process of thermal conduction from an external heat source. The result is a significant acceleration of reaction rates, allowing the high-energy cyclization step to occur at lower bulk temperatures and in drastically shorter timeframes[5][6]. This often leads to cleaner reactions, higher yields, and the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry[6][7].

Visualizing the Microwave-Assisted Workflow

cluster_0 Step 1: Condensation (MW) cluster_1 Step 2: Cyclization (MW) cluster_2 Step 3: Hydrolysis A 4-Fluoroaniline C Anilinomethylenemalonate Intermediate A->C Microwave (MW) Solvent-free 5-10 min B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate C->D Microwave (MW) Diphenyl Ether 10-20 min E 6-Fluoro-4-hydroxyquinoline- 3-carboxylic Acid D->E 1. NaOH (aq) 2. Acidification

Caption: Workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol (Microwave-Assisted)

Step 1 & 2: One-Pot Condensation and Cyclization

  • Place 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • For the cyclization step, add a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Seal the vial and place it in a dedicated microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 200-240°C) for 15-30 minutes. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the vial to room temperature. The product, Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Work up the product as described in Step 2 of the conventional method (dilution with hexane, filtration, and washing).

Step 3: Hydrolysis

  • The hydrolysis step is identical to that described in the Gould-Jacobs protocol.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear, objective assessment, the key performance indicators for both synthetic routes are summarized below. Data is aggregated from typical experimental outcomes reported in the literature.

ParameterGould-Jacobs (Conventional Heating)Microwave-Assisted SynthesisRationale & Field Insights
Reaction Time 4 - 6 hours20 - 40 minutesMicrowave irradiation dramatically reduces reaction times from hours to minutes, significantly improving throughput[4][6].
Cyclization Temp. ~250°C200 - 240°C (with faster ramp)While the setpoint temperature may be similar, the efficiency of microwave heating means the required thermal energy is delivered much more rapidly.
Overall Yield 60 - 75%75 - 90%The rapid heating and shorter reaction times in microwave synthesis often minimize the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields[5][6].
Energy Efficiency LowHighConventional heating of high-boiling solvents is energy-intensive. Microwave heating is significantly more efficient as it targets the reactants directly.
Process Control ModerateHighModern microwave reactors offer precise control over temperature and pressure, enhancing reproducibility and safety.
Scalability Well-establishedBatch-size limitationsWhile conventional heating is proven for large-scale industrial production, microwave synthesis is typically limited to lab- or kilo-scale batch reactors.
Environmental Impact High (Energy use, solvent volume)Low-to-ModerateMicrowave synthesis is considered a "green chemistry" technique due to its energy efficiency and potential for solvent-free reactions[4][7].

Conclusion and Recommendations

The synthesis of this compound presents a classic case study in the evolution of synthetic methodology.

  • The Gould-Jacobs reaction remains a viable and robust method, particularly in settings where specialized microwave equipment is unavailable. Its long history means the process is well-understood, though it comes at the cost of long reaction times, high energy consumption, and the use of hazardous, high-boiling solvents.

  • Microwave-assisted synthesis offers a demonstrably superior alternative for laboratory-scale and pilot-scale production. The benefits of drastically reduced reaction times, higher yields, and improved energy efficiency are compelling. For research and development professionals, the speed of microwave synthesis allows for the rapid generation of derivatives for screening and optimization.

For new process development, the adoption of a microwave-assisted approach is highly recommended. While the initial capital investment in equipment is a factor, the long-term gains in productivity, yield, and energy savings present a strong business and scientific case. The traditional Gould-Jacobs method should be considered a legacy process, suitable for specific applications where its established protocols are entrenched.

References

The Tale of Two Quinolones: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ciprofloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Fluoroquinolone Efficacy

For decades, drugs derived from the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold have been mainstays in our antimicrobial armamentarium. As a class, fluoroquinolones have offered broad-spectrum bactericidal activity, targeting the very essence of bacterial replication: their DNA. This guide provides a detailed comparison of two prominent members of this class, ciprofloxacin and levofloxacin, dissecting their efficacy from the controlled environment of the laboratory bench to the complex biological landscape of preclinical models. Our focus will be on understanding not just what the data shows, but why we see these differences, providing researchers, scientists, and drug development professionals with a deeper insight into the nuances of fluoroquinolone performance.

The Core Mechanism: A Shared Heritage of DNA Disruption

At their core, both ciprofloxacin and levofloxacin share the same fundamental mechanism of action. They exert their bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme's main role is to separate the interlinked daughter DNA strands following replication.

By forming a stable ternary complex with the enzyme and the bacterial DNA, fluoroquinolones trap these enzymes in the act of cleaving the DNA. This leads to the accumulation of double-stranded DNA breaks, ultimately triggering cell death.[4][5]

Fluoroquinolone_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase_GN DNA Gyrase Replication_Fork_GN Replication Fork Progression DNA_Gyrase_GN->Replication_Fork_GN Relieves Supercoiling Bacterial_Cell_Death Bacterial Cell Death Replication_Fork_GN->Bacterial_Cell_Death Blocked Fluoroquinolones_GN Ciprofloxacin/ Levofloxacin Fluoroquinolones_GN->DNA_Gyrase_GN Inhibits Topoisomerase_IV_GP Topoisomerase IV Daughter_Chromosomes Separation of Daughter Chromosomes Topoisomerase_IV_GP->Daughter_Chromosomes Decatenates Daughter_Chromosomes->Bacterial_Cell_Death Inhibited Fluoroquinolones_GP Ciprofloxacin/ Levofloxacin Fluoroquinolones_GP->Topoisomerase_IV_GP Inhibits

Caption: Mechanism of action of fluoroquinolones in Gram-negative and Gram-positive bacteria.

Part 1: The In Vitro Battlefield - A Head-to-Head Comparison of Potency

The initial assessment of an antibiotic's efficacy begins in vitro. The Minimum Inhibitory Concentration (MIC) is a cornerstone metric, defining the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value generally indicates greater potency.

Comparative MIC Data

The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for ciprofloxacin, levofloxacin, and for context, a newer generation fluoroquinolone, moxifloxacin, against a panel of common Gram-positive and Gram-negative pathogens.

Table 1: In Vitro Activity Against Gram-Negative Bacteria

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Klebsiella pneumoniaeCiprofloxacin<0.5>32[1][3]
Levofloxacin<0.5>32[1][3]
Moxifloxacin0.75>32[1]
Pseudomonas aeruginosaCiprofloxacin<0.5>32[1][3]
Levofloxacin<0.5>32[1][3]
Moxifloxacin1-1.5>32[1]
Enterobacter cloacaeCiprofloxacin<0.5>32[3][6]
Levofloxacin<0.5>32[3][6]
Stenotrophomonas maltophiliaCiprofloxacin4>32[1]
Levofloxacin1.5>32[1]
Moxifloxacin0.75>32[1]

Table 2: In Vitro Activity Against Gram-Positive Bacteria

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniaeCiprofloxacin--[3]
LevofloxacinHighly Susceptible (100%)-[3]
MoxifloxacinHighly Susceptible (100%)-[3]
Staphylococcus aureus (coagulase-positive)Ciprofloxacin--[3]
LevofloxacinPoor Susceptibility (52%)-[3]
MoxifloxacinPoor Susceptibility (57%)-[3]
Staphylococcus (coagulase-negative)Ciprofloxacin--[3]
LevofloxacinLow Susceptibility (21%)-[3]
MoxifloxacinHigher Susceptibility (66%)-[3]

Expert Insights: The in vitro data reveals a critical divergence. While ciprofloxacin and levofloxacin exhibit comparable and potent activity against many Gram-negative bacteria, particularly members of the Enterobacteriaceae family, their profiles against Gram-positive organisms differ.[3] Levofloxacin, and even more so moxifloxacin, generally demonstrate superior activity against Streptococcus pneumoniae.[3] This enhanced Gram-positive activity is a key differentiator and a primary reason for the development of later-generation fluoroquinolones. For Staphylococcus aureus, both drugs show limited efficacy, highlighting the challenge of methicillin-resistant strains (MRSA).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

The determination of MIC is a standardized and crucial procedure in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and high-throughput approach.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial isolates

  • Stock solutions of ciprofloxacin and levofloxacin

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer the colonies to a tube containing sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of each antibiotic (ciprofloxacin and levofloxacin) in MHB directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC of the test organism.

    • Typically, 50-100 µL of MHB is added to each well, followed by the addition and serial transfer of the antibiotic stock solution.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with an equal volume of the prepared bacterial inoculum.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the growth control well.[7][8][9]

MIC_Testing_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Dilution Serial Dilution of Antibiotics in 96-well Plate Inoculum_Prep->Dilution Inoculation Inoculate Plate with Bacterial Suspension Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading Read Results (Visual or Spectrophotometric) Incubation->Reading End Determine MIC Reading->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Part 2: The In Vivo Arena - From Petri Dish to Preclinical Models

While in vitro data provides a foundational understanding of a drug's potency, the complex environment of a living organism introduces a multitude of variables, including pharmacokinetics (PK) and pharmacodynamics (PD). Animal models are indispensable for bridging this gap and predicting clinical efficacy.

Murine Pneumonia Model: A Test of Respiratory Infection Treatment

Rationale: The murine pneumonia model is a well-established and widely used preclinical model to evaluate the efficacy of antibiotics against respiratory pathogens.[10][11][12][13] It allows for the assessment of drug penetration into lung tissue and the subsequent reduction in bacterial burden.

Comparative Efficacy in a Klebsiella pneumoniae Pneumonia Model:

In a study evaluating the efficacy of ciprofloxacin and levofloxacin in a murine model of pneumonia caused by a multidrug-resistant strain of Klebsiella pneumoniae, both antibiotics demonstrated significant efficacy compared to untreated controls.[14]

  • Ciprofloxacin (80 mg/kg/day): Reduced bacterial load in the lungs from 9.16 ± 2.16 log10 CFU/g to 3.53 ± 1.04 log10 CFU/g.

  • Levofloxacin (100 mg/kg/day): Reduced bacterial load in the lungs from 9.16 ± 2.16 log10 CFU/g to 3.38 ± 0.46 log10 CFU/g.

  • Survival: Both ciprofloxacin and levofloxacin treatment resulted in 100% survival, compared to 26.7% in the untreated group.[14]

Expert Insights: In this specific model, both drugs showed comparable efficacy in reducing bacterial burden and improving survival.[14] However, it's crucial to consider the pharmacokinetic profiles. A separate study in a murine pneumonia model with Streptococcus pneumoniae found that levofloxacin achieved a significantly higher peak concentration in lung tissue compared to ciprofloxacin, which correlated with its superior bactericidal activity in that context.[5] This highlights that while MIC is important, the ability of the drug to reach and maintain effective concentrations at the site of infection is paramount for in vivo success. The pharmacokinetic advantage of levofloxacin, including its better oral absorption and lung tissue penetration, often translates to improved efficacy in respiratory infections.[5]

Experimental Protocol: Murine Model of Bacterial Pneumonia

Objective: To establish a bacterial pneumonia model in mice to evaluate the in vivo efficacy of antimicrobial agents.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Bacterial strain (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal or intranasal inoculation equipment

  • Ciprofloxacin and levofloxacin for administration

  • Equipment for organ harvesting and homogenization

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Infection:

    • Anesthetize the mice.

    • Inoculate the mice with a predetermined lethal or sublethal dose of the bacterial suspension via the intratracheal or intranasal route. The intranasal route is less invasive, while the intratracheal route provides more direct delivery to the lungs.

  • Treatment:

    • At a specified time post-infection (e.g., 2-4 hours), begin administration of the test antibiotics (ciprofloxacin or levofloxacin) or a vehicle control. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen should be based on the pharmacokinetic properties of the drugs in mice.

  • Monitoring:

    • Monitor the mice for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and mortality for a defined period (e.g., 7-10 days).

  • Endpoint Analysis:

    • At selected time points, euthanize a subset of mice from each group.

    • Aseptically harvest the lungs and other relevant organs (e.g., spleen, blood).

    • Homogenize the tissues in sterile saline or PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar media to determine the bacterial load (CFU/gram of tissue).[12]

Murine_Pneumonia_Model_Workflow Start Start Acclimatization Acclimatize Mice Start->Acclimatization Infection Anesthetize and Infect Mice (Intranasal/ Intratracheal) Acclimatization->Infection Treatment Administer Antibiotics or Vehicle Control Infection->Treatment Monitoring Monitor Clinical Signs and Survival Treatment->Monitoring Endpoint Euthanize and Harvest Lungs for Bacterial Load Determination Monitoring->Endpoint End Analyze Data Endpoint->End

Caption: Workflow for a murine model of bacterial pneumonia.

Murine Urinary Tract Infection (UTI) Model: A Focus on Uropathogens

Rationale: UTIs are a common indication for fluoroquinolone use. The murine UTI model allows for the evaluation of an antibiotic's ability to clear bacteria from the bladder and kidneys.[15][16][17][18][19]

Comparative Efficacy in a UTI Model:

A meta-analysis of five randomized controlled trials involving 2,877 patients with UTIs found no statistically significant difference in the overall efficacy and safety between levofloxacin and ciprofloxacin.[20] However, the study highlighted that levofloxacin's once-daily dosing and shorter treatment course offered a therapeutic advantage in terms of patient compliance.[20][21] In preclinical models, the high urinary concentrations achieved by both drugs are a key factor in their efficacy. A study in healthy volunteers showed that while plasma concentrations of levofloxacin were higher, the urinary concentrations of an extended-release formulation of ciprofloxacin were significantly higher in the initial hours after administration.[4]

Expert Insights: For UTIs, both ciprofloxacin and levofloxacin are generally effective due to their excellent activity against common uropathogens like E. coli and their high concentrations in urine.[21][22] The choice between them in a clinical setting may be influenced by local resistance patterns, dosing convenience, and cost. The preclinical data underscores the importance of considering drug concentrations at the specific site of infection, which in the case of UTIs, is the urinary tract.

Experimental Protocol: Murine Model of Urinary Tract Infection

Objective: To establish a UTI model in mice to assess the efficacy of antibiotics in clearing uropathogens from the bladder and kidneys.

Materials:

  • Female mice (more susceptible to UTIs than males)

  • Uropathogenic bacterial strain (e.g., Escherichia coli)

  • Anesthetic agent

  • Urethral catheter

  • Ciprofloxacin and levofloxacin for administration

  • Equipment for organ harvesting and homogenization

Procedure:

  • Acclimatization: As with the pneumonia model, acclimatize mice for at least one week.

  • Infection:

    • Anesthetize the mice.

    • Carefully insert a sterile, lubricated catheter through the urethra into the bladder.

    • Instill a defined inoculum of the uropathogenic bacteria directly into the bladder.[15]

  • Treatment:

    • Begin antibiotic or vehicle control administration at a set time post-infection.

  • Monitoring:

    • Monitor the mice for signs of UTI, although clinical signs may be subtle in mice.

  • Endpoint Analysis:

    • At predetermined time points, euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues separately.

    • Perform serial dilutions and plate the homogenates to quantify the bacterial load in each organ.[15]

Synthesizing the Evidence: A Holistic View of Efficacy

The journey from in vitro MIC values to in vivo therapeutic outcomes is not always linear. While a low MIC is a prerequisite for a potent antibiotic, it is the interplay of this intrinsic activity with the drug's pharmacokinetic and pharmacodynamic properties that ultimately dictates its success in a living system.

  • Ciprofloxacin has long been a workhorse, particularly for Gram-negative infections, including UTIs. Its high urinary excretion contributes significantly to its efficacy in this setting. However, its activity against key Gram-positive respiratory pathogens like S. pneumoniae is limited.

  • Levofloxacin represents an evolution, offering an expanded spectrum of activity that includes better coverage of Gram-positive organisms.[3] Its favorable pharmacokinetic profile, characterized by excellent oral bioavailability and tissue penetration, particularly in the lungs, makes it a strong candidate for respiratory tract infections.[5]

The choice between these two derivatives of this compound is a classic example of the need for a nuanced, data-driven approach in drug selection and development. The in vitro data provides the initial clues to a drug's potential, but it is the rigorous evaluation in relevant in vivo models that truly illuminates its therapeutic promise. This comparative guide underscores the importance of a multi-faceted evaluation, from the molecular target to the whole organism, in our quest for more effective antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that every step is understood and executed with precision. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is critical for maintaining a safe laboratory environment.

Hazard Assessment and Initial Safety Precautions

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from structurally similar compounds, such as 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid, this chemical should be handled as a hazardous substance.[1]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation and potential damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[1][2][3]

Due to these hazards, under no circumstances should this chemical or its waste be disposed of via standard drains or in regular trash.[4] It must be treated as hazardous chemical waste.

Immediate Safety Protocols: Before beginning any work that will generate waste, ensure the following are in place:

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. See the table below for specifics.

  • Engineering Controls: All handling of solid and waste-containing solutions should occur within a certified chemical fume hood to minimize inhalation risk.[4][5] An eyewash station and safety shower must be readily accessible.[4][6]

  • Spill Kit: An appropriate chemical spill kit containing inert absorbent material (e.g., vermiculite, sand) should be available in the immediate vicinity.

Table 1: Required Personal Protective Equipment (PPE)
Body PartProtectionStandard/SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM F739 or EN 374To prevent skin contact and irritation.[1][3]
Eyes Safety goggles with side-shields or a face shieldANSI Z87.1 or EN 166To protect against dust, splashes, and serious eye irritation.[1][3]
Body Laboratory coatN/ATo protect skin and personal clothing from contamination.[1]
Respiratory NIOSH/MSHA approved respiratorN/ARequired if there is a risk of aerosolization or if handling outside a fume hood.[1][5]

Waste Segregation and Containerization: A Self-Validating System

The core principle of compliant disposal is meticulous segregation and labeling. This creates a self-validating system that prevents accidental mixing of incompatible wastes and ensures transparent communication of hazards to EHS personnel.

The Causality of Segregation: Halogenated organic compounds like this compound should be segregated from non-halogenated solvent waste streams. This is because many disposal facilities use incineration, and the presence of halogens requires specialized flue-gas scrubbing to prevent the release of acidic gases (e.g., HF). Mixing waste streams unnecessarily increases the cost and complexity of disposal for all waste.

Step-by-Step Waste Collection Protocol:
  • Select an Appropriate Container:

    • Use a designated, leak-proof, and chemically compatible container.[4][7] A glass bottle with a secure screw cap is often recommended for solid waste.[4] For liquid waste (e.g., contaminated solvents, rinsate), use a dedicated carboy, often provided by your EHS department.[7]

    • Ensure the container is in good condition and, if reusing a container, completely deface or remove any previous labels to avoid confusion.[7]

  • Label the Container Immediately:

    • The moment the first drop of waste enters the container, it must be labeled.[8]

    • Affix a "Hazardous Waste" label, which can typically be obtained from your institution's EHS office.[8][9]

    • Complete the label with the following information:

      • The words "Hazardous Waste" .[9][10]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9]

      • List all constituents in the container, including solvents, with estimated percentages.[9]

      • The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").[10]

      • The location (building and room number) where the waste was generated.[10]

  • Accumulate Waste Safely:

    • Keep the hazardous waste container tightly closed at all times, except when adding waste.[7][9] Do not leave a funnel in the container opening.[9]

    • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9][10] This area must be under the control of laboratory personnel.

    • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]

    • Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[4][11]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine if the spill is manageable by laboratory personnel or if you need to contact your institution's EHS emergency line.[9]

  • Don PPE: Wear the appropriate PPE as detailed in Table 1 before attempting cleanup.[1]

  • Contain the Spill: For solid spills, use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material. For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[4]

  • Collect Waste: Carefully collect the spilled material and absorbent pads and place them into your designated hazardous waste container.[1][4]

  • Decontaminate: Clean the spill area thoroughly. The rinsate from this cleaning must also be collected as hazardous waste.[4]

  • Dispose: Ensure all contaminated materials (wipes, gloves, etc.) are placed in the hazardous waste container.

Final Disposal Workflow

The final stage of disposal involves coordinating with your institution's EHS department. Laboratory personnel are responsible for proper identification and accumulation; EHS is responsible for transport and ultimate disposal.

Step-by-Step Final Disposal Procedure:
  • Monitor Container Volume: Do not overfill the waste container. A common guideline is to fill it to no more than 90% capacity.[9]

  • Request Pickup: Once the container is nearing capacity, schedule a waste pickup through your institution's EHS department. This is often done via an online request form.[7][10][12]

  • Prepare for Pickup: Ensure the container is securely sealed and the label is complete and legible. Set the waste in the designated pickup location as instructed by EHS.

  • Decontaminate Empty Containers: Empty containers that once held this compound must be properly decontaminated before being discarded. The standard procedure is a triple rinse.[12]

    • Rinse the container three times with a suitable solvent (e.g., water, if appropriate for the next use, or another solvent that will be collected as waste).

    • Crucially, the first rinsate must be collected as hazardous waste. [5] Subsequent rinses may also need to be collected, depending on your institution's policies.

    • After triple rinsing, deface the original label and mark the container as "Triple Rinsed."[12] It can then be disposed of according to institutional guidelines for clean glassware or plastic.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_spill Contingency: Spill cluster_final Phase 2: Final Disposal A Generate Waste (Solid Residue, Contaminated Solvents, etc.) B Select & Label Hazardous Waste Container A->B C Add Waste to Container in Fume Hood B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Container is 90% Full D->E S1 Spill Occurs S2 Don PPE & Contain Spill with Inert Absorbent S1->S2 S3 Collect All Contaminated Material into Waste Container S2->S3 F Submit Online Waste Pickup Request to EHS E->F Yes G EHS Collects Waste for Final Disposal F->G H Decontaminate Empty Container (Triple Rinse, Collect Rinsate) G->H

Caption: Decision workflow for proper waste management.

References

Mastering the Safe Handling of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical intermediates is paramount to both personal safety and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a key building block in medicinal chemistry. By understanding the underlying principles of the recommended safety protocols, you can foster a secure and efficient laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Inferred Primary Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.

  • Serious Eye Damage: The compound is likely to cause significant eye irritation or damage upon contact.

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

Given its nature as a fine powder, the primary route of exposure is through inhalation of airborne particles and direct contact with skin and eyes. Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure. The following table outlines the recommended PPE, with explanations rooted in the compound's known and inferred hazards.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn over goggles for splash risks.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation or damage[3][4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of if contaminated.Prevents direct skin contact, which can lead to irritation[3][5]. Regular inspection and replacement are necessary to ensure the integrity of the protective barrier.
Body Protection A laboratory coat with full-length sleeves, buttoned completely. Full-length pants and closed-toe shoes are mandatory.Provides a barrier against accidental spills and contamination of personal clothing. Ensures no skin is exposed[3][5].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood, or when dust generation is likely.Minimizes the inhalation of fine powder, which can cause respiratory tract irritation[2][6]. Necessary when engineering controls alone may not be sufficient to maintain exposure below acceptable limits.

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound is essential for safety. The following workflow provides a detailed, step-by-step methodology from preparation to post-handling cleanup.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare a Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Weigh Solid in a Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Use Spatula for Transfers to Minimize Dust handle1->handle2 handle3 Slowly Add Solid to Solvent to Prevent Splashing handle2->handle3 post1 Decontaminate Work Surfaces and Glassware handle3->post1 After Experiment Completion post2 Segregate and Label Waste for Disposal post1->post2 post3 Remove PPE in Designated Area post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the most current SDS for this compound and any other chemicals being used.

    • Don Appropriate PPE: As outlined in the table above, ensure all necessary PPE is worn correctly before entering the handling area.

    • Prepare Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of airborne particles[6]. The work surface should be covered with absorbent, disposable bench paper.

  • Handling:

    • Weighing: When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure. This minimizes the dispersion of fine powder into the laboratory environment.

    • Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder directly from the container to minimize dust generation[6].

    • Dissolving: When preparing solutions, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment that came into contact with the chemical using an appropriate solvent.

    • Waste Segregation: All contaminated disposable items (e.g., gloves, bench paper, weigh boats) should be collected in a designated, clearly labeled hazardous waste container[6].

    • PPE Removal: Remove PPE in a designated area, being careful to avoid contaminating skin or personal clothing. Dispose of single-use items in the hazardous waste container.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Response Plan: Preparedness for the Unexpected

In the event of accidental exposure or a spill, a swift and informed response is critical.

Exposure Scenarios:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][7].

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention[3][7].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][8].

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Containment: If it is safe to do so, prevent the further spread of the powder.

  • Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For a larger spill, it may be necessary to use a HEPA-filtered vacuum. Do not use water to clean up the spill as it may spread the contamination.

  • Decontamination: After the solid has been removed, decontaminate the spill area with an appropriate solvent.

  • Reporting: Report all spills to the laboratory supervisor and the institutional environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.

Disposal_Workflow cluster_collection Waste Collection cluster_segregation Segregation and Labeling cluster_disposal Final Disposal col1 Unused Solid Compound seg1 Place in a Designated, Labeled Hazardous Waste Container col1->seg1 col2 Contaminated PPE and Labware col2->seg1 col3 Solutions Containing the Compound col3->seg1 seg2 Label as 'Halogenated Organic Waste' seg1->seg2 disp1 Arrange for Pickup by Institutional Environmental Health and Safety seg2->disp1 disp2 Incineration at a Licensed Hazardous Waste Facility disp1->disp2

Caption: Disposal workflow for this compound waste.

Disposal Guidelines:

  • Solid Waste: Unused or waste this compound, as well as contaminated disposable items (gloves, wipes, etc.), should be collected in a clearly labeled, sealed container designated for solid hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not pour any solutions down the drain[9].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method: The collected waste should be disposed of through your institution's environmental health and safety program, typically via incineration at a licensed hazardous waste disposal facility[10].

By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.